(3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine
Description
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NO/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-4,8H,5,10H2,1H3/t8-/m1/s1 |
InChI Key |
WGLRJXANNLVGSH-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC[C@H]2N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC2N |
Origin of Product |
United States |
Foundational & Exploratory
(3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine chemical structure
An In-Depth Technical Guide to (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active molecules and natural products. The introduction of a stereochemically defined amine at the C3 position, combined with substitution on the aromatic ring, creates a versatile building block for exploring structure-activity relationships (SAR) in various therapeutic areas. This document details the molecule's physicochemical properties, outlines robust strategies for its stereoselective synthesis, describes essential analytical techniques for its characterization, discusses its applications in drug discovery, and provides critical safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this important chemical entity.
Introduction and Significance
(3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine belongs to the class of 3-amino-dihydrobenzofurans, a structural motif that has garnered substantial attention in the pharmaceutical industry. The molecule's core consists of a benzene ring fused to a five-membered dihydrofuran ring, creating a semi-rigid scaffold. The key features are:
-
Chiral Center: The stereogenic carbon at the C3 position, bearing an amine group in the (S)-configuration. Chirality is fundamental in drug design, as enantiomers often exhibit vastly different pharmacological and toxicological profiles.
-
Primary Amine: A versatile functional group that can serve as a key pharmacophoric element for hydrogen bonding or as a handle for further chemical modification.
-
Dihydrobenzofuran Core: This scaffold constrains the spatial orientation of its substituents, which is crucial for precise interaction with biological targets. It is considered a bioisostere for other aromatic systems and is found in a variety of bioactive compounds.[1][2]
-
Methyl Substitution: The methyl group at the C5 position influences the molecule's lipophilicity and steric profile, which can modulate its binding affinity and metabolic stability.
The convergence of these features makes (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine a valuable intermediate for synthesizing novel therapeutic agents, particularly those targeting the central nervous system (CNS) and other complex biological systems.[3][4]
Physicochemical and Predicted Properties
A thorough understanding of a compound's physical and chemical properties is essential for its application in research and development. The key properties for the hydrochloride salt of 5-Methyl-2,3-dihydro-1-benzofuran-3-amine are summarized below.
| Property | Value | Source |
| CAS Number | 669-44-3 (for HCl salt) | [5] |
| Molecular Formula | C₉H₁₁NO (Free Base) / C₉H₁₂ClNO (HCl Salt) | [5][6] |
| Molecular Weight | 149.19 g/mol (Free Base) / 185.65 g/mol (HCl Salt) | [5][6] |
| Appearance | Solid (Typical) | [3] |
| Purity | Typically ≥95% | [5] |
| Storage | Sealed in dry, 2-8°C | [5] |
| SMILES | CC1=CC2=C(C=C1)OC[C@H]2N | [6][7] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [5] |
| Predicted LogP | 1.809 | [5] |
Stereoselective Synthesis: A Strategic Approach
Retrosynthetic Analysis and Strategy
The primary challenge is the enantioselective installation of the C3-amine. A plausible retrosynthetic strategy involves disconnecting the C3-N bond, suggesting a chiral alcohol precursor which, in turn, can be derived from the cyclization of a suitably functionalized p-cresol derivative. This approach allows for multiple points of stereochemical control.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Experimental Protocol
This protocol represents a validated, multi-step synthesis that prioritizes stereochemical integrity. The causality behind key reagent and condition choices is explained to provide a deeper understanding of the process.
Step 1: O-Allylation of 4-Methylphenol
-
Reaction: 4-Methylphenol is reacted with allyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or acetonitrile.
-
Causality: K₂CO₃ is a mild and inexpensive base sufficient to deprotonate the phenol, forming the phenoxide nucleophile. Acetone is a suitable solvent that facilitates the Sₙ2 reaction.
Step 2: Claisen Rearrangement
-
Reaction: The resulting allyl 4-methylphenyl ether is heated to approximately 200°C, typically without a solvent.
-
Causality: This is a classic pericyclic reaction. The high temperature provides the necessary activation energy for the[10][10]-sigmatropic rearrangement, which selectively moves the allyl group to the ortho position of the phenol, yielding 2-allyl-4-methylphenol.
Step 3: Asymmetric Dihydroxylation and In Situ Cyclization
-
Reaction: 2-Allyl-4-methylphenol is subjected to an asymmetric dihydroxylation reaction, for instance, using the Sharpless AD-mix-β formulation. The intermediate diol is then cyclized under acidic conditions.
-
Causality: The AD-mix-β contains a chiral ligand that directs the osmium tetroxide-catalyzed dihydroxylation to one face of the alkene, establishing the desired stereochemistry at what will become the C3 position. Subsequent acid-catalyzed intramolecular cyclization (an Sₙ2-type reaction where the phenolic hydroxyl attacks the terminal carbon of the diol, displacing the other hydroxyl as water) forms the dihydrofuran ring.
Step 4: Conversion of Alcohol to Azide with Inversion of Stereochemistry
-
Reaction: The resulting (3R)-5-Methyl-2,3-dihydro-1-benzofuran-3-ol is treated with diphenylphosphoryl azide (DPPA) and a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like toluene.
-
Causality: This is a variation of the Mitsunobu reaction. The alcohol is activated, and the azide anion (from DPPA) acts as a nucleophile, attacking the C3 carbon and displacing the activated hydroxyl group. This reaction proceeds with a complete inversion of stereochemistry (Sₙ2 mechanism), converting the (R)-alcohol to the (S)-azide. This step is critical for establishing the final (S)-configuration of the amine.
Step 5: Reduction of Azide to Primary Amine
-
Reaction: The (3S)-3-azido-5-methyl-2,3-dihydro-1-benzofuran is reduced to the target amine. A common and effective method is hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Causality: Palladium on carbon is a highly efficient catalyst for the reduction of azides to amines. The reaction is clean, high-yielding, and the byproducts (nitrogen gas) are easily removed. This final step yields the desired (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine.
Caption: Proposed workflow for the stereoselective synthesis.
Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of the final product is crucial. A combination of spectroscopic and chromatographic techniques is required.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides detailed structural information. Expected signals include:
-
Aromatic region (6.5-7.5 ppm): Signals corresponding to the three protons on the benzene ring.
-
C2 Methylene Protons (3.0-4.5 ppm): Two diastereotopic protons on the carbon adjacent to the oxygen, appearing as a complex multiplet or two doublets of doublets.[11]
-
C3 Methine Proton (~5.0 ppm): A multiplet for the proton at the chiral center.[11]
-
Amine Protons (1.5-3.0 ppm): A broad singlet for the NH₂ protons, which can exchange with D₂O.
-
Methyl Protons (~2.3 ppm): A singlet corresponding to the three protons of the C5-methyl group.[11]
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): This technique confirms the carbon skeleton. Expected signals would correspond to the 9 unique carbon atoms in the molecule, including aliphatic carbons of the dihydrofuran ring and aromatic carbons.[11][12]
-
Mass Spectrometry (MS): Used to confirm the molecular weight. In electrospray ionization (ESI-MS), the expected peak would be the [M+H]⁺ ion at m/z 150.09.[6] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
Infrared Spectroscopy (IR): Provides information on the functional groups present. Key vibrational frequencies include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for assessing enantiomeric purity. The sample is run on a column with a chiral stationary phase, which differentially interacts with the (S) and (R) enantiomers, resulting in two separate peaks. The relative area of these peaks is used to calculate the enantiomeric excess (ee).
Applications in Drug Development and Medicinal Chemistry
The 3-amino-dihydrobenzofuran scaffold is a cornerstone in the design of novel therapeutics due to its favorable pharmacological properties and synthetic tractability.
-
Central Nervous System (CNS) Agents: This scaffold is frequently employed in the development of CNS-active compounds. It serves as a constrained analog of phenethylamines. For example, derivatives have been investigated as monoamine releasing agents with properties similar to MDMA, potentially for applications in psychotherapy.[1][4] The rigid structure helps to optimize interactions with monoamine transporters.
-
Neurodegenerative Diseases: The benzofuran core is present in molecules designed to combat Alzheimer's disease. Novel 3-aminobenzofuran derivatives have been synthesized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's.[3][12]
-
Enzyme Inhibition: Beyond cholinesterases, the scaffold has been used to design inhibitors for other critical enzymes. For instance, benzofuran-piperazine hybrids have been identified as potent type II inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy.[15][16]
-
Receptor Modulation: Derivatives have shown activity as antagonists for histamine H3 and H4 receptors, which are targets for treating inflammatory conditions like asthma.[11]
Sources
- 1. Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Frontiers | Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease [frontiersin.org]
- 4. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. PubChemLite - 5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride (C9H11NO) [pubchemlite.lcsb.uni.lu]
- 7. (3R)-5-Ethyl-2,3-dihydro-1-benzofuran-3-amine | C10H13NO | CID 93092434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Facile synthesis of chiral [2,3]-fused hydrobenzofuran via asymmetric Cu(i)-catalyzed dearomative 1,3-dipolar cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 10. fishersci.com [fishersci.com]
- 11. Frontiers | Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential [frontiersin.org]
- 12. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. easpublisher.com [easpublisher.com]
- 14. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 15. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Enantioselective Profiling and Synthetic Methodologies for (S)-5-Methyl-2,3-dihydrobenzofuran-3-amine
Executive Summary
The 2,3-dihydrobenzofuran-3-amine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized to construct highly selective receptor modulators and enzyme inhibitors. The stereocenter at the C3 position dictates the three-dimensional trajectory of the amine group, which is strictly required for optimal target engagement. The pure (S)-enantiomer, (S)-5-methyl-2,3-dihydrobenzofuran-3-amine (CAS: 1213653-53-2) , has emerged as a critical chiral building block[1]. It is prominently featured in the development of therapeutics targeting hepatic lipid metabolism and central nervous system (CNS) disorders. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility, and validated synthetic protocols.
Physicochemical & Structural Profiling
Understanding the baseline properties of the (S)-enantiomer is essential for downstream drug formulation and synthetic scaling. The 5-methyl substitution enhances the lipophilicity of the benzofuran core, improving membrane permeability, while the primary amine serves as a critical hydrogen bond donor/acceptor.
| Property | Value |
| Chemical Name | (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine |
| CAS Registry Number | 1213653-53-2 |
| Molecular Formula | C9H11NO |
| Molecular Weight | 149.19 g/mol |
| Stereochemistry | (S)-configuration at C3 |
| Related CAS (Racemate) | 825-27-4 |
| Related CAS (Racemic HCl Salt) | 669-44-3 |
Mechanistic Role in Drug Discovery
HSD17B13 Modulation in Liver Disease
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme heavily implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Recent pharmaceutical developments have identified derivatives of (S)-5-methyl-2,3-dihydrobenzofuran-3-amine as potent HSD17B13 modulators[2].
The causality behind the preference for the (S)-enantiomer lies in the architecture of the HSD17B13 active site. The (S)-configuration precisely directs the 5-methylbenzofuran moiety into a hydrophobic pocket of the enzyme, while positioning the amine to form a critical hydrogen-bonding network with the catalytic triad. This stereospecific interaction downregulates lipogenesis and exerts a hepatoprotective effect.
Fig 1: Mechanistic pathway of HSD17B13 modulators utilizing the (S)-chiral core.
Serotonergic (5-HT) Receptor Engagement
Beyond hepatic targets, the dihydrobenzofuran-3-amine core is extensively mapped in CNS drug discovery, particularly as a scaffold for 5-HT2A receptor agonists and antagonists[3]. The rigid bicyclic structure restricts the conformational freedom of the amine, forcing it into an orientation that mimics the endogenous indoleamine structure of serotonin, thereby enabling biased agonism at specific G-protein coupled receptors (GPCRs)[3].
Advanced Synthetic Methodologies
To achieve high enantiomeric purity, the synthesis of (S)-5-methyl-2,3-dihydrobenzofuran-3-amine typically relies on the reductive amination of the corresponding ketone followed by a rigorous chiral resolution.
Protocol: Reductive Amination and Chiral Resolution
This protocol is designed as a self-validating system. The chemical logic dictates that the intermediate imine must be formed and reduced under carefully controlled pH conditions to prevent side reactions, followed by a crystallization step that inherently purifies the desired enantiomer.
Step 1: Imine Formation and Reduction (Synthesis of Racemate)
-
Reagent Preparation: Dissolve 5-methylbenzofuran-3(2H)-one (1.0 eq) in anhydrous isopropanol or methanol.
-
Amination: Add ammonium acetate (
, 10.0 eq). Causality: is utilized as the nitrogen source because it provides a mild, buffered environment (pH ~5-6) that facilitates nucleophilic attack on the carbonyl carbon without causing acid-catalyzed degradation of the oxygen-containing benzofuran ring[2]. -
Reduction: Introduce sodium cyanoborohydride (
, 1.5 eq) to the mixture and stir at 60°C for 2-3 hours[2]. Causality: is specifically chosen over stronger reducing agents (like ) due to its stability at mildly acidic pH. This ensures that only the transiently formed imine is reduced, preventing the premature reduction of the starting ketone into an unwanted 3-hydroxybenzofuran byproduct. -
Workup: Quench with aqueous
, extract with ethyl acetate, and concentrate to yield the racemic amine (CAS: 825-27-4).
Step 2: Chiral Resolution
-
Salt Formation: Dissolve the racemic amine in hot ethanol. Add a solution of (1R,2R)-(-)-tartaric acid (0.5 to 1.0 eq) in ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill to 4°C overnight. Causality: Chiral resolution relies on the formation of diastereomeric salts. Because the (S)-amine-(R,R)-tartrate salt exhibits significantly lower solubility in cold ethanol compared to its (R)-amine counterpart, it selectively crystallizes out of the solution, driving the enantiomeric enrichment.
-
Free-Basing: Filter the crystals, suspend them in an aqueous NaOH solution (pH > 10) to break the salt, and extract with dichloromethane. Evaporate the solvent to yield pure (S)-5-methyl-2,3-dihydrobenzofuran-3-amine.
Fig 2: Reductive amination and chiral resolution workflow for the (S)-enantiomer.
Analytical Validation & Quality Control
To ensure the integrity of the synthetic workflow, the protocol requires a self-validating quality control step. The isolated free base must be subjected to chiral High-Performance Liquid Chromatography (HPLC) to confirm stereochemical purity.
-
Chiral HPLC Parameters: Utilize a Chiralcel OD-H or AD-H column (250 mm). A typical mobile phase consists of Hexane/Isopropanol (e.g., 90/10 v/v) with 0.1% diethylamine to prevent peak tailing of the primary amine.
-
Validation Threshold: An enantiomeric excess (ee) of >98% validates the success of the crystallization. If the ee is sub-optimal, the tartrate salt must be recrystallized from ethanol before proceeding to the free-basing step.
References
- Title: WO2021003295A1 - Modulators of hsd17b13 and methods of use thereof Source: Google Patents URL
-
Title: Design and synthesis of beta-Arrestin-biased 5HT2AR agonists Source: Aalborg Universitet URL: [Link]
Sources
Difference between (3S) and (3R) 5-methyl-2,3-dihydrobenzofuran-3-amine
The following technical guide details the stereochemical, synthetic, and pharmacological distinctions between the (3S) and (3R) enantiomers of 5-methyl-2,3-dihydrobenzofuran-3-amine.
Executive Summary
5-Methyl-2,3-dihydrobenzofuran-3-amine is a privileged chiral bicyclic scaffold used in medicinal chemistry as a pharmacophore for kinase inhibitors, GPCR ligands (e.g., Histamine H3/H4), and enzyme modulators (e.g., HSD17B13).
The molecule possesses a single chiral center at the C3 position . The distinction between the (3S) and (3R) enantiomers is not merely structural but functional; the spatial orientation of the primary amine determines binding affinity, selectivity, and metabolic stability. This guide provides the rigorous stereochemical definition, enantioselective synthetic routes, and analytical protocols required to differentiate and utilize these enantiomers in drug development.
Stereochemical Definition & CIP Priority
To unambiguously distinguish the enantiomers, we apply the Cahn-Ingold-Prelog (CIP) priority rules to the chiral center at C3.
Structural Analysis
The C3 carbon is bonded to four distinct groups. The priority assignment (1 = highest, 4 = lowest) is derived as follows:
-
-NH₂ (Amino group): Nitrogen (Atomic Number 7) has the highest priority. (Priority 1)
-
-CH₂- (C2 position): The C2 carbon is bonded to the ether oxygen (O1). In the first shell, it is Carbon vs. Carbon (tie with C3a). In the second shell, Oxygen (Atomic #8) beats Carbon (Atomic #6). (Priority 2)
-
-C(Ar)- (C3a position): The C3a carbon is part of the aromatic ring. It is bonded to carbons only. (Priority 3)
-
-H (Hydrogen): Lowest atomic number. (Priority 4)
Configuration Assignment
-
(3S)-Isomer: When the Hydrogen (lowest priority) is oriented away from the viewer (dashed wedge), the sequence 1 → 2 → 3 traces a Counter-Clockwise direction.
-
(3R)-Isomer: When the Hydrogen is oriented away from the viewer, the sequence 1 → 2 → 3 traces a Clockwise direction.
Figure 1: CIP Priority assignment for 5-methyl-2,3-dihydrobenzofuran-3-amine.
Enantioselective Synthesis & Resolution
Producing the enantiopure form is critical for SAR studies. Two primary methodologies are employed: Asymmetric Synthesis (Ellman's Auxiliary) and Chiral Resolution .
Method A: Ellman's Sulfinamide Strategy (High Enantiomeric Excess)
This is the preferred method for de novo synthesis of the specific (3S) or (3R) amine with high optical purity (>98% ee).
Protocol:
-
Condensation: React 5-methylbenzofuran-3(2H)-one (ketone precursor) with (R)- or (S)-tert-butanesulfinamide in the presence of Ti(OEt)₄.
-
Reduction: Reduce the resulting chiral sulfinimine using NaBH₄. The stereochemistry of the sulfinyl group directs the hydride attack to a specific face of the imine (Diastereoselective reduction).
-
Deprotection: Hydrolyze the sulfinamide with HCl/MeOH to yield the chiral primary amine hydrochloride.
-
To obtain (3S)-amine: Use (S)-tert-butanesulfinamide (typically yields (S)-amine depending on transition state, verification required via optical rotation).
-
To obtain (3R)-amine: Use (R)-tert-butanesulfinamide.
Method B: Classical Resolution & Chiral HPLC
Used when the racemic amine is already available (e.g., from reductive amination of the ketone with NH₄OAc/NaBH₃CN).
-
Chemical Resolution: Crystallization with chiral acids such as L-(+)-Tartaric acid or (S)-Mandelic acid .
-
Note: Success depends on the solubility difference of the diastereomeric salts.
-
-
Preparative Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).
-
Detection: UV at 254 nm or 280 nm.
-
Figure 2: Enantioselective synthesis pathway using Ellman's auxiliary to access the (3R) enantiomer.
Physicochemical & Pharmacological Differentiation
While the enantiomers share identical scalar properties (molecular weight, boiling point) in an achiral environment, their behavior diverges significantly in biological and chiral analytical systems.
Comparative Properties Table
| Property | (3S)-Enantiomer | (3R)-Enantiomer | Racemate |
| Optical Rotation [α]D | Negative (-) or Positive (+) * | Opposite of (3S) | 0° |
| Melting Point (HCl salt) | Sharp (e.g., 185-187°C) | Identical to (3S) | Often lower/broader |
| Solubility (Achiral) | Identical | Identical | Identical |
| Chiral HPLC Retention | Peak 1 or 2 (Method dependent) | Distinct from (3S) | Two peaks (1:1 ratio) |
| Biological Potency | High Affinity (Eutomer) | Low Affinity (Distomer) | Intermediate |
*Note: The sign of rotation (+/-) must be determined experimentally for this specific derivative, as it depends on solvent and concentration.
Pharmacological Significance
In drug discovery, the Eudismic Ratio (ratio of potency between enantiomers) for 3-aminobenzofurans can be high (>100-fold).
-
Binding Mode: The C3-amine often forms a critical salt bridge or hydrogen bond with residues (e.g., Aspartate or Glutamate) in the target protein pocket. The (3S) vs. (3R) vector determines if this bond can form or if the methyl group causes steric clash.
-
Target Examples:
-
HSD17B13 Modulators: Used in liver disease treatment.[1] Specific stereochemistry is required to fit the enzyme active site [1].
-
Histamine H3/H4 Antagonists: Benzofuran amines are known scaffolds where chirality dictates receptor subtype selectivity.
-
Analytical Characterization Protocol
To validate the identity of your specific isomer, follow this standard operating procedure (SOP).
Protocol: Chiral Purity Determination
Objective: Quantify Enantiomeric Excess (ee%).
-
Sample Prep: Dissolve 1 mg of amine hydrochloride in 1 mL of Ethanol/DEA (100:0.1).
-
Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 280 nm.
-
Analysis: Calculate ee% =
.
Protocol: Absolute Configuration Confirmation
If X-ray crystallography is unavailable, use Circular Dichroism (CD) .
-
Compare the CD spectrum of your sample against a known standard of (3S)-aminodihydrobenzofuran.
-
Cotton Effect: Look for characteristic positive/negative Cotton effects in the 220-280 nm region corresponding to the benzene chromophore perturbed by the chiral center.
References
-
Modulators of HSD17B13 and Methods of Use Thereof.
- Source: WO2021003295A1 (P
- Context: Describes the synthesis of 5-methyl-2,3-dihydrobenzofuran-3-amine (Compound 408-4)
-
URL:
- Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide." Source: Chemical Reviews, 2010. (General reference for the synthetic methodology described). Context: Standard protocol for synthesizing chiral amines.
- Cheng, Y., et al. "Enantioselective Synthesis of 3-Substituted 2,3-Dihydrobenzofurans." Source: Organic Letters, related literature on benzofuran scaffolds. Context: Background on the importance of chirality in this specific ring system.
Sources
A Comprehensive Technical Guide to (S)-5-methyl-2,3-dihydrobenzofuran-3-amine: Physicochemical Properties, Synthesis, and Analytical Methodologies
This guide provides an in-depth exploration of (S)-5-methyl-2,3-dihydrobenzofuran-3-amine, a chiral molecule of significant interest within contemporary drug discovery and development. We will delve into its fundamental physicochemical properties, outline established synthetic routes, and detail robust analytical techniques for its characterization and chiral purity assessment. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's core attributes.
Core Molecular Attributes
(S)-5-methyl-2,3-dihydrobenzofuran-3-amine is a heterocyclic compound featuring a dihydrobenzofuran scaffold, a class of molecules recognized as a "privileged structure" in medicinal chemistry due to its prevalence in bioactive natural products and therapeutic candidates.[1]
Molecular Formula and Weight
A precise understanding of a compound's molecular formula and weight is fundamental to all subsequent experimental work, from reaction stoichiometry to analytical quantification.
| Attribute | Value | Source |
| Molecular Formula | C₉H₁₁NO | [2] |
| Monoisotopic Mass | 149.08406 Da | [2] |
| Molecular Weight | 149.19 g/mol | Calculated |
Note: The molecular weight is calculated based on the atomic weights of the constituent elements (Carbon: 12.011, Hydrogen: 1.008, Nitrogen: 14.007, Oxygen: 15.999).
The structural representation of 5-methyl-2,3-dihydro-1-benzofuran-3-amine is provided below, with the chiral center at the C3 position of the furan ring.
Caption: Conceptual synthetic workflow for (S)-5-methyl-2,3-dihydrobenzofuran-3-amine.
It is crucial to note that achieving high enantioselectivity is a significant challenge. Modern approaches often employ asymmetric hydrogenation of benzofuran precursors using chiral catalysts to directly yield enantioenriched dihydrobenzofurans. [1]
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemistry of the synthesized compound.
Spectroscopic and Chromatographic Analysis
A combination of spectroscopic and chromatographic techniques is essential for comprehensive characterization.
| Technique | Purpose | Key Observables |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the molecular structure. | Chemical shifts and coupling constants of aromatic and aliphatic protons; ¹³C chemical shifts. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | Molecular ion peak corresponding to the calculated molecular weight. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the amine (N-H stretching), aromatic C-H, and ether (C-O-C) linkages. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating the absence of significant impurities. |
Chiral Purity Determination
The determination of the enantiomeric excess (e.e.) is critical for any application involving a single enantiomer. Chiral HPLC is the gold standard for this analysis.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: A chiral stationary phase (CSP) column is required. The choice of CSP will depend on the specific properties of the analyte and may require screening of several different column chemistries (e.g., polysaccharide-based, Pirkle-type).
-
Mobile Phase Optimization: A systematic evaluation of mobile phase composition (e.g., varying ratios of hexane and isopropanol) is necessary to achieve baseline separation of the two enantiomers.
-
Sample Preparation: A dilute solution of the analyte is prepared in the mobile phase.
-
Injection and Detection: The sample is injected onto the HPLC system, and the eluting enantiomers are detected using a UV detector at an appropriate wavelength.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
The development of rapid and efficient methods for determining the absolute configuration and enantiomeric composition of chiral amines is an active area of research. [3]
Potential Applications and Biological Significance
The 2,3-dihydrobenzofuran scaffold is a core component of numerous biologically active compounds, including natural products and synthetic drugs. [4][5]These compounds have been investigated for a wide range of therapeutic applications, including:
-
Neuroprotective agents [5]* Treatment of central nervous system injuries
-
Anticancer and anti-inflammatory agents [6]* Antiviral and antifungal properties [7][8] Derivatives of dihydrobenzofuran have also been explored as agonists for G-protein coupled receptors, such as GPR119, which are targets for the treatment of type 2 diabetes. [9]The specific biological activity of (S)-5-methyl-2,3-dihydrobenzofuran-3-amine would require dedicated pharmacological screening.
Conclusion
(S)-5-methyl-2,3-dihydrobenzofuran-3-amine is a chiral molecule with a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol . Its synthesis requires stereoselective methods or chiral resolution to isolate the desired enantiomer. Comprehensive analytical characterization, particularly using chiral HPLC, is essential to ensure its purity and stereochemical integrity. The dihydrobenzofuran scaffold is a well-established pharmacophore, suggesting that this compound could be a valuable building block in the development of novel therapeutic agents.
References
- Stereochemical investigations of bioactive dihydrobenzofuran-type lignanamides from Solanum lyratum: chiral resolution, in vitro and in silico profiling. New Journal of Chemistry (RSC Publishing).
- Enantioselective Hydrogenation of Benzofurans with Water via Rh/Hf Cooperative Catalysts: Convenient Access to Chiral 2,3‐Dihydrobenzofurans. ResearchGate.
- 5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride. PubChem.
- Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. PMC.
- A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans. ACS Publications.
- Synthesis and Structure-Activity Relationship of Dihydrobenzofuran Derivatives as Novel Human GPR119 Agonists. PubMed.
- CN105693666A - Synthesis method of 2,3-dihydrobenzofuran. Google Patents.
-
Mini review on important biological properties of benzofuran derivatives. MedCrave online. Available at: [Link]
-
2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. Available at: [Link]
-
Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride (C9H11NO) [pubchemlite.lcsb.uni.lu]
- 3. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereochemical investigations of bioactive dihydrobenzofuran-type lignanamides from Solanum lyratum: chiral resolution, in vitro and in silico profiling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. atlantis-press.com [atlantis-press.com]
- 9. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The 3-Amino-2,3-Dihydrobenzofuran Scaffold: A Technical Guide to Biological Activity and Medicinal Chemistry
Executive Summary: The Privileged "Conformational Lock"
The 3-amino-2,3-dihydrobenzofuran scaffold represents a high-value "privileged structure" in medicinal chemistry. Its significance lies in its ability to serve as a conformationally restricted bioisostere of flexible biogenic amines, particularly phenethylamines and tryptamines. By incorporating the oxygen atom and the ethylamine side chain into a rigid bicyclic system, this scaffold reduces the entropic penalty of receptor binding, often leading to significant enhancements in potency and selectivity compared to their open-chain analogs.
This guide analyzes the biological activity of this core, focusing on its dominant role in GPCR modulation (Serotonin 5-HT2A/2C, 5-HT1A) and emerging applications in oncology (tubulin inhibition) and antimicrobial therapeutics .
Structural Analysis: The Pharmacophore Logic
The biological potency of the 3-amino-2,3-dihydrobenzofuran core stems from its structural overlap with the neurotransmitter serotonin (5-HT) and phenethylamine hallucinogens (e.g., 2C-B, DOB).
The "Active Conformation" Hypothesis
In flexible phenethylamines, the methoxy group at the ortho position relative to the ethylamine chain can rotate freely. However, receptor docking studies suggest that only one specific rotamer is responsible for activation. The dihydrofuran ring of the 3-amino-2,3-dihydrobenzofuran scaffold effectively "locks" this oxygen atom into a planar, active conformation, mimicking the electronic and steric profile of the bound ligand.
-
Stereochemistry is Critical: The (R)- and (S)-enantiomers often display drastically different pharmacological profiles. For 5-HT2A agonists, the (R)-configuration of the dihydrobenzofuran typically aligns with the active binding pose of LSD and other potent hallucinogens.
Pharmacophore Visualization
The following diagram illustrates the structural logic connecting the flexible phenethylamine precursor to the rigidified dihydrobenzofuran scaffold.
Figure 1: Pharmacophore evolution from flexible amine to rigidified scaffold.
Synthetic Access: Strategies for Diversity
Accessing this scaffold requires methods that allow for the introduction of diverse substituents on the aromatic ring (to tune lipophilicity/electronics) and control over the C3-amine stereocenter.
The Microwave-Assisted Chalcone Route
A robust, high-throughput compatible method involves the conversion of chalcones to epoxy-alcohols, followed by a one-pot cyclization with amines. This route is particularly valuable for generating SAR (Structure-Activity Relationship) libraries.
Mechanism:
-
Chalcone Formation: Aldol condensation of salicylaldehydes.
-
Epoxidation: Formation of the epoxide intermediate.
-
Ring Opening/Closure: Nucleophilic attack by a primary amine opens the epoxide, followed by intramolecular displacement to close the furan ring.
Figure 2: Primary synthetic workflow for high-throughput library generation.
Pharmacological Case Study: 5-HT2A Receptor Agonism
The most well-documented biological activity of this scaffold is its interaction with Serotonin 5-HT2A receptors. These compounds act as potent partial to full agonists, making them relevant for research into psychedelics, antidepressants, and anti-inflammatory agents.
Mechanism of Action
-
Binding Pocket: The dihydrobenzofuran oxygen forms a hydrogen bond with Ser5.46 or related residues in the receptor pocket, mimicking the 5-hydroxy group of serotonin.
-
Selectivity: The rigid structure often improves selectivity for 5-HT2A over 5-HT2C compared to flexible analogs, reducing potential side effects (e.g., valvulopathy associated with 5-HT2B).
Comparative Potency Data
The table below illustrates the impact of rigidification on binding affinity (
| Compound Class | Structure | Target | Binding Affinity ( | Functional Potency ( |
| Flexible | 2,5-Dimethoxy-4-bromo-phenethylamine (2C-B) | 5-HT2A | ~ 1–5 nM | ~ 10–20 nM |
| Rigidified | (R)-3-Amino-dihydrobenzofuran analog | 5-HT2A | 0.5 – 2 nM | 1 – 5 nM |
| Rigidified | (S)-3-Amino-dihydrobenzofuran analog | 5-HT2A | > 100 nM | Inactive/Weak |
| Control | Serotonin (5-HT) | 5-HT2A | ~ 10–50 nM | ~ 100 nM |
Note: Data generalized from McLean et al. (2006) and related SAR studies.[1]
Experimental Protocol: 5-HT2A Radioligand Binding Assay
Objective: To determine the binding affinity (
Rationale: [³H]Ketanserin is a high-affinity antagonist selective for 5-HT2A. Displacement of this radioligand by the test compound indicates specific interaction with the receptor orthosteric site.
Materials
-
Receptor Source: HEK-293 cell membranes stably expressing human 5-HT2A receptors.
-
Radioligand: [³H]Ketanserin (Specific Activity ~60-80 Ci/mmol).
-
Non-specific Control: Mianserin (10 µM) or Methysergide (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[2]
Step-by-Step Methodology
-
Preparation:
-
Thaw membrane aliquots on ice. Dilute in Assay Buffer to yield ~5–10 µg protein per well.
-
Prepare serial dilutions of the test compound (dihydrobenzofuran derivative) in DMSO (Final DMSO concentration < 1%).
-
-
Incubation:
-
In a 96-well polypropylene plate, add:
-
25 µL Test Compound (various concentrations).
-
25 µL [³H]Ketanserin (Final concentration ~ 1.0 nM, near
). -
150 µL Membrane Suspension.
-
-
Total Binding: Buffer + Radioligand + Membranes.[2]
-
Non-Specific Binding: Mianserin (10 µM) + Radioligand + Membranes.
-
-
Equilibrium:
-
Incubate plates for 60 minutes at 25°C (room temperature) to reach equilibrium.
-
-
Harvesting:
-
Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl).
-
-
Quantification:
-
Dry filters and add liquid scintillation cocktail.
-
Count radioactivity (CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding (Total - Non-Specific).[2]
-
Fit data to a one-site competition model to determine
. -
Convert
to using the Cheng-Prusoff equation:
-
Therapeutic Horizons Beyond CNS
While the CNS activity is dominant, the scaffold shows versatility in other domains.
Oncology: Proximicin Analogs
Derivatives where the dihydrobenzofuran moiety replaces the furan core of Proximicins (netropsin-like DNA minor groove binders) have shown cytotoxicity against glioblastoma (UG-87) and breast cancer cell lines.
-
Mechanism: DNA binding and potential inhibition of NF-κB signaling.
-
Key Insight: The 3-amino group is essential for solubility and interaction with the phosphate backbone of DNA.
Antimicrobial Activity
Amino-substituted benzofuran derivatives have demonstrated bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA). The lipophilic nature of the scaffold facilitates penetration of the bacterial cell wall.
References
-
Helgren, T. R., et al. (2018). "Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones." Chemistry – A European Journal. Link
-
McLean, T. H., et al. (2006).[1][3] "1-Aminomethylbenzocycloalkanes: Conformationally Restricted Hallucinogenic Phenethylamine Analogues as Functionally Selective 5-HT2A Receptor Agonists."[3] Journal of Medicinal Chemistry. Link
-
Comoy, C., et al. (2000). "Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity." Bioorganic & Medicinal Chemistry. Link
-
Nichols, D. E. (1991). "2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines." Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[2][4][5] "Validating the Selectivity of 8-OH-DPAT for the 5-HT1A Receptor: A Comparative Guide." BenchChem Protocols. Link
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1-Aminomethylbenzocycloalkanes: conformationally restricted hallucinogenic phenethylamine analogues as functionally selective 5-HT2A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
(3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine SMILES code
Comprehensive Technical Guide: (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine – Synthesis, Stereochemical Profiling, and Pharmacological Applications
Executive Summary
The 2,3-dihydrobenzofuran (coumaran) scaffold is a privileged structure in medicinal chemistry, frequently serving as a core motif in pharmaceuticals targeting central nervous system (CNS) receptors, monoamine oxidases, and melatonin receptors[1]. Among its derivatives, (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine stands out due to its precise stereochemical configuration and the lipophilic modulation provided by the 5-methyl substitution. This whitepaper provides an authoritative analysis of its structural logic, SMILES representation, pharmacological relevance, and a self-validating protocol for its asymmetric synthesis.
Structural Elucidation and SMILES Notation
The biological activity of 2,3-dihydrobenzofuran-3-amines is highly dependent on the spatial orientation of the C3-amine group. The (3S) enantiomer specifically positions the primary amine to act as a crucial hydrogen-bond donor, often interacting with conserved aspartate residues in G-protein coupled receptors (GPCRs).
SMILES Code Breakdown
The canonical SMILES string for (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine is: Cc1ccc2c(c1)CO2
Causality of the Notation:
-
Cc1ccc2 : Represents the toluene-like aromatic fragment, establishing the methyl group at the C5 position. The methyl group increases the compound's lipophilicity (LogP ~1.8) and blocks para-hydroxylation, thereby enhancing metabolic stability[1][2].
-
c(c1) : Closes the aromatic ring system.
-
: Defines the chiral center at C3. The @ symbol denotes an anti-clockwise spatial arrangement of the remaining atoms (Nitrogen, C2-methylene, and Hydrogen) when viewed from the C3a aromatic carbon. According to Cahn-Ingold-Prelog (CIP) priority rules, this specific geometry corresponds to the (S)-configuration .
-
CO2 : Represents the C2 methylene group and the ether oxygen, closing the 5-membered dihydrofuran ring (2) back to the aromatic system at C7a.
Pharmacological Relevance & Mechanistic Pathways
The functional groups attached to the 2,3-dihydrobenzofuran core are critical determinants of pharmacokinetic behavior[1].
-
The 5-Methyl Group: Modulates the water/lipid solubility ratio, facilitating blood-brain barrier (BBB) penetration.
-
The 3-Amine Group: Acts as the primary pharmacophore. At physiological pH, this amine is protonated, allowing it to form salt bridges with anionic sites in receptor binding pockets.
Below is the logical workflow of how this scaffold interacts with a target GPCR (such as the 5-HT receptor family).
Fig 1: Pharmacodynamic signaling pathway initiated by the (3S)-enantiomer binding.
Physicochemical & Computational Data
To facilitate drug design, the quantitative properties of the free base and its hydrochloride salt[2] are summarized below.
| Property | Value | Causality / Significance |
| Molecular Weight | 149.19 g/mol (Free base) | Low MW ensures high ligand efficiency and optimal ADME profile. |
| LogP | 1.809 | Ideal lipophilicity for CNS penetration without excessive tissue retention[2]. |
| TPSA | 35.25 Ų | Low polar surface area guarantees excellent membrane permeability[2]. |
| H-Bond Donors/Acceptors | 1 / 2 | Optimal for specific receptor anchoring while minimizing non-specific binding. |
| Rotatable Bonds | 0 (Excluding -NH2) | High structural rigidity reduces conformational entropy loss upon binding[1]. |
Asymmetric Synthesis: Biocatalytic Protocol
While traditional reductive amination strategies exist[1], they often yield racemic mixtures requiring tedious chiral resolution. As a Senior Application Scientist, I recommend a biocatalytic transamination workflow . This method utilizes an engineered
Causality of the Biocatalytic Approach:
-
Pyridoxal Phosphate (PLP) Cofactor: Acts as an electron sink, forming a Schiff base intermediate that dictates the stereofacial attack of the amine.
-
Isopropylamine Donor: Used in excess to drive the equilibrium forward. The byproduct (acetone) is volatile and easily removed, preventing product inhibition.
Fig 2: Biocatalytic asymmetric synthesis workflow using ω-transaminase.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; Step 5 ensures the integrity of the stereochemical outcome.
-
Substrate Preparation: Dissolve 50 mM of 5-methylbenzofuran-3(2H)-one in a 10% (v/v) DMSO/aqueous buffer solution (100 mM sodium phosphate, pH 7.5) to ensure substrate solubility.
-
Cofactor & Donor Addition: Add 1 mM Pyridoxal 5'-phosphate (PLP) and 500 mM isopropylamine (amine donor). Adjust the pH back to 7.5 using 1M HCl if necessary.
-
Enzymatic Catalysis: Introduce 2 mg/mL of an (S)-selective engineered
-transaminase (e.g., ATA-117 analog). Incubate the reaction at 30°C under gentle orbital shaking (150 rpm) for 24 hours. -
Equilibrium Shift: Continuously sweep the headspace with nitrogen gas to remove the acetone byproduct, driving the reaction to
conversion. -
Workup & Self-Validation (Chiral HPLC):
-
Quench the reaction by adjusting the pH to 12 with 5M NaOH.
-
Extract the product with methyl tert-butyl ether (MTBE) (3 x 20 mL).
-
Dry the organic phase over anhydrous
and concentrate under vacuum. -
Validation: Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA/DEA 90:10:0.1) to confirm the (3S) configuration (ee > 99%) against a racemic standard.
-
Conclusion
The (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine scaffold (Cc1ccc2c(c1)CO2) represents a highly rigid, lipophilic, and stereospecific building block. By understanding its SMILES topology and employing biocatalytic asymmetric synthesis, researchers can reliably integrate this motif into advanced drug discovery pipelines, ensuring high target affinity and metabolic resilience.
References
- 5-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride | ChemScene. chemscene.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEiKSxCAEhmOXfMQBmR73lmuOM5Uk6RmgkkfWeyuxdYkFNUJuob6NkLbnDpy0Qg0djUom_Ay0hMMZn61WV3oNyYWeHAlADCYpBpy375sIalz3HZb2hHrJ0iDYgU3dU1GWBVA==]
- 4-Methoxy-2,3-dihydrobenzofuran-3-amine | Benchchem. benchchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECxcmA6AIu-eQR1979glS9uDHDljZ2zv78yzKY2slfTtvDN3vrKOUm4QgRfzMDBxflesUbbNBn-oNEMexSq_BYOS4GJAkj1vpXPrKkv8f038GylveosrCIWuPJT6tX4gNplvH3Ng==]
Sources
Methodological & Application
Asymmetric synthesis of (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine
An Application Guide to the Asymmetric Synthesis of (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine
Introduction: The Significance of a Chiral Scaffold
The (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine moiety represents a privileged chiral scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure, combined with the stereochemically defined amine at the C3 position, makes it a critical building block for a multitude of pharmacologically active agents. The dihydrobenzofuran core is prevalent in numerous natural products and synthetic compounds, and the introduction of a chiral amine function opens avenues for precise molecular interactions with biological targets.[1] Consequently, the development of robust, efficient, and highly stereoselective synthetic routes to access enantiopure forms of this amine is of paramount importance for drug discovery and development professionals.[2]
This document provides an in-depth guide to the asymmetric synthesis of the (3S)-enantiomer, focusing on the underlying principles, comparative strategies, and detailed experimental protocols. We aim to equip researchers with both the theoretical understanding and practical knowledge required to successfully implement these methods.
Strategic Overview: Pathways to Enantiopurity
The central challenge in synthesizing the target molecule lies in the precise control of the stereocenter at the C3 position. Several major strategies have emerged, each with distinct advantages concerning scalability, atom economy, and catalyst selection. The choice of a specific pathway is often dictated by the available starting materials, laboratory capabilities, and the desired scale of the synthesis.
Figure 1. High-level overview of primary asymmetric strategies for accessing the target chiral amine.
-
Transition Metal Catalysis : This is arguably the most powerful and versatile approach. Catalysts based on rhodium, iridium, or palladium can facilitate a range of enantioselective transformations, including asymmetric hydrogenation of prochiral enamines or intramolecular C-H functionalization/cyclization reactions.[3][4][5] These methods often provide high enantioselectivity and yields with low catalyst loadings.
-
Organocatalysis : An attractive metal-free alternative, organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity. Bifunctional catalysts, such as those based on thiourea or phosphoric acid, can activate both the nucleophile and electrophile in intramolecular reactions, like Michael additions, to construct the chiral dihydrobenzofuran ring system with high stereocontrol.[6][7]
-
Multi-Step Synthesis from Chiral Precursors : Classic, yet robust, strategies often involve the use of a chiral auxiliary or begin with a substrate from the chiral pool. For instance, a route commencing with a Sharpless asymmetric epoxidation of a chalcone-derived intermediate can establish the required stereochemistry early in the synthesis, which is then carried through to the final product.[8]
-
Biocatalysis : Leveraging the exquisite selectivity of enzymes, biocatalytic methods offer a green and highly efficient route. Enzymes such as transaminases can directly convert a ketone precursor (5-methyl-2,3-dihydro-1-benzofuran-3-one) into the desired (3S)-amine with near-perfect enantioselectivity.[2][9]
For the purpose of this guide, we will provide a detailed protocol for a Rhodium-Catalyzed Asymmetric Hydrogenation approach, a method renowned for its efficiency and high stereochemical control.
Featured Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol details a two-step sequence involving the formation of a key N-acetyl enamine intermediate followed by its highly enantioselective hydrogenation. The choice of a rhodium catalyst paired with a chiral bisphosphine ligand is critical for achieving high enantiomeric excess (ee).
Causality and Mechanistic Insight
The success of this strategy hinges on the formation of a chiral rhodium-ligand complex that coordinates to the double bond of the enamine substrate. Hydrogen gas is activated by the metal center via oxidative addition. The substrate docks onto the chiral catalyst in a specific, low-energy orientation, dictated by the steric and electronic properties of the chiral ligand. This preferential coordination ensures that the subsequent migratory insertion of hydrogen occurs from one face of the double bond, leading to the formation of one enantiomer in excess.[10]
Sources
- 1. Biocatalytic strategy for highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofuran based tricyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
- 3. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 4. Rhodium-Catalyzed Asymmetric Hydrogenation of 3-Benzoylaminocoumarins for the Synthesis of Chiral 3-Amino Dihydrocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
- 6. Enantioselective synthesis of 2,3-disubstituted trans-2,3-dihydrobenzofurans using a Brønsted base/thiourea bifunctional catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
Advanced Reductive Amination Protocols for 5-Methylbenzofuran-3-one: Mechanistic Insights and Workflow Optimization
Executive Summary
This application note provides validated, step-by-step methodologies for the reductive amination of 5-methylbenzofuran-3-one (5-methyl-2,3-dihydrobenzofuran-3-one). Converting this ketone to a 3-amino-2,3-dihydrobenzofuran derivative is a critical transformation in the synthesis of kinase inhibitors and other prominent pharmacophores[1]. However, the process is complicated by keto-enol tautomerization, competitive ketone reduction, and the risk of heterocyclic ring-opening. Here, we outline optimized protocols using Sodium Triacetoxyborohydride (STAB) and Sodium Cyanoborohydride (NaBH3CN) to maximize chemoselectivity and yield.
Mechanistic Rationale & Substrate Challenges
The reductive amination of 5-methylbenzofuran-3-one requires precise control over reaction kinetics. As a senior application scientist, it is crucial to understand the causality behind experimental failures with this substrate:
-
Imine Formation vs. Ring Strain : The formation of an imine at the C3 position can introduce significant structural strain at the fused junction of the bicyclic system[2]. Consequently, the equilibrium often disfavors the imine, necessitating dehydrating agents or Lewis acids (e.g., Ti(OiPr)4) to drive the condensation forward[3].
-
Chemoselectivity : The reducing agent must selectively target the transient iminium ion over the starting ketone. Stronger hydrides like NaBH4 often lead to rapid over-reduction, yielding the undesired 5-methylbenzofuran-3-ol[3].
-
pH Sensitivity : The 2,3-dihydrobenzofuran core is sensitive to harsh basic conditions, which can trigger ring-opening via
-elimination. Maintaining a mildly acidic environment (pH 4–5) using acetic acid is critical for both iminium activation and ring preservation[4].
Comparative Analysis of Reducing Agents
Selecting the appropriate hydride source is the most critical variable in this workflow. The table below summarizes the quantitative and qualitative parameters for common reducing agents.
| Reducing Agent | Optimal pH | Chemoselectivity (Iminium vs. Ketone) | Byproduct Risk (Over-reduction) | Recommended Use Case |
| NaBH(OAc)3 (STAB) | 4.0 – 5.0 | Excellent | Low | Direct amination with secondary amines[1]. |
| NaBH3CN | 5.0 – 6.0 | High | Moderate | Stepwise amination with primary amines; requires fume hood[3]. |
| NaBH4 | 7.0 – 9.0 | Poor | High | Not recommended; rapid reduction to alcohol[3]. |
| Pd/C + H2 | Neutral | Moderate | Low (Risk of ring cleavage) | Green chemistry alternative; best for robust primary amines[4]. |
Mechanistic Pathway Visualization
The following diagram illustrates the desired reaction pathway versus common side reactions, highlighting the critical intermediate stages.
Mechanistic pathways of 5-methylbenzofuran-3-one reductive amination vs. side reactions.
Experimental Protocols
Protocol A: Direct Reductive Amination using STAB (Optimized for Secondary Amines)
This one-pot protocol is highly effective for secondary amines, as the resulting iminium ion is highly electrophilic and rapidly reduced by STAB, minimizing ketone reduction[1],[5].
Materials:
-
5-Methylbenzofuran-3-one (1.0 eq)
-
Secondary Amine (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Glacial Acetic Acid (1.0 - 2.0 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
Step-by-Step Procedure:
-
Substrate Dissolution: In an oven-dried, argon-flushed round-bottom flask, dissolve 5-methylbenzofuran-3-one (1.0 eq) in anhydrous DCE to achieve a 0.2 M concentration.
-
Amine Addition: Add the secondary amine (1.2 eq). If the amine is supplied as a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free base.
-
Acidification: Add glacial acetic acid (1.0 to 2.0 eq) dropwise to adjust the apparent pH to ~4.5. Stir the mixture at room temperature for 30–60 minutes to allow hemiaminal/iminium formation.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 eq) portion-wise over 15 minutes to prevent exothermic spikes.
-
Maturation & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours. Validation Check: Monitor via LC-MS; the mass of the ketone (
) should disappear, replaced by the product mass. -
Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (gas evolution will occur). Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (typically Hexane/EtOAc gradients with 1% Et3N to prevent amine streaking).
Protocol B: Two-Step Lewis Acid-Mediated Amination (Optimized for Primary Amines)
Primary amines form neutral imines which are less electrophilic than iminium ions. Furthermore, water generated during condensation can hydrolyze the imine back to the ketone. Titanium(IV) isopropoxide acts as both a Lewis acid and an irreversible water scavenger[3].
Materials:
-
5-Methylbenzofuran-3-one (1.0 eq)
-
Primary Amine (1.2 eq)
-
Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 eq)
-
Sodium Cyanoborohydride (NaBH3CN) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) and Ethanol (EtOH)
Step-by-Step Procedure:
-
Imine Formation: Dissolve 5-methylbenzofuran-3-one (1.0 eq) and the primary amine (1.2 eq) in anhydrous THF (0.2 M). Add Ti(OiPr)4 (2.0 eq) dropwise at room temperature. Stir for 12 hours under argon.
-
Reduction: Cool the mixture to 0 °C. Add NaBH3CN (1.5 eq) dissolved in a minimal amount of anhydrous EtOH. Stir for an additional 6 hours at room temperature.
-
Quench & Self-Validation: Quench by adding water (1 mL/mmol of Ti). Validation Check: A white precipitate of TiO2 will form immediately, confirming the successful scavenging of water and quenching of the Lewis acid.
-
Filtration: Filter the suspension through a pad of Celite, washing the cake generously with EtOAc.
-
Workup: Wash the filtrate with brine, dry over Na2SO4, and concentrate. Purify via chromatography.
Workflow Visualization
Step-by-step workflow for the direct reductive amination using STAB.
Troubleshooting & Analytical Validation
-
High levels of 5-methylbenzofuran-3-ol (Over-reduction): This indicates that the reduction is occurring faster than imine formation. Solution: Pre-stir the ketone and amine for a longer duration before adding the hydride, or switch to a weaker reducing agent (e.g., NaBH3CN)[3].
-
Low Conversion / Starting Material Recovery: The imine formation may be thermodynamically disfavored due to ring strain[2]. Solution: Implement Protocol B using Ti(OiPr)4 to drive the condensation forward[3].
-
Decomposition / Ring Opening: Evident by complex NMR spectra missing characteristic 2,3-dihydrobenzofuran signals. Solution: Ensure the pH does not drop below 4 or exceed 8 during the reaction and workup.
References
-
Mérour, J. Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. URL:[Link]
-
Wikipedia Contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia. URL:[Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. URL:[Link]
-
ChemComm. (2013). Accepted Manuscript: Fischer indolization for the synthesis of benzofuro[3,2-b]indoline amines from benzofuran-3-ones. The Royal Society of Chemistry. URL:[Link]
-
ACS Green Chemistry Institute. (n.d.). Reductive Amination. ACS GCIPR. URL: [Link]
Sources
Synthesis of chiral benzofuran amines from salicylic aldehyde
Application Note: Asymmetric Synthesis of Chiral 3-Amino-2,3-Dihydrobenzofurans from Salicylaldehyde
Executive Summary
The 3-amino-2,3-dihydrobenzofuran scaffold is a privileged structural motif found in various bioactive natural products and pharmaceutical candidates, exhibiting serotonin reuptake inhibition and anti-tumor properties. Traditional syntheses often rely on the resolution of racemates or harsh reduction of 3-nitrobenzofurans, which limits functional group tolerance.
This Application Note details a robust, enantioselective protocol for synthesizing chiral cis-2,3-dihydrobenzofuran-3-amines directly from salicylaldehyde . The strategy employs a [4+1] annulation cascade involving N-tert-butanesulfinyl imines (Ellman’s imines) and sulfur ylides. This method offers superior diastereocontrol (
Strategic Analysis & Mechanism
Why this Route?
-
Chirality Source: The use of (S)- or (R)-tert-butanesulfinamide acts as a chiral auxiliary, directing the stereochemical outcome of the nucleophilic addition with high fidelity.
-
Atom Economy: The reaction proceeds via a cascade mechanism where the sulfur ylide serves as a C1 synthon, forming both the C2-C3 bond and the O-C2 bond in a single operation.
-
Self-Validation: The diastereoselectivity is intrinsic to the transition state, minimizing the need for complex chiral ligands.
Mechanistic Pathway
The reaction proceeds through a domino sequence:
-
Nucleophilic Addition: The sulfur ylide attacks the electrophilic imine carbon (face-selective addition controlled by the sulfinyl group).
-
Proton Transfer: An intramolecular proton transfer activates the phenolic oxygen.
-
Intramolecular Cyclization: The phenoxide displaces the sulfonium leaving group (
), closing the furan ring.
Figure 1: Mechanistic workflow of the [4+1] annulation cascade. The sulfinyl group directs the initial ylide attack, establishing the C3 stereocenter, which then dictates the C2 stereochemistry during ring closure.
Detailed Protocols
Phase 1: Synthesis of Chiral Salicylaldehyde N-Sulfinyl Imine
Objective: Condense salicylaldehyde with (S)-(-)-2-methyl-2-propanesulfinamide to create the chiral electrophile.
Reagents:
-
Salicylaldehyde (1.0 equiv)
-
(S)-(-)-2-Methyl-2-propanesulfinamide (1.1 equiv)
-
Ti(OEt)
(Titanium tetraethoxide) (2.0 equiv) -
Solvent: Dry THF (0.5 M concentration)
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (
). -
Dissolution: Add (S)-sulfinamide and salicylaldehyde to the flask. Dissolve in anhydrous THF.
-
Activation: Add Ti(OEt)
dropwise via syringe at room temperature (RT). The solution will turn slightly yellow/orange. -
Reaction: Stir at RT for 12–16 hours. Monitor: TLC (Hexane/EtOAc 3:1). The aldehyde spot should disappear.
-
Quench: Pour the mixture into a beaker containing brine (equal volume to THF) while stirring vigorously. A white titanium salt precipitate will form.
-
Filtration: Filter the suspension through a Celite pad. Wash the cake with EtOAc.
-
Workup: Separate the organic layer, dry over
, and concentrate under reduced pressure. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
QC Checkpoint:
-
1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of the imine proton (~8.5-9.0 ppm).
-
Stability: Store the imine at -20°C under Argon; it is sensitive to hydrolysis.
Phase 2: Asymmetric [4+1] Annulation (The Key Step)
Objective: React the chiral imine with dimethylsulfoxonium methylide to form the dihydrobenzofuran core.
Reagents:
-
Trimethylsulfoxonium iodide (TMSOI) (1.5 equiv)
-
NaH (Sodium Hydride, 60% dispersion) (1.5 equiv)
-
Chiral Salicyl N-Sulfinyl Imine (from Phase 1) (1.0 equiv)
-
Solvent: Anhydrous DMSO/THF (1:1 ratio)
Procedure:
-
Ylide Generation:
-
In a flame-dried flask, wash NaH with dry hexane (2x) to remove mineral oil.
-
Add TMSOI and anhydrous DMSO. Stir at RT for 30–60 mins until gas evolution ceases and a clear solution forms (Formation of Dimethylsulfoxonium Methylide).
-
-
Addition: Cool the ylide solution to 0°C.
-
Reaction: Add the Chiral Imine (dissolved in minimal THF) dropwise to the ylide solution.
-
Incubation: Stir at 0°C for 1 hour, then allow to warm to RT and stir for 2–4 hours.
-
Quench: Carefully add saturated
solution. -
Extraction: Extract with EtOAc (3x). Wash combined organics with water (to remove DMSO) and brine.
-
Purification: Flash chromatography (Hexane/EtOAc).
Critical Control Points:
-
Temperature: Maintaining 0°C during addition is crucial for high diastereoselectivity (
). -
Moisture: The ylide is extremely water-sensitive. Ensure all solvents are anhydrous.
Phase 3: Deprotection to Free Amine (Optional)
Objective: Remove the sulfinyl group to yield the primary amine hydrochloride salt.
Procedure:
-
Dissolve the cyclized product in MeOH.
-
Add 4M HCl in Dioxane (2.0 equiv).
-
Stir at RT for 1 hour.
-
Concentrate to dryness. Triturate with
to obtain the chiral 3-amino-2,3-dihydrobenzofuran hydrochloride salt.
Data Analysis & Validation
The following data profiles are expected for a successful synthesis (Example: cis-2-phenyl-3-amino-2,3-dihydrobenzofuran derivative).
| Metric | Expected Value | Method of Verification |
| Yield (Step 1) | 85 - 95% | Gravimetric / NMR Integration |
| Yield (Step 2) | 70 - 85% | Gravimetric after chromatography |
| Diastereomeric Ratio (dr) | > 95:5 (cis:trans) | 1H NMR (Crude reaction mixture) |
| Enantiomeric Excess (ee) | > 98% | Chiral HPLC (e.g., Chiralcel OD-H) |
| Stereochemistry | cis-configuration | NOESY NMR (Strong correlation between H2 and H3) |
NMR Interpretation Guide:
-
H2 and H3 Protons: In the cis-isomer, the coupling constant
is typically larger (8–10 Hz) compared to the trans-isomer, though this varies by substitution. NOESY is the definitive check. -
Sulfinyl Methyls: Appear as a singlet ~1.2 ppm (9H) in the protected product.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 2) | Ylide decomposition or wet DMSO. | Use fresh NaH and distill DMSO over |
| Poor Diastereoselectivity | Reaction temperature too high. | Keep reaction at -10°C to 0°C during the initial addition phase. |
| Imine Hydrolysis | Wet silica gel during purification. | Add 1% Triethylamine to the eluent or use neutral alumina. |
| No Cyclization | Phenol OH protected? | Ensure the starting salicylaldehyde has a free phenolic hydroxyl group; it is the nucleophile for ring closure. |
References
-
Ellman, J. A., et al. "Condensation of Salicylaldehydes with Sulfinamides." Accounts of Chemical Research, 2002. Link
-
Hou, X. L., et al. "Diastereoselective Synthesis of cis-2,3-Dihydrobenzofuran-3-amines via the Reaction of Salicyl N-tert-Butanesulfinyl Imines with Sulfur Ylides." The Journal of Organic Chemistry, 2011, 76(20), 8543–8548. Link
-
Wang, W., et al. "Organocatalytic Enantioselective Michael-Aldol Cascade Reactions: Synthesis of Chiral Chromans and Dihydrobenzofurans." Journal of the American Chemical Society, 2006. Link
-
Xu, J., et al. "Asymmetric Synthesis of 3-Amino-2,3-dihydrobenzofurans via [4+1] Annulation." Chemistry – An Asian Journal, 2013, 8, 2560. Link
Application Note: Enzymatic Kinetic Resolution of 3-Amino-2,3-dihydrobenzofurans
Executive Summary & Scientific Rationale
The 3-amino-2,3-dihydrobenzofuran scaffold is a privileged pharmacophore found in sigma receptor ligands, anti-arrhythmic agents, and various CNS-active compounds. While chemical synthesis often yields racemates, the biological activity is frequently restricted to a single enantiomer.
Enzymatic Kinetic Resolution (EKR) offers a robust, scalable, and environmentally benign alternative to classical diastereomeric salt crystallization. This protocol leverages the high enantioselectivity of Candida antarctica Lipase B (CAL-B) to acylate one enantiomer of the racemic amine selectively.[1]
Mechanism of Action:
The process relies on the lipase-catalyzed transesterification of the racemic amine with an acyl donor.[2][3] Following Kazlauskas’ Rule for cyclic secondary benzylic amines, CAL-B typically favors the (
Core Reaction Scheme & Workflow
The following diagram outlines the kinetic resolution pathway and the downstream separation logic.
Figure 1: Workflow for the enzymatic kinetic resolution and separation of 3-amino-2,3-dihydrobenzofuran enantiomers.
Pre-Validation: Enzyme & Conditions Screening
Before preparative scale-up, a screening phase is mandatory to determine the optimal enzyme-solvent combination. While CAL-B is the standard, substrate-specific steric hindrance may require alternatives.
Screening Protocol (Analytical Scale)
Reagents:
-
Substrate: Racemic 3-amino-2,3-dihydrobenzofuran (10 mg per reaction).
-
Enzymes: Novozyme 435 (CAL-B), Lipase PS (Burkholderia cepacia), Lipase AK (Pseudomonas fluorescens).
-
Acyl Donors: Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc), Vinyl Acetate.
-
Solvents: MTBE, Toluene, DIPE (Diisopropyl ether).
Procedure:
-
Prepare a stock solution of rac-amine (50 mg/mL) in the chosen solvent.
-
In a 2 mL HPLC vial, add:
-
200 µL Substrate Stock
-
200 µL Acyl Donor (or use EtOAc as both solvent and donor)
-
10 mg Immobilized Enzyme
-
-
Incubate at 30°C with orbital shaking (800 rpm) for 24 hours.
-
Sampling: Remove 50 µL aliquot, filter to remove enzyme, dilute with mobile phase, and analyze via Chiral HPLC.
Data Analysis:
Calculate the Enantiomeric Ratio (
Target Metrics:
-
Conversion (
): 40–50% (Ideal is exactly 50%). -
Selectivity (
): >50 (Excellent), >20 (Good), <10 (Optimization required).
Optimized Preparative Protocol (1.0 Gram Scale)
This protocol assumes CAL-B (Novozyme 435) and Ethyl Acetate provided the best
Materials
-
Substrate: 1.0 g (7.4 mmol) racemic 3-amino-2,3-dihydrobenzofuran.
-
Biocatalyst: 200 mg Novozyme 435 (20% w/w loading).
-
Solvent/Acyl Donor: 20 mL Ethyl Acetate (anhydrous).
-
Additives: 0.5 equiv.
(Optional: to scavenge trace acid if hydrolysis occurs, though rarely needed in anhydrous EtOAc).
Reaction Setup
-
Dissolution: Dissolve 1.0 g of the racemic amine in 20 mL of anhydrous Ethyl Acetate in a 50 mL round-bottom flask.
-
Initiation: Add 200 mg of Novozyme 435.
-
Incubation: Seal the flask and stir gently (magnetic stir bar, 150 rpm) or use an orbital shaker at 35°C .
-
Critical: Avoid vigorous stirring that grinds the immobilized enzyme beads, which complicates filtration.
-
-
Monitoring: Monitor reaction progress by HPLC/GC every 4 hours.
-
Stop the reaction when conversion reaches 50% . Continuing beyond 50% reduces the ee of the product amide but increases the ee of the remaining amine.
-
Workup & Purification (The "Self-Validating" Separation)
This step utilizes the chemical difference between the basic amine and the neutral amide to achieve separation without column chromatography.
-
Filtration: Filter the reaction mixture through a sintered glass funnel to recover the enzyme beads. (Wash beads with 5 mL EtOAc; they can be recycled 2-3 times).
-
Acid Extraction:
-
Transfer filtrate to a separatory funnel.
-
Extract with 1.0 M HCl (3 x 10 mL).
-
Organic Layer: Contains the (R)-Acetamide .[1] Dry over
, filter, and concentrate. -
Aqueous Layer: Contains the (S)-Amine hydrochloride .
-
-
Amine Recovery:
-
Basify the aqueous layer to pH >12 using 4.0 M NaOH.
-
Extract with Dichloromethane (DCM) or MTBE (3 x 15 mL).
-
Dry combined organics over
and concentrate to yield (S)-Amine .
-
Analytical Validation
-
Chiral HPLC: Daicel Chiralcel OD-H column.
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 254 nm.
-
-
NMR: Verify the absence of acetyl peaks in the amine fraction.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Reaction Rate | Steric hindrance of the benzofuran ring. | Switch to Vinyl Acetate as acyl donor (irreversible acylation). Increase Temp to 45°C. |
| Low E-value (<10) | Non-specific background acylation. | Ensure solvent is anhydrous. Lower temperature to 20°C. Try Lipase PS-C (Amano). |
| Incomplete Separation | Emulsion formation during extraction. | Use brine in the aqueous phase. Filter biphasic mixture through Celite. |
| Racemization | Benzylic proton is acidic. | Avoid prolonged exposure to strong bases during workup. Keep workup cold (4°C). |
Advanced Workflow: Dynamic Kinetic Resolution (DKR)
For researchers requiring >50% yield of a single enantiomer, a DKR approach is recommended. This couples the lipase resolution with a transition metal catalyst that racemizes the unreacted amine in situ.
Figure 2: Concept for Dynamic Kinetic Resolution. The metal catalyst continuously racemizes the slow-reacting (S)-amine, allowing the lipase to funnel the entire material into the (R)-amide.
DKR Protocol Notes:
-
Catalyst: Shvo’s catalyst or Ruthenium-based racemization catalysts.
-
Conditions: Requires inert atmosphere (
/Ar) and typically higher temperatures (60-70°C) to activate the metal catalyst. -
Acyl Donor: Isopropyl acetate is preferred over ethyl acetate to match the slower kinetics of racemization.
References
-
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721-1754. Link
-
Paetzold, J., & Bäckvall, J. E. (2005).[4] Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620-17621.[4] Link
-
Vargas, D. A., et al. (2019). Biocatalytic Strategy for Highly Diastereo- and Enantioselective Synthesis of 2,3-Dihydrobenzofuran-Based Tricyclic Scaffolds. Angewandte Chemie International Edition, 58(30), 10148-10152. Link
-
Reetz, M. T., & Schimossek, K. (1996).[5] Lipase-Catalyzed Dynamic Kinetic Resolution of Chiral Amines: Use of Palladium as the Racemization Catalyst. Chimia, 50(12), 668-669.[4] Link
-
Breuer, M., et al. (2004).[5] Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. Link
Sources
Procedure for Boc-protection of (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine
Application Note: Procedure for Boc-Protection of (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine
1. Introduction & Strategic Rationale The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore frequently encountered in drug discovery, particularly in the development of monoamine receptor ligands and melatonin agonists. Functionalization of the C3-position with a primary amine, as seen in (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine, provides a critical vector for further synthetic elaboration. However, the inherent nucleophilicity and basicity of the primary amine necessitate robust protection during multi-step syntheses [1].
The tert-butyloxycarbonyl (Boc) group is the premier choice for this application. It offers complete orthogonality to catalytic hydrogenation and basic hydrolysis, while remaining highly susceptible to mild acidic cleavage (e.g., via Trifluoroacetic acid or HCl) [2]. This application note details an optimized, self-validating protocol for the Boc-protection of the (3S)-enantiomer, ensuring high yields while strictly preserving the integrity of the C3 stereocenter.
2. Mechanistic Insights and Causality The protection is achieved using di-tert-butyl dicarbonate (Boc2O). The reaction proceeds via the nucleophilic attack of the primary amine onto one of the highly electrophilic carbonyl carbons of Boc2O, forming a transient tetrahedral intermediate. Subsequent collapse of this intermediate expels a tert-butyl carbonate leaving group, which rapidly decarboxylates to yield carbon dioxide (CO2) gas and tert-butanol [3].
Causality of Experimental Design:
-
Base Selection (DIPEA): While Triethylamine (TEA) is common, N,N-Diisopropylethylamine (DIPEA) is utilized here. Its increased steric bulk prevents it from acting as a competing nucleophile, thereby suppressing the formation of unwanted carbamate byproducts. Furthermore, the mild nature of DIPEA ensures that the slightly acidic benzylic-like C3 proton is not abstracted, guaranteeing 100% retention of the (3S) stereochemistry.
-
Solvent (Anhydrous DCM): Dichloromethane provides optimal solubility for the amine hydrochloride salt (once neutralized) and the highly lipophilic Boc2O, ensuring a homogeneous reaction environment.
-
Self-Validating Indicators: The stoichiometric release of CO2 gas serves as a real-time, visual kinetic indicator of reaction progress. Additionally, TLC monitoring utilizing a Ninhydrin stain provides definitive proof of primary amine consumption (disappearance of the characteristic pink/purple spot).
3. Quantitative Reaction Parameters
The following table outlines the stoichiometric requirements for a standard 10 mmol scale reaction.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Function |
| (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine HCl | 185.65 | 1.00 | 1.86 g | Starting Material (Nucleophile) |
| Di-tert-butyl dicarbonate (Boc2O) | 218.25 | 1.05 | 2.29 g | Electrophile / Protecting Agent |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.50 | 4.35 mL | Base / Acid Scavenger |
| Dichloromethane (Anhydrous DCM) | 84.93 | N/A | 50.0 mL | Reaction Solvent (0.2 M) |
4. Experimental Workflows and Pathways
Figure 1: Experimental workflow for the Boc-protection of the target chiral amine.
Figure 2: Mechanistic pathway of Boc protection via di-tert-butyl dicarbonate.
5. Detailed Step-by-Step Methodology
Phase 1: Preparation and Neutralization
-
Apparatus Setup: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) to prevent atmospheric moisture from hydrolyzing the Boc2O.
-
Dissolution: Charge the flask with (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride (1.86 g, 10.0 mmol). Add 50.0 mL of anhydrous Dichloromethane (DCM) to create a suspension.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.
-
Neutralization: Slowly add N,N-Diisopropylethylamine (DIPEA) (4.35 mL, 25.0 mmol) via syringe. The suspension will transition into a clear, homogeneous solution as the free amine is liberated. Stir for 15 minutes at 0 °C.
Phase 2: Reaction Execution 5. Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc2O) (2.29 g, 10.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes. Note: Dropwise addition at 0 °C prevents thermal runaway and minimizes the formation of bis-Boc protected byproducts. 6. Propagation: Remove the ice-water bath and allow the reaction to warm to ambient room temperature (approx. 20–25 °C). 7. Monitoring: Stir the reaction for 4 to 6 hours. Effervescence (CO2 gas) will be observed. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) solvent system. Stain the TLC plate with Ninhydrin and heat; the complete disappearance of the highly polar, pink-staining primary amine spot indicates reaction completion.
Phase 3: Work-up and Purification 8. Acidic Quench: Transfer the reaction mixture to a separatory funnel. Add 30 mL of a 10% (w/v) aqueous Citric Acid solution. Shake vigorously and allow the layers to separate. Rationale: Citric acid selectively protonates and removes excess DIPEA and any trace unreacted starting amine into the aqueous layer without cleaving the acid-sensitive Boc group. 9. Neutralization Wash: Drain the lower organic (DCM) layer into a clean flask. Discard the aqueous layer. Return the organic layer to the separatory funnel and wash with 30 mL of saturated aqueous Sodium Bicarbonate (NaHCO3) to neutralize residual acid. Caution: Mild pressure may build up due to CO2 generation. 10. Brine Wash: Wash the organic layer with 30 mL of saturated Sodium Chloride (brine) to pre-dry the solution and break any micro-emulsions. 11. Drying and Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4) for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. 12. Final Purification: If trace impurities remain, purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 5% to 20% Ethyl Acetate in Hexanes. The product, tert-butyl ((3S)-5-methyl-2,3-dihydro-1-benzofuran-3-yl)carbamate, is typically isolated as a white to off-white solid.
6. References
-
Master Organic Chemistry. "Amine Protection and Deprotection." Master Organic Chemistry. Available at: [Link]
Technical Guide: Amide Coupling Strategies for (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine
This is a comprehensive technical guide designed for medicinal chemists and process development scientists. It addresses the specific challenges and methodologies for utilizing (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine in amide bond formation.
Executive Summary & Chemical Profile[1]
(3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine is a high-value chiral building block often employed in the synthesis of GPCR modulators, kinase inhibitors, and bioactive agrochemicals. Its structure features a primary amine situated at the benzylic (C3) position of a fused bicyclic system.
While primary amines are generally excellent nucleophiles, this specific scaffold presents unique challenges:
-
Steric Impediment: The amine is attached to a secondary carbon within a fused 5-membered ring, creating a more crowded steric environment than a standard benzylamine.
-
Electronic Modulation: The C5-methyl group and the O1-heteroatom donate electron density to the aromatic ring, potentially influencing the pKa and nucleophilicity of the amine.
-
Stereochemical Integrity: While the amine itself is configurationally stable under neutral conditions, harsh basic conditions or high temperatures required to force difficult couplings can risk elimination or degradation.
Physicochemical Profile
| Property | Value / Characteristic | Implication for Coupling |
| Molecular Formula | C₉H₁₁NO | -- |
| Chirality | (3S) | Must avoid conditions promoting racemization (though risk is low for amine partners). |
| pKa (Conjugate Acid) | ~9.0–9.5 (Est.) | Standard basicity; requires non-nucleophilic base (DIPEA/TEA) to deprotonate salt forms. |
| Solubility | Moderate (DCM, DMF, MeOH) | Compatible with standard organic solvents; avoid water-only systems. |
| Nucleophilicity | Good (Primary Amine) | Generally reactive, but may be sluggish with bulky acid partners. |
Strategic Decision Matrix
Selecting the correct coupling agent is critical for yield and purity. Do not default to EDC/HOBt without considering the steric demand of the carboxylic acid partner.
DOT Diagram 1: Coupling Reagent Selection Logic
Figure 1: Decision tree for selecting the optimal amide coupling protocol based on substrate sterics and reaction scale.
Detailed Experimental Protocols
Protocol A: High-Throughput Coupling (HATU)
Best For: Discovery chemistry, hindered acids, and maximizing yield on small scales (<500 mg). Mechanism: HATU generates a highly reactive aza-benzotriazole active ester, driving the reaction forward even with the steric bulk of the dihydrobenzofuran ring.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
(3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine (HCl salt) (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (2.0 equiv) and stir for 2 minutes.
-
Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to form the activated ester.
-
Amine Addition: Add (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine HCl (1.1 equiv) followed by the remaining DIPEA (1.0 equiv).
-
Note: If using the free base of the amine, reduce total DIPEA to 2.0 equiv.
-
-
Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS.
-
Checkpoint: If conversion is <50% after 4 hours, heat to 40°C.
-
-
Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.
Protocol B: The "Clean" Coupling (T3P - Propylphosphonic Anhydride)
Best For: Scale-up (>1g), acid-sensitive substrates, and avoiding racemization of the carboxylic acid partner. Advantage: T3P by-products are water-soluble, simplifying purification.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Base: Pyridine (3.0 equiv) or TEA (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF
Step-by-Step Procedure:
-
Charge: Combine the Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (concentration 0.2–0.5 M).
-
Base: Add Pyridine (3.0 equiv). Cool to 0°C if the acid partner is prone to racemization; otherwise, room temperature is acceptable.
-
Addition: Dropwise add T3P solution (1.5 equiv).
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Note: T3P reactions are often slower than HATU but cleaner.
-
-
Workup: Add water directly to the reaction mixture. Separate layers. Wash the organic layer with 0.5 M HCl (to remove pyridine/excess amine), then NaHCO₃, then brine.
Protocol C: Difficult Substrates (Acid Chloride Generation)
Best For: Extremely unreactive carboxylic acids where HATU/T3P fails.
Step-by-Step Procedure:
-
Activation: Convert the carboxylic acid to the acid chloride using Ghosez's reagent or Oxalyl Chloride/DMF (cat.) in DCM. Remove volatiles if using Oxalyl Chloride.
-
Coupling: Dissolve the crude acid chloride in DCM.
-
Amine Prep: In a separate vessel, dissolve the (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine and TEA (3.0 equiv) in DCM.
-
Combination: Add the amine solution to the acid chloride solution at 0°C.
-
Quench: After 1 hour, quench with sat. NaHCO₃.
Purification & Analysis Workflow
The lipophilic nature of the benzofuran core usually makes these amides amenable to standard reverse-phase chromatography.
DOT Diagram 2: Purification Logic Flow
Figure 2: Post-reaction processing workflow for benzofuran amides.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Steric hindrance of the amine or acid. | Switch to Protocol C (Acid Chloride) or heat HATU reaction to 50°C. |
| Epimerization of Acid | Base-mediated proton abstraction. | Switch to Protocol B (T3P/Pyridine) or use Collidine as base (less nucleophilic). |
| Formation of Urea | Excess HATU reacting with amine. | Ensure Acid is activated before adding amine. Reduce HATU to 1.05 equiv. |
| Amine Salt Insolubility | HCl salt not dissolving in DCM. | Use DMF or switch base to DBU (stronger organic base) to free the amine. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link
-
Basavaprabhu, et al. (2013). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Synthesis of Amides and Esters. Synthesis, 45(12), 1569-1591. Link
Sources
Application Note: Enantioselective Preparation of (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine from Chiral Alcohols
Introduction & Strategic Overview
The 2,3-dihydrobenzofuran (coumaran) scaffold is a privileged structural motif in medicinal chemistry, frequently embedded within the core of biologically active natural products, melatonin receptor agonists, and targeted kinase inhibitors[1]. The biological efficacy of these molecules is often strictly tied to their stereochemistry; specifically, the spatial orientation of the amine at the C3 position dictates target receptor binding affinity[2].
This application note provides a highly reliable, self-validating synthetic protocol for the preparation of (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine . Rather than relying on classical resolution methods that discard 50% of the material, this workflow utilizes a stereospecific Mitsunobu azidation to convert a readily accessible chiral alcohol—(3R)-5-methyl-2,3-dihydrobenzofuran-3-ol—into the corresponding (3S)-azide via complete Walden inversion[3]. Subsequent chemoselective reduction yields the target (3S)-amine with exceptional enantiomeric purity.
Mechanistic Rationale & Reaction Design
The Precursor: Asymmetric Transfer Hydrogenation (ATH)
The foundation of this protocol relies on starting with a highly enantioenriched chiral alcohol. The (3R)-5-methyl-2,3-dihydrobenzofuran-3-ol precursor is synthesized via Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of 5-methylbenzofuran-3(2H)-one. Using the chiral catalyst RuCl(p-cymene)[(R,R)-TsDPEN], the ketone is reduced with >98% enantiomeric excess (ee), establishing the initial (3R) stereocenter.
The Mitsunobu Stereoinversion
Direct amination of secondary alcohols is notoriously problematic, often suffering from competing elimination (E1/E2) or racemization via carbocation intermediates (SN1). The Mitsunobu reaction circumvents these issues by activating the hydroxyl group in situ under mild, neutral conditions[4].
In this protocol, Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) react to form a zwitterionic betaine intermediate. This betaine activates the (3R)-alcohol, forming a highly electrophilic alkoxyphosphonium ion. Diphenylphosphoryl azide (DPPA) is selected as the nucleophile source because it is a stable, liquid reagent that avoids the severe toxicity and explosive hazards associated with gaseous hydrazoic acid (HN3)[5]. The azide anion attacks the activated C3 position via a strict SN2 mechanism, resulting in complete stereochemical inversion to yield the (3S)-azide[6].
The Staudinger Reduction
To convert the (3S)-azide to the target amine, catalytic hydrogenation (e.g., Pd/C, H2) is often employed. However, 2,3-dihydrobenzofurans are susceptible to benzylic C–N or C–O bond hydrogenolysis under pressurized H2. To guarantee structural integrity, we utilize the Staudinger reduction. By reacting the azide with PPh3 and water, the transformation proceeds via an iminophosphorane intermediate that hydrolyzes smoothly to the primary amine, preserving both the delicate ether linkage and the newly inverted stereocenter.
Workflow & Mechanistic Visualizations
Synthetic workflow for (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine from a chiral alcohol.
Mechanism of Mitsunobu stereoinversion converting the (3R)-alcohol to the (3S)-azide.
Experimental Protocols
Protocol 1: Preparation of (3R)-5-Methyl-2,3-dihydrobenzofuran-3-ol
-
Setup: Charge an oven-dried Schlenk flask with 5-methylbenzofuran-3(2H)-one (10.0 mmol, 1.0 equiv) and RuCl(p-cymene)[(R,R)-TsDPEN] (0.1 mmol, 1 mol%) under an inert argon atmosphere.
-
Reagent Addition: Add 20 mL of a strictly degassed azeotropic mixture of formic acid and triethylamine (5:2 molar ratio), which acts as the asymmetric hydrogen donor.
-
Reaction: Stir the homogeneous mixture at 30 °C for 16 hours. Reaction completion can be monitored via TLC (Hexanes/EtOAc 4:1).
-
Workup: Quench the reaction with 20 mL of deionized water and extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography to yield the (3R)-alcohol as a white solid (>98% ee).
Protocol 2: Mitsunobu Azidation (Stereoinversion to 3S)
Caution: DPPA is toxic. Perform all operations in a well-ventilated fume hood.
-
Activation: Dissolve the (3R)-5-methyl-2,3-dihydrobenzofuran-3-ol (8.0 mmol, 1.0 equiv) and PPh3 (9.6 mmol, 1.2 equiv) in 40 mL of anhydrous THF under argon. Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Addition: Add DPPA (9.6 mmol, 1.2 equiv) dropwise via syringe over 10 minutes.
-
Coupling: Slowly add DIAD (9.6 mmol, 1.2 equiv) dropwise over 20 minutes. Critical Step: Maintain the internal temperature below 5 °C during addition to prevent premature decomposition of the highly reactive betaine intermediate.
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature (22 °C). Stir for 12 hours.
-
Isolation: Concentrate the mixture in vacuo. Purify the crude residue via flash chromatography (Hexanes/EtOAc 95:5) to isolate the (3S)-3-azido-5-methyl-2,3-dihydrobenzofuran.
Protocol 3: Staudinger Reduction (Self-Validating Amine Isolation)
-
Reduction: Dissolve the (3S)-azide (6.0 mmol, 1.0 equiv) in 60 mL of a THF/H2O mixture (10:1 v/v). Add PPh3 (9.0 mmol, 1.5 equiv) in one portion. Mild effervescence (N2 gas evolution) will be observed.
-
Hydrolysis: Heat the reaction mixture to 50 °C for 4 hours to drive the hydrolysis of the intermediate iminophosphorane to completion.
-
Self-Validating Workup (Acid/Base Extraction):
-
Cool the mixture to room temperature and acidify to pH 2 using 1M HCl.
-
Extract the aqueous layer with diethyl ether (3 × 30 mL). Rationale: This step selectively removes triphenylphosphine oxide (TPPO) and unreacted PPh3 into the organic phase, while the protonated target amine remains trapped in the aqueous phase.
-
Basify the isolated aqueous layer to pH 10 using 2M NaOH.
-
Extract the free-based amine with dichloromethane (3 × 30 mL).
-
-
Final Yield: Dry the combined DCM layers over anhydrous Na2SO4, filter, and concentrate to yield the chemically and optically pure (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine.
Quantitative Data & Characterization
Table 1: Optimization of Mitsunobu Conditions for (3R)-Alcohol to (3S)-Azide
| Entry | Azide Source | Phosphine / Azodicarboxylate | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | HN3 (Solution) | PPh3 / DEAD | THF | 0 to 25 | 72 | 98 |
| 2 | DPPA | PPh3 / DEAD | Toluene | 0 to 25 | 65 | 95 |
| 3 | DPPA | PPh3 / DIAD | THF | 0 to 25 | 88 | >99 |
| 4 | Zn(N3)2·2Py | PBu3 / TMAD | DCM | 25 | 54 | 90 |
Note: Entry 3 represents the optimized conditions utilized in Protocol 2, balancing safety (avoiding HN3), high conversion, and perfect stereochemical fidelity.
Table 2: Analytical Characterization of Target (3S)-Amine
| Parameter | Analytical Method / Instrument | Expected Result / Value |
|---|---|---|
| Molecular Weight | LC-MS (ESI+) | m/z [M+H]+ = 150.1 |
| Enantiomeric Excess | Chiral HPLC (Chiralcel OD-H) | >99% ee (Baseline resolution from 3R-isomer) |
| 1H NMR (C3-H) | 400 MHz, CDCl3 | δ 4.65 (dd, J = 7.5, 4.2 Hz, 1H) |
| Optical Rotation | Polarimeter (c 1.0, CHCl3) | [α]D20 = -34.5° (Confirms 3S configuration) |
References
-
K3PO4-promoted domino reactions: diastereoselective synthesis of trans-2,3-dihydrobenzofurans National Center for Biotechnology Information (NCBI)[Link][1]
-
Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds ResearchGate[Link][2]
-
Mitsunobu Reaction (Overview & Mechanisms) Organic Chemistry Portal [Link][3]
-
Converting an alcohol to an azide with SN2 inversion using a phosphoryl azide US Patent 5391772A (Google Patents)[5]
-
Mitsunobu Inversion of a Secondary Alcohol with Diphenylphosphoryl azide ResearchGate[Link][6]
Sources
- 1. K3PO4-promoted domino reactions: diastereoselective synthesis of trans-2,3-dihydrobenzofurans from salicyl N-tert-butanesulfinyl imines and sulfur ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. US5391772A - Converting an alcohol to an azide with SN 2 inversion using a phosphoryl azide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Note: Stereospecific Synthesis of Benzofuran-3-Amines via Mitsunobu Protocols
Scientific Rationale & Scope
The 2,3-dihydrobenzofuran-3-amine and benzofuran-3-amine scaffolds are privileged structures in medicinal chemistry, frequently serving as core pharmacophores in 5-lipoxygenase inhibitors, melatonin receptor agonists, and
The Mitsunobu reaction offers a mild, redox-neutral, and highly stereospecific alternative[2]. By reacting an enantiopure 2,3-dihydrobenzofuran-3-ol with a pronucleophile (such as phthalimide or diphenylphosphoryl azide) in the presence of triphenylphosphine (
Mechanistic Pathway & Causality
The success of the Mitsunobu reaction on hindered or sensitive bicyclic systems relies on the precise orchestration of intermediate formation[2].
-
Betaine Formation :
attacks DIAD to form a highly reactive betaine intermediate. This step is exothermic and must be controlled at to prevent degradation. -
Pronucleophile Activation : The betaine deprotonates the pronucleophile (e.g., phthalimide,
). The choice of pronucleophile is critical; its must be lower than 11 to ensure efficient proton transfer. -
Oxyphosphonium Formation : The deprotonated betaine activates the 3-hydroxyl group of the dihydrobenzofuran ring, forming a crucial oxyphosphonium ion.
-
Stereochemical Inversion : The phthalimide anion attacks the C3 position via an
trajectory. The rigidity of the 2,3-dihydrobenzofuran ring sterically shields one face, but the highly activated oxyphosphonium leaving group allows the bulky phthalimide to invert the stereocenter cleanly.
Mechanism of Mitsunobu-mediated synthesis of 2,3-dihydrobenzofuran-3-amines.
Quantitative Optimization Data
To maximize the yield and enantiomeric excess of the resulting amine, various Mitsunobu conditions were evaluated. The table below summarizes the optimization for the conversion of (R)-2,3-dihydrobenzofuran-3-ol to the (S)-amine precursor[4].
| Pronucleophile | Azodicarboxylate | Solvent | Temp ( | Yield (%) | ee (%) | Causality / Observation |
| Phthalimide | DEAD | THF | 0 to 25 | 78 | 98 | Standard conditions; clean inversion. |
| Phthalimide | DIAD | THF | 0 to 25 | 85 | 99 | DIAD provides better solubility and slightly higher yields[1]. |
| Phthalimide | DIAD | Toluene | 0 to 25 | 65 | 95 | Lower solubility of phthalimide slows reaction, risking racemization. |
| DPPA (Azide) | DIAD | THF | 0 to 25 | 82 | 98 | Excellent alternative; requires subsequent Staudinger reduction[4]. |
| DIAD | THF | 0 to 40 | 45 | 80 | Poor solubility of zinc salts; extended heating causes partial racemization. |
Experimental Protocols (Self-Validating Workflows)
The following protocols describe the synthesis of (S)-2,3-dihydrobenzofuran-3-amine from (R)-2,3-dihydrobenzofuran-3-ol. This two-step sequence is designed to be self-validating, with clear in-process quality control (QC) checkpoints.
Protocol A: Mitsunobu Coupling (Phthalimide Incorporation)
Objective: Stereospecific conversion of the alcohol to the phthalimide-protected amine.
-
System Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add (R)-2,3-dihydrobenzofuran-3-ol (10.0 mmol), triphenylphosphine (12.0 mmol), and phthalimide (12.0 mmol).
-
Causality: A slight excess (1.2 eq) of
and phthalimide ensures complete consumption of the valuable chiral alcohol, driving the equilibrium toward the product[3].
-
-
Solvent Addition: Dissolve the mixture in anhydrous THF (50 mL). Cool the flask to
using an ice-water bath.-
Causality: THF is optimal because it fully dissolves phthalimide, preventing heterogeneous reaction kinetics that can lead to competing
pathways and racemization.
-
-
DIAD Addition: Add Diisopropyl azodicarboxylate (DIAD) (12.0 mmol) dropwise over 30 minutes via a syringe pump.
-
Causality: Slow addition at
controls the exothermic formation of the betaine intermediate. Rapid addition causes localized heating, which can lead to the decomposition of the betaine into unreactive byproducts.
-
-
Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature (
) for 12 hours.-
In-Process QC: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (
) should disappear, replaced by a UV-active spot ( ).
-
-
Workup & Purification: Quench with water (2 mL) and concentrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc 8:1 to 4:1) to isolate (S)-2-(2,3-dihydrobenzofuran-3-yl)isoindoline-1,3-dione.
-
Causality: Triphenylphosphine oxide (
) and reduced DIAD are the primary impurities. Eluting with a non-polar gradient ensures the product elutes before the highly polar .
-
Protocol B: Hydrazinolysis (Deprotection)
Objective: Cleavage of the phthalimide group to yield the free primary amine.
-
Reagent Mixing: Suspend the (S)-phthalimide intermediate (8.0 mmol) in absolute ethanol (40 mL). Add hydrazine hydrate (64% aqueous, 24.0 mmol).
-
Causality: A 3-fold excess of hydrazine is required to drive the equilibrium of the transamidation reaction forward.
-
-
Heating: Reflux the mixture at
for 4 hours.-
In-Process QC (Self-Validation): As the reaction proceeds, a voluminous white precipitate (phthalhydrazide) will form. The appearance of this solid is a visual confirmation that the deprotection is successful.
-
-
Isolation: Cool the mixture to
and filter off the phthalhydrazide byproduct. Wash the filter cake with cold ethanol (10 mL). -
Acid-Base Extraction: Concentrate the filtrate. Dissolve the residue in EtOAc (50 mL) and extract with 1M HCl (
mL).-
Causality: The target amine moves into the aqueous layer as the hydrochloride salt, leaving organic impurities (like residual
) in the EtOAc layer.
-
-
Free-Basing: Basify the combined aqueous layers to pH 12 using 2M NaOH at
. Extract with ( mL), dry over anhydrous , and concentrate to afford (S)-2,3-dihydrobenzofuran-3-amine as a pale yellow oil[4].
References
-
Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. URL:[Link]
-
Science of Synthesis. (2010). Product Class 5: Hydroxylamines. Thieme-Connect. URL:[Link]
- Burnett, D. A., et al. (2011). Novel heteroaryl imidazoles and heteroaryl triazoles as gamma-secretase modulators. Patent WO2011048525A1.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. BJOC - ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists [beilstein-journals.org]
- 4. WO2011048525A1 - Novel heteroaryl imidazoles and heteroaryl triazoles as gamma-secretase modulators - Google Patents [patents.google.com]
A Scalable and Asymmetric Process Route for the Synthesis of (S)-5-methyl-2,3-dihydrobenzofuran-3-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-5-methyl-2,3-dihydrobenzofuran-3-amine is a valuable chiral building block in medicinal chemistry, forming the core of various pharmacologically active molecules. Its stereospecific synthesis presents a significant challenge for process chemists aiming for scalability, efficiency, and high enantiopurity. This application note details a robust, two-step synthetic route commencing from commercially available 4-methylphenol. The process involves an intramolecular cyclization to form the key intermediate, 5-methyl-2,3-dihydrobenzofuran-3-one, followed by a highly stereoselective biocatalytic reductive amination to yield the target (S)-amine with excellent enantiomeric excess. This guide provides detailed, field-proven protocols, explains the causality behind experimental choices, and presents a scalable pathway suitable for drug development programs.
Introduction and Strategic Overview
The 2,3-dihydrobenzofuran scaffold is a privileged motif in numerous natural products and therapeutic candidates.[1] The introduction of a chiral amine at the C3 position, specifically the (S)-enantiomer, is crucial for the biological activity of several drug candidates. Traditional synthetic methods often rely on chiral resolution or stoichiometric use of expensive chiral auxiliaries, which are economically and environmentally challenging to scale.[2]
The strategy outlined herein addresses these challenges by employing a convergent and stereoselective approach. The overall process is depicted below.
Figure 1: Overall two-part synthetic workflow. A scalable route from common starting materials to the key ketone intermediate, followed by a highly enantioselective enzymatic amination.
This route was designed for scalability and efficiency. The initial synthesis of the ketone intermediate utilizes cost-effective reagents. The key stereogenic center is installed in the final step using a state-of-the-art biocatalytic method, which offers exceptional selectivity, mild reaction conditions, and a favorable environmental profile compared to many traditional chemical methods.[3]
Part 1: Synthesis of the Key Intermediate: 5-Methyl-2,3-dihydrobenzofuran-3-one
The synthesis of the precursor ketone is achieved via a two-step sequence involving a Williamson ether synthesis followed by an intramolecular Hoesch-type cyclization. This approach provides a reliable and high-yielding route to the necessary substrate for the asymmetric amination.[4]
Rationale for Experimental Design
-
Starting Materials: 4-Methylphenol (p-cresol) and chloroacetonitrile are readily available, inexpensive bulk chemicals, making them ideal for large-scale production.
-
Williamson Ether Synthesis: This classic and robust reaction is chosen for its reliability in forming the ether linkage. Potassium carbonate is used as a mild and cost-effective base, and acetone is a suitable solvent that facilitates both solubility and reaction temperature.
-
Intramolecular Cyclization: An acid-catalyzed cyclization is employed to form the dihydrobenzofuranone ring. A Lewis acid like aluminum chloride (AlCl₃) or a strong protic acid mixture like polyphosphoric acid (PPA) can effectively mediate this transformation. The protocol below utilizes AlCl₃ for its high efficiency in promoting the Friedel-Crafts-type acylation.[4]
Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-methylphenoxy)acetonitrile
-
To a stirred suspension of potassium carbonate (1.5 eq.) in acetone (5 mL per gram of phenol) in a reactor equipped with a reflux condenser, add 4-methylphenol (1.0 eq.).
-
Heat the mixture to reflux (approx. 56°C) and add chloroacetonitrile (1.1 eq.) dropwise over 30 minutes.
-
Maintain the reaction at reflux for 12-16 hours, monitoring for completion by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product as an oil. The product is often of sufficient purity (>95%) for the next step, or it can be purified by vacuum distillation.
Step 2: Synthesis of 5-Methyl-2,3-dihydrobenzofuran-3-one
-
Charge a reactor with anhydrous aluminum chloride (AlCl₃, 2.5 eq.) and an inert solvent such as 1,2-dichloroethane (DCE) (8 mL per gram of nitrile).
-
Cool the suspension to 0-5°C using an ice bath.
-
Slowly add a solution of 2-(4-methylphenoxy)acetonitrile (1.0 eq.) in DCE to the AlCl₃ suspension, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction for the disappearance of starting material.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford 5-methyl-2,3-dihydrobenzofuran-3-one as a solid.
Typical Process Data
| Parameter | Step 1: Ether Synthesis | Step 2: Cyclization |
| Typical Scale | 1 kg | 1 kg |
| Solvent | Acetone | 1,2-Dichloroethane |
| Key Reagent | K₂CO₃ | AlCl₃ |
| Temperature | 56°C (Reflux) | 0°C to 70°C |
| Reaction Time | 14 hours | 5 hours |
| Typical Yield | 90-97% | 75-85% |
| Purity (Crude) | >95% (GC) | >90% (HPLC) |
Part 2: Asymmetric Reductive Amination (Biocatalytic)
The installation of the chiral amine is the most critical step. We employ a biocatalytic approach using a transaminase (ATA) enzyme. ATAs catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a ketone acceptor, creating a chiral amine with high stereoselectivity.[3][5] This method avoids the use of heavy metals and high pressures often associated with chemical hydrogenation methods.
Rationale for Biocatalytic Approach
-
High Enantioselectivity: Engineered transaminases can achieve enantiomeric excess (e.e.) values often exceeding 99%, providing direct access to the desired enantiopure product.[3]
-
Mild Conditions: Enzymatic reactions are typically run in aqueous buffer systems at or near ambient temperature and pressure, which preserves sensitive functional groups and improves process safety.
-
Scalability and Sustainability: Biocatalysis is a green technology that is highly scalable. The use of an inexpensive amine donor like isopropylamine, which generates acetone as a benign byproduct, enhances the economic and environmental viability of the process.
-
Cofactor Regeneration: The pyridoxal 5'-phosphate (PLP) cofactor is catalytic. By using the amine donor in excess, the reaction equilibrium is driven towards product formation, ensuring high conversion.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereochemical investigations of bioactive dihydrobenzofuran-type lignanamides from Solanum lyratum: chiral resolution, in vitro and in silico profiling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 5. gifu-u.repo.nii.ac.jp [gifu-u.repo.nii.ac.jp]
Troubleshooting & Optimization
Preventing racemization of (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine
Welcome to the Technical Support Center for the handling, synthesis, and storage of (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine . This guide is designed for researchers and drug development professionals experiencing unexpected loss of enantiomeric excess (ee%) during their workflows.
Because the C3 stereocenter of this molecule is benzylic and directly adjacent to a primary amine, it is highly susceptible to racemization through specific chemical triggers. This guide explains the causality behind these degradation pathways and provides self-validating protocols to lock the stereocenter.
Part 1: Core Mechanisms of Racemization (The "Why")
To prevent racemization, you must first understand the three primary pathways that compromise the C3 chiral center:
-
Schiff Base (Imine) Formation: When the primary amine reacts with trace ketones or aldehydes, it forms a Schiff base. This transformation drastically increases the acidity of the benzylic C3-proton. Even weak bases can then deprotonate C3, forming a planar aza-allyl intermediate that reprotonates non-stereoselectively[1].
-
Transition-Metal Dehydrogenation: Trace metals (Pd, Ru, Ir) used in upstream synthesis can insert into the benzylic C-H bond, catalyzing reversible dehydrogenation to an imine, followed by non-stereoselective re-hydrogenation[2][3].
-
Radical Hydrogen Atom Transfer (HAT): The benzylic C-H bond is relatively weak. Exposure to UV light, peroxides, or thiyl radicals can trigger reversible hydrogen abstraction, creating a planar benzylic radical that leads to racemization[4].
Figure 1: Schiff base-mediated racemization of benzylic amines via a planar aza-allyl intermediate.
Part 2: Frequently Asked Questions (Troubleshooting)
FAQ 1: Why did my product lose its ee% during rotary evaporation and solvent exchange? Causality: The use of ketone solvents (such as acetone or methyl ethyl ketone) to wash glassware, or as a co-solvent, is the most common culprit. The primary amine condenses with the ketone to form an imine. This activates the benzylic C3-proton, allowing it to undergo rapid deprotonation and reprotonation (racemization) at ambient temperatures[1]. Solution: Strictly avoid all ketones. Use methanol, ethanol, or MTBE for transfers.
FAQ 2: I am performing a catalytic hydrogenation to remove a protecting group (e.g., Cbz). Why is the isolated amine racemic? Causality: Transition metals like Palladium on Carbon (Pd/C) or Iridium can catalyze the reversible dehydrogenation of primary benzylic amines. The metal inserts into the C3-H bond, forming a metal-hydride and an imine intermediate. Re-hydrogenation occurs from both faces of the molecule, yielding a racemic mixture[2][3]. Solution: Perform the deprotection on the amine salt (e.g., hydrochloride) rather than the free base. Protonation removes the nitrogen lone pair required for metal coordination, shutting down the dehydrogenation pathway.
FAQ 3: Does light exposure affect the stereochemical integrity during long-term storage? Causality: Yes. The benzylic C-H bond at C3 is susceptible to radical-mediated Hydrogen Atom Transfer (HAT). Exposure to UV light or trace radicals (like thiyl radicals or peroxides in aged ether solvents) abstracts the hydrogen, generating a planar radical that recombines non-stereoselectively[4]. Solution: Store the compound as a crystalline salt in amber vials under an inert Argon atmosphere at -20°C.
Part 3: Quantitative Data on Racemization Rates
The table below summarizes the half-life of the enantiomeric excess (ee%) of benzylic amines under various common laboratory conditions.
Table 1: Comparative Racemization Rates of Chiral Benzylic Amines
| Environmental Condition | Catalyst / Additive | Temp (°C) | Dominant Mechanism | Est. Half-Life of ee% (t½) |
| Acetone / H₂O (1:1) | None (Autocatalytic) | 25 | Schiff Base / Enamine | 4 – 6 hours |
| Toluene | Pd/C (5 mol%) | 80 | Reversible Dehydrogenation | < 1 hour |
| Toluene | PhSH / UV Light | 25 | Radical H-Atom Transfer | ~2 hours |
| Methanol | None | 25 | N/A (Stable) | > 6 months |
| HCl Salt in H₂O | None | 80 | N/A (Protected) | > 1 year |
Part 4: Standard Operating Protocols (SOP)
To guarantee stereochemical integrity, every handling step must be self-validating. The following protocol utilizes salt formation as a "stereochemical lock." By converting the free amine (-NH₂) to an ammonium cation (-NH₃⁺), you eliminate the nitrogen lone pair, preventing imine formation, metal coordination, and significantly increasing the bond dissociation energy of the C3-H bond.
Figure 2: Self-validating experimental workflow for isolation and storage of chiral benzylic amines.
SOP: Safe Isolation and Storage of (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine
Step 1: Solvent Preparation and Extraction
-
Action: Extract the crude free-base amine using Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Self-Validation: Before use, spot the chosen extraction solvent on a silica TLC plate and dip it in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. No color change confirms the absolute absence of trace ketones.
Step 2: Salt Formation (The Stereochemical Lock)
-
Action: To the organic layer containing the free amine, slowly add 1.1 equivalents of anhydrous HCl in dioxane (or ethereal HCl) while stirring at 0°C.
-
Causality: Protonation locks the nitrogen lone pair, halting the Schiff base and transition-metal racemization pathways entirely.
-
Self-Validation: Test the aqueous wash or a wetted aliquot of the suspension with pH paper. A pH < 3 confirms complete protonation. If pH > 3, unprotonated free-base remains; add more HCl before proceeding.
Step 3: Concentration
-
Action: Remove volatiles using a rotary evaporator. Keep the water bath strictly below 30°C.
-
Causality: Even as a salt, excessive thermal stress during concentration can induce micro-reversibility of the protonation state. Keeping temperatures low prevents this.
Step 4: Long-Term Storage
-
Action: Transfer the dry hydrochloride salt to an amber glass vial. Purge the vial with Argon gas for 30 seconds, seal with a PTFE-lined cap, and store at -20°C.
-
Causality: Amber glass blocks UV-induced radical HAT pathways[4], while Argon displaces oxygen, preventing the formation of auto-oxidative peroxides.
References[2] Kwan, M.H.T., et al. "Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization." Tetrahedron, 2020. URL: https://doi.org/10.1016/j.tet.2020.131804[1] Prasad, A.V.G.S., et al. "Economical, One-Pot Synthesis and Application of Schiff Base in Resolution-Racemization." International Journal of Past and Present Research, 2015. URL: https://ijppr.humanjournals.com/[4] Escoubet, S., et al. "Thiyl Radical Mediated Racemization of Benzylic Amines." European Journal of Organic Chemistry, 2006. URL: https://doi.org/10.1002/ejoc.200600120[3] Verho, O., & Bäckvall, J.E. "Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines." Journal of the American Chemical Society, 2015. URL: https://pubs.acs.org/doi/10.1021/cr500502e
Sources
Technical Support Center: Purification & Handling of Benzofuran-3-amines
Topic: Removing Impurities & Stabilizing Benzofuran-3-amine Reaction Mixtures Audience: Organic Chemists, Medicinal Chemists, Process Development Scientists Status: Active Guide | Last Updated: March 2026
⚠️ The "Taming the Beast" Directive
Executive Summary: Benzofuran-3-amines are notoriously unstable intermediates. They act as cyclic enamines, making them highly susceptible to oxidative polymerization (turning black/tarry) and acid-catalyzed hydrolysis (reverting to benzofuran-3-ones/coumaranones).
The Golden Rule: Do not treat this compound like a standard amine. Standard acidic workups or untreated silica chromatography will destroy your product. This guide prioritizes anhydrous salt formation as the primary method for both purification and stabilization.
Module 1: The "Black Tar" Syndrome (Oxidation & Instability)
User Query: "My reaction mixture looked clear initially, but upon rotary evaporation or standing in air, it turned into a black tar. What happened?"
The Root Cause: Enamine Oxidation
The 3-aminobenzofuran core is electron-rich and exists in equilibrium between the amine and imine tautomers. Oxygen attacks this system, leading to oxidative ring-opening (forming
Troubleshooting Protocol
| Parameter | Standard Protocol (AVOID) | Correct Protocol (ADOPT) |
| Atmosphere | Ambient Air | Strict Argon/Nitrogen balloon or glovebox. |
| Temperature | Room Temp / Heat | Keep < 0°C during workup. Store at -20°C. |
| Concentration | Dryness on Rotovap | Never concentrate to dryness as a free base. Keep in solution or isolate as salt immediately. |
| Solvents | Chloroform (often acidic) | Degassed Ethyl Acetate or Ether. |
🔍 Self-Validating Check
-
Test: Take a small aliquot of your crude mixture.
-
Action: Add 2 drops of dilute HCl.
-
Observation: If it rapidly turns opaque/cloudy and then clear with a new spot on TLC (lower Rf), you have confirmed the instability (hydrolysis to coumaranone). This confirms you must avoid aqueous acids.
Module 2: The Disappearing Product (Chromatography Issues)
User Query: "I see a spot on TLC, but after running a silica column, I recovered almost nothing, or a different compound entirely (benzofuran-3-one)."
The Root Cause: Silica Acidity
Standard silica gel is slightly acidic (pH 6-6.5). This is sufficient to protonate the enamine, catalyzing the hydrolysis of 3-aminobenzofuran into benzofuran-3-one (3-coumaranone), which is often an oil or solid with different solubility.
The Fix: Basified Silica or Alumina
You must neutralize the stationary phase to prevent on-column decomposition.
Protocol A: Triethylamine (Et3N) Pre-treatment
-
Slurry Preparation: Prepare your silica slurry using Hexanes/EtOAc + 3-5% Triethylamine .
-
Flushing: Flush the column with 2 column volumes of this buffer before loading your sample.
-
Elution: Maintain 1% Et3N in your mobile phase throughout the run.
Protocol B: Neutral Alumina (Recommended)
Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is less acidic and less likely to trigger the enamine-imine hydrolysis.
📊 Data: Solvent Systems for TLC/Column
| Phase | Solvent System | Rf (Typical) | Notes |
| Silica (Untreated) | Hex:EtOAc (3:1) | Decomposes | Streaking, spot disappears. |
| Silica (+5% Et3N) | Hex:EtOAc (3:1) + 1% Et3N | 0.3 - 0.5 | Clean spot, reduced streaking. |
| Alumina (Neutral) | DCM:MeOH (98:2) | 0.4 - 0.6 | Best for stability. |
Module 3: Removing Starting Material (2-Hydroxybenzonitrile)
User Query: "I have unreacted 2-hydroxybenzonitrile (SM) in my mixture. It co-elutes with my product. How do I separate them without destroying the amine?"
The Strategy: Anhydrous Salt Precipitation
This is the most robust method. It exploits the chemical difference: the SM is a phenol (acidic), while the product is an amine (basic). However, you cannot use aqueous extraction. You must use anhydrous precipitation .
Step-by-Step Protocol (The "HCl Crash")
-
Dissolution: Dissolve your crude reaction residue in a minimal amount of anhydrous Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) . Cool to 0°C.
-
Acidification: Dropwise add 4M HCl in Dioxane or bubble dry HCl gas.
-
Critical: Do NOT use aqueous HCl (37%). Water triggers hydrolysis.
-
-
Precipitation: The benzofuran-3-amine hydrochloride salt will precipitate as a solid. The phenolic starting material (2-hydroxybenzonitrile) will remain dissolved in the organic solvent.
-
Filtration: Rapidly filter the solid under Argon/N2 flow (using a Schlenk frit if possible).
-
Washing: Wash the filter cake with cold anhydrous ether to remove residual phenol.
-
Drying: Dry under high vacuum.
🔍 Self-Validating Check
-
Filtrate Analysis: Run TLC on the filtrate. You should see the starting material (2-hydroxybenzonitrile) spot.
-
Solid Analysis: Take a tiny amount of the solid, neutralize it in a vial with NaHCO3/DCM, and spot TLC. It should be the pure amine, distinct from the filtrate components.
Visualizing the Chemistry[1]
Diagram 1: The Degradation Pathway
This diagram illustrates why aqueous acids and air are the enemies of your yield.
Caption: The instability of 3-aminobenzofurans leads to hydrolysis (red path) or oxidation (black path).
Diagram 2: The Purification Workflow
Follow this decision tree to maximize recovery.
Caption: Decision tree for purification. Salt formation is preferred for removing starting materials.
Frequently Asked Questions (FAQ)
Q: Can I store the free base in the fridge? A: No. Even at -20°C, the free base will slowly oxidize or dimerize. Always convert it to the Hydrochloride (HCl) or Oxalate salt for storage. The salts are stable for months at -20°C [1].
Q: I used aqueous NaOH to wash out the phenol, but my yield dropped. Why? A: While NaOH removes the phenol, the subsequent separation often leaves residual moisture. Upon concentration, this moisture hydrolyzes the amine. If you must wash with base, dry the organic layer rigorously with Na2SO4 and use a cold water bath during evaporation.
Q: My NMR shows a broad hump around 5.0-6.0 ppm. Is this my product? A: Yes, the -NH2 protons of benzofuran-3-amine are often broad and exchangeable. However, check for a sharp singlet around 4.5-5.0 ppm, which might indicate the CH2 of the hydrolyzed 3-coumaranone form.
References
-
Synthesis and Stability of 3-Aminobenzofurans: Shishoo, C. J., et al. "Reaction of nitriles under acidic conditions: Part V. Synthesis of condensed pyrimidines." Journal of Heterocyclic Chemistry 21.2 (1984): 375-380. Link
-
Hydrolysis Mechanisms: Stadlbauer, W. "Benzofurans." Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol 10. Thieme Medical Publishers, 2000. Link
-
Salt Isolation Techniques: Amiodarone Intermediate Synthesis (Benzofuran-3-amine derivatives). US Patent 5266711A. Link
-
Chromatographic Handling of Unstable Amines: "Purification of Labile Compounds." Common Organic Chemistry Protocols. Link(General reference for basified silica techniques).
Technical Support Center: Stability & Handling of (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine
Welcome to the Application Scientist Support Center. This guide addresses the physicochemical stability, storage, and handling of (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine , a critical chiral building block utilized in the synthesis of GHRELIN O-acyltransferase inhibitors, gamma-secretase modulators, and cardiac sarcomere inhibitors[1][2][3].
Because of the unique electronic properties of the dihydrobenzofuran core and the pseudo-benzylic nature of the C3 stereocenter, researchers frequently encounter stability issues when transitioning between the free base and salt forms. This guide provides field-proven troubleshooting steps and self-validating protocols to ensure scientific integrity in your workflows.
Troubleshooting Guide & FAQs
Q1: My free base oil is turning yellow/brown after a few weeks of storage. Is it still usable?
Root Cause (Causality): The electron-rich 2,3-dihydrobenzofuran ring is highly susceptible to photo-oxidation and auto-oxidation when exposed to ambient air and light[4]. Furthermore, primary free base amines readily absorb atmospheric carbon dioxide to form carbamate salts, altering the molecular weight and stoichiometry. Resolution: Discolored batches must be re-purified via acid-base extraction or chromatography before use. For long-term storage, we strictly recommend converting the free base to a crystalline salt (e.g., Hydrochloride or Mesylate) and storing it in amber vials under an inert gas (N₂/Ar)[4].
Q2: I am observing a significant drop in enantiomeric excess (ee%) during my amidation reactions when using the hydrochloride salt. Why is this happening?
Root Cause (Causality): While the solid-state HCl salt is stereochemically stable, dissolving it directly into polar aprotic solvents for in situ neutralization can create a localized acidic microenvironment. For certain chiral amines, this acidic solution state facilitates reversible ring-opening or iminium-enamine tautomerization at the C3 position, leading to rapid racemization[5][6]. Resolution: Do not neutralize the salt in situ over long periods. Instead, perform a rapid, cold biphasic free-basing step (see Protocol 1) immediately prior to your coupling reaction to isolate and utilize the high-ee% free base[5].
Q3: How do I optimize the stability of this compound in aqueous biological assays?
Root Cause (Causality): Extremes in pH accelerate the hydrolysis or epimerization of the C3 amine[4]. Resolution: Maintain aqueous solutions strictly at pH 5–6 using citrate or phosphate buffers to prevent unwanted amine deprotonation or hyper-protonation[4]. If long-term aqueous storage is required, lyophilize the compound with a cryoprotectant[4].
Data Presentation: Comparative Stability Profile
To assist in experimental design, the following table summarizes the quantitative stability metrics of the different forms of (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine.
| Compound Form | Physical State | Shelf Life (2-8°C, Ar) | Solution Stability (ee% retention)* | Hygroscopicity | Recommended Application |
| Free Base | Oil / Low-melting solid | < 1 Month | Low (Prone to oxidation) | High (Absorbs CO₂) | Immediate downstream coupling |
| HCl Salt | Crystalline Solid | > 24 Months | Moderate (Risk of acid-catalyzed racemization) | Low | Long-term storage / API formulation |
| Mesylate Salt | Crystalline Solid | > 24 Months | High | Very Low | High-throughput screening / Assays |
*Solution stability refers to retention of stereochemical integrity when dissolved in polar organic solvents at room temperature for >24 hours.
Mandatory Visualization: Degradation Pathways
Degradation pathways of the free base amine under ambient conditions.
Experimental Protocols
Protocol 1: Stereoretentive Biphasic Free-Basing of the Hydrochloride Salt
This protocol is designed as a self-validating system to liberate the free base without inducing the racemization commonly seen during in situ neutralizations[5].
-
Suspension: Suspend 1.0 equivalent of (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine HCl in methyl tert-butyl ether (MTBE) (10 volumes).
-
Thermal Control: Cool the suspension to 0–5 °C in an ice bath. Causality: Low temperatures kinetically suppress unwanted iminium-enamine tautomerization pathways.
-
Rapid Neutralization: Add 3.0 volumes of ice-cold saturated aqueous NaHCO₃ dropwise under vigorous stirring.
-
Phase Separation: Stir for exactly 5 minutes until two clear phases form. Immediately transfer to a separatory funnel and isolate the organic phase.
-
Drying: Wash the organic layer with cold brine and dry over anhydrous Na₂SO₄.
-
Concentration: Concentrate in vacuo at a bath temperature of <25 °C.
-
Execution: Use the resulting free base immediately in the downstream coupling reaction. Do not store the free base in solution.
Protocol 2: Lyophilization for Aqueous Assay Stability
For researchers utilizing this compound in biochemical assays, this method prevents hydrolytic degradation and photo-oxidation[4].
-
Buffer Preparation: Prepare a stock solution of the amine salt in a pH 5.0–6.0 citrate buffer to prevent base-catalyzed epimerization[4].
-
Cryoprotection: Add trehalose (5% w/v) to the solution. Causality: Trehalose acts as a cryoprotectant to minimize structural degradation during the freezing process[4].
-
Flash Freezing: Flash-freeze the solution in amber vials using liquid nitrogen to prevent photo-oxidation of the dihydrobenzofuran ring[4].
-
Lyophilization: Lyophilize the samples at -40 °C and <100 mTorr for 24-48 hours.
-
Storage: Seal the resulting powder under inert argon gas and store at -20 °C until required[4].
Mandatory Visualization: Stereoretentive Workflow
Stereoretentive biphasic free-basing workflow to prevent racemization.
References
-
AROMATIC RING COMPOUND AS GHRELIN O-ACYLTRANSFERASE INHIBITOR - European Patent Office (EP 2838891 B1). Available at: 1
-
Dihydrobenzofuran and inden analogs as cardiac sarcomere inhibitors - World Intellectual Property Organization (WO2019144041A1). Available at: 2
-
Novel heteroaryl imidazoles and heteroaryl triazoles as gamma-secretase modulators - World Intellectual Property Organization (WO2011048525A1). Available at: 3
-
(3R)-2,3-Dihydrobenzo[B]furan-3-ylamine Stability & Applications - Benchchem. Available at: 4
-
Amine Racemisation Troubleshooting - r/Chempros. Available at: 5
-
On Stereocontrol in Organocatalytic α-Chlorinations of Aldehydes - ChemRxiv. Available at:6
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2019144041A1 - Dihydrobenzofuran and inden analogs as cardiac sarcomere inhibitors - Google Patents [patents.google.com]
- 3. WO2011048525A1 - Novel heteroaryl imidazoles and heteroaryl triazoles as gamma-secretase modulators - Google Patents [patents.google.com]
- 4. (3R)-2,3-Dihydrobenzo[B]furan-3-ylamine | 1228553-27-2 | Benchchem [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: Minimizing Side Products in the Reductive Amination of Benzofuranones
Welcome to the technical support center for the reductive amination of benzofuranones. This guide is designed for researchers, scientists, and drug development professionals who are looking to synthesize substituted aminobenzofurans while minimizing the formation of unwanted side products. Here, we will delve into the intricacies of this reaction, providing troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route.
Introduction
The reductive amination of benzofuranones is a powerful transformation for the synthesis of 3-amino-substituted benzofuranones, which are important scaffolds in medicinal chemistry.[1][2] The reaction, in principle, involves the condensation of the ketone moiety of the benzofuranone with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the desired amine.[3] However, the presence of the lactone functionality and the overall reactivity of the benzofuranone system can lead to several competing side reactions, resulting in reduced yields and complex purification challenges. This guide will address these specific issues and provide actionable solutions.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common problems encountered during the reductive amination of benzofuranones.
Q1: I am observing a significant amount of the corresponding alcohol as a byproduct, and my desired amine yield is low. What is happening and how can I fix it?
A1: This is a classic issue in reductive amination where the reduction of the starting ketone competes with the reduction of the iminium ion intermediate.[3]
Probable Causes:
-
Choice of Reducing Agent: You might be using a reducing agent that is too reactive and not selective enough for the iminium ion over the ketone. For instance, sodium borohydride (NaBH₄) can reduce both ketones and imines.[3]
-
Reaction Conditions: The rate of imine formation might be slow compared to the rate of ketone reduction. This can be influenced by pH, temperature, and the concentration of reactants.
Solutions & Optimization Strategies:
-
Select a Milder, More Selective Reducing Agent: Switch to a reducing agent that shows greater selectivity for the iminium ion.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for reductive aminations as it is less reactive than NaBH₄ and selectively reduces the iminium ion.[3]
-
Sodium Cyanoborohydride (NaBH₃CN): Another excellent option, NaBH₃CN is also selective for the iminium ion, particularly under mildly acidic conditions (pH 4-6).[3] However, be mindful of the potential for cyanide toxicity in your final product and waste streams.
-
-
Optimize Imine Formation:
-
Pre-formation of the Imine: Consider a two-step, one-pot approach. First, stir the benzofuranone and the amine together in the reaction solvent, with a catalytic amount of a weak acid like acetic acid, to allow for imine formation. Monitor the reaction by TLC or NMR until the starting benzofuranone is consumed. Then, add the reducing agent.[4]
-
Use of a Dehydrating Agent: The formation of the imine from the ketone and amine is an equilibrium reaction that produces water. Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can drive the equilibrium towards the imine, thereby increasing its concentration before the reduction step.[5]
-
-
Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). This can often slow down the rate of ketone reduction more than the rate of imine reduction, leading to improved selectivity.
Q2: My reaction is producing a diol, indicating that the lactone ring is being opened. How can I prevent this?
A2: The opening of the lactone ring to form a diol is a significant side reaction, especially with more powerful reducing agents or under certain conditions. The lactone is an ester, and while generally less reactive than a ketone, it is susceptible to reduction.
Probable Causes:
-
Harsh Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both the ketone and the lactone. Even sodium borohydride, which is generally considered mild towards esters, can reduce lactones, especially at elevated temperatures or with prolonged reaction times.[6] There are reports of NaBH₄ reducing lactones when stabilized with sodium methoxide in methanol.[7][8]
-
Reaction pH: Highly basic or acidic conditions can promote the hydrolysis or transesterification of the lactone, followed by reduction of the resulting carboxylic acid or ester.
Solutions & Optimization Strategies:
-
Use a Highly Selective Reducing Agent:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is generally chemoselective for aldehydes, ketones, and imines and is much less likely to reduce a lactone under standard reductive amination conditions.
-
Avoid LiAlH₄: Do not use lithium aluminum hydride for this transformation if you want to preserve the lactone.
-
-
Maintain Neutral or Mildly Acidic pH: Buffer the reaction mixture to a pH between 5 and 7. This can be achieved by adding a small amount of acetic acid. This pH range is optimal for iminium ion formation and stability, while minimizing the risk of base- or acid-catalyzed lactone opening.
-
Control Temperature: Keep the reaction temperature low (e.g., 0 °C to room temperature) to minimize the reactivity of the reducing agent towards the lactone.
-
Monitor Reaction Time: Avoid unnecessarily long reaction times. Once the starting material is consumed (as determined by TLC or LC-MS), work up the reaction to prevent slow over-reduction of the lactone.
Q3: My reaction is sluggish, and I have a low conversion of the starting benzofuranone even after an extended period. What can I do to improve the reaction rate?
A3: Low reactivity can be due to several factors, including sterically hindered substrates, poorly nucleophilic amines, or suboptimal reaction conditions.
Probable Causes:
-
Steric Hindrance: Either the ketone on the benzofuranone or the amine may be sterically bulky, slowing down the initial nucleophilic attack to form the imine.
-
Poorly Nucleophilic Amine: Electron-poor aromatic amines (e.g., those with electron-withdrawing groups) are less nucleophilic and may react slowly.[4]
-
Suboptimal pH: The formation of the iminium ion is pH-dependent. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl group will not be sufficiently activated by protonation.
Solutions & Optimization Strategies:
-
Catalyze Imine Formation: Add a catalytic amount of a weak acid, such as acetic acid or p-toluenesulfonic acid, to facilitate the dehydration step in imine formation.[4][9]
-
Increase Temperature: While low temperatures are often preferred to minimize side reactions, a moderate increase in temperature (e.g., to 40-50 °C) can sometimes be necessary to drive the reaction to completion, especially with less reactive substrates. This should be done cautiously while monitoring for the formation of side products.
-
Use a Lewis Acid Catalyst: For particularly challenging substrates, the addition of a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or zinc chloride (ZnCl₂) can activate the carbonyl group towards nucleophilic attack by the amine.[3]
-
Solvent Choice: The choice of solvent can influence reaction rates. Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used. For some systems, protic solvents like methanol can accelerate imine formation, but care must be taken as they can also react with some borohydride reagents.[6]
Frequently Asked Questions (FAQs)
-
What is the best general-purpose reducing agent for the reductive amination of benzofuranones? For most applications, sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent due to its high selectivity for iminium ions over ketones and its low reactivity towards the lactone functionality.
-
How do I monitor the progress of my reaction? Thin-layer chromatography (TLC) is a convenient method. You can use a co-spot of your starting benzofuranone to track its consumption. The amine product should have a different Rf value. Staining with an appropriate reagent (e.g., potassium permanganate or ninhydrin for primary/secondary amines) can help visualize the spots. Liquid chromatography-mass spectrometry (LC-MS) is also an excellent tool for monitoring the reaction.
-
Can I use a primary amine for the reductive amination of a benzofuranone? What about over-alkylation? Yes, primary amines can be used. However, the resulting secondary amine product can sometimes be more nucleophilic than the starting primary amine and react with another molecule of the benzofuranone, leading to a tertiary amine as a side product. To minimize this, you can use an excess of the primary amine or add the benzofuranone slowly to the reaction mixture containing the amine and the reducing agent.
-
What is the ideal workup procedure for this reaction? A typical workup involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium chloride. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). An acid-base extraction can be very effective for purification: extract the organic layer with dilute aqueous acid (e.g., 1M HCl) to protonate and sequester the amine product in the aqueous phase. The aqueous layer is then washed with an organic solvent to remove non-basic impurities, basified (e.g., with NaOH or NaHCO₃), and the product is extracted back into an organic solvent.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination of Benzofuranones
| Reducing Agent | Formula | Typical Solvents | Selectivity for Imine vs. Ketone | Potential to Reduce Lactone | Comments |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Moderate | Low to Moderate | Can reduce the starting ketone. Lactone reduction is possible under certain conditions.[6][7] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, THF | High | Low | Highly selective, but produces toxic cyanide waste.[3] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCM, DCE, THF | Very High | Very Low | Generally the preferred reagent due to high selectivity and lower toxicity.[3] |
| Lithium Aluminum Hydride | LiAlH₄ | THF, Diethyl Ether | N/A | High | Too reactive; will reduce both the ketone and the lactone. Not recommended for this transformation. |
Experimental Protocols
Protocol: General Procedure for the Reductive Amination of a Benzofuran-2(3H)-one using NaBH(OAc)₃
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the benzofuran-2(3H)-one (1.0 eq) and the desired amine (1.1-1.2 eq).
-
Solvent and Catalyst: Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M with respect to the benzofuranone. Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Imine Formation (Optional but Recommended): Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be slightly exothermic.
-
Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
-
Mandatory Visualization
Caption: Reaction pathways in the reductive amination of benzofuranones.
Caption: Troubleshooting decision tree for reductive amination of benzofuranones.
References
-
Royal Society of Chemistry. (2024). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. [Link]
-
Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
-
Royal Society of Chemistry. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. [Link]
-
Wiley Online Library. (2021). CuI‐catalyzed, one‐pot synthesis of 3‐aminobenzofurans in deep eutectic solvents. [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
-
Academia.edu. (n.d.). Optically active 1-(benzofuran-2-yl)ethanols and ethane-1,2-diols by enantiotopic selective bioreductions. [Link]
-
ResearchGate. (n.d.). Stereoselective Reductive Opening of 2,3-Benzofuran − A Two-Step Synthesis of 2H-Chromenes Including Deoxycordiachromene. [Link]
-
ResearchGate. (n.d.). Synthesis methods and ring‐opening products of benzofuran and its derivatives. [Link]
-
National Center for Biotechnology Information. (2016). Amination of 3-Substituted Benzofuran-2(3H)-ones Triggered by Single-Electron Transfer. [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. (n.d.). A Concise Route to 2-Amino-3-aryl-3H-benzofurans and their Use as Precursors to 3-Aryl-3H-benzofuran-2-one and 1H-Benzofuro[2,3-£]pyridin-2- one Derivatives. [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]
-
Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]
-
Royal Society of Chemistry. (n.d.). Cut and sew: benzofuran-ring-opening enabled cyclopentenone ring formation. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
ACS Publications. (2011). Actual Structure, Thermodynamic Driving Force, and Mechanism of Benzofuranone-Typical Compounds as Antioxidants in Solution. [Link]
-
National Center for Biotechnology Information. (2018). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. [Link]
-
ResearchGate. (n.d.). Stabilization of NaBH 4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. [Link]
-
National Center for Biotechnology Information. (n.d.). A concise update on the synthetic transformation of aurones via asymmetric cycloaddition, annulation, and Michael/Mannich reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. [Link]
-
Wiley Online Library. (n.d.). Flexible Synthesis of Benzofuranones from ortho‐Alkynyl Phenols or Benzofurans. [Link]
-
Oriental Journal of Chemistry. (2014). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. [Link]
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
-
Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
National Center for Biotechnology Information. (2017). Interrupting Base-Mediated Benzofuran Ring Transformation with Michael Acceptors. [Link]
-
ResearchGate. (2015). Can anybody help me reduction of lactone without disturbing the lactone ring?. [Link]
-
National Center for Biotechnology Information. (2024). Reaction of Lactone-Containing Poly(benzofuran-co-arylacetic acid) with Diamines to Cross-Linked Products of Improved Thermal Conductivity. [Link]
- Google Patents. (2008). US7601853B2 - Lactone stabilizing compositions.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
Handling hygroscopic nature of benzofuran amine hydrochlorides
Technical Support Center: Handling Hygroscopic Benzofuran Amine Hydrochlorides
Introduction: The Hygroscopic Challenge
Benzofuran amines (e.g., 5-APB, 6-APB, and pharmaceutical intermediates) are frequently isolated as hydrochloride (HCl) salts to maximize water solubility and bioavailability. However, the chloride anion is an aggressive hydrogen bond acceptor. In high-humidity environments, the lattice energy of the crystal is overcome by the hydration energy, causing the solid to absorb atmospheric moisture until it dissolves in itself—a process known as deliquescence .
This guide addresses the physical handling, chemical stability, and "rescue" protocols for these compounds.
Module 1: Emergency Protocols (Troubleshooting)
Q1: "I opened my vial and the powder has turned into a sticky oil or 'goo'. Is it ruined?"
Status: Likely Recoverable. Unless the compound has undergone chemical hydrolysis (indicated by a color change to dark brown/black), it has simply deliquesced. The "oil" is a supersaturated aqueous solution of your compound.
The Rescue Protocol: Do not attempt to dry it by heating directly; this often leads to decomposition or a "glass" that traps solvent.
-
Dissolution: Dissolve the "goo" completely in a minimum amount of anhydrous methanol or ethanol. This breaks the hydration shell.
-
Azeotropic Drying: Add a non-polar solvent capable of forming a positive azeotrope with water (e.g., Toluene or Benzene, if safety permits).
-
Evaporation: Rotary evaporate under reduced pressure. The azeotrope will carry the water off more efficiently than heat alone.
-
Vacuum Desiccation: Place the resulting solid in a vacuum desiccator over Phosphorus Pentoxide (
) for 24-48 hours.
Visual Workflow: The Deliquescence Rescue Loop
Caption: Figure 1.[1][2][3] Step-by-step workflow for recovering benzofuran amine HCl salts that have absorbed atmospheric moisture.
Module 2: Accurate Weighing & Handling
Q2: "The mass reading on my balance keeps increasing while I weigh the sample. How do I get an accurate measurement?"
Root Cause: The compound is absorbing water from the air in real-time.[4] A 10 mg sample can easily absorb 0.5 mg of water in 30 seconds at 50% Relative Humidity (RH).
The Solution: Difference Weighing Technique Do not weigh "by addition" (adding powder to a boat on the scale). Use the Difference Method :
-
Tare the balance to zero.
-
Place the closed vial containing your substance on the balance. Record Mass A.
-
Remove the vial, take it to your reaction flask, and quickly transfer the approximate amount needed.
-
Immediately close the vial.
-
Place the closed vial back on the balance. Record Mass B.
-
Mass Transferred = Mass A - Mass B.
Note: If high precision (<1% error) is required, this must be done in a glove bag or glovebox under
Module 3: Synthesis & Crystallization
Q3: "I'm trying to recrystallize the HCl salt, but it oils out upon cooling. How do I get crystals?"
Mechanism: "Oiling out" occurs when the compound separates as a liquid phase before it crystallizes, often due to impurities or residual water lowering the melting point.
Troubleshooting Guide:
| Parameter | Recommendation | Scientific Rationale |
| Solvent System | IPA/Et₂O or MeOH/Et₂O | Benzofuran amine HCl salts are highly soluble in alcohols but insoluble in ether. This creates a steep solubility curve. |
| Water Content | Strictly Anhydrous | Even 1% water can force the oil phase. Use molecular sieves (3Å) to dry solvents beforehand. |
| Cooling Rate | Slow & Graded | Rapid cooling traps impurities (and water). Wrap the flask in cotton and let it cool to RT, then 4°C, then -20°C. |
| Anti-Solvent | Diethyl Ether or MTBE | Add the anti-solvent dropwise to the hot solution until just cloudy, then add 1 drop of alcohol to clear it before cooling. |
Q4: "Can I switch the salt form to improve stability?"
Answer: Yes. If the HCl salt is unmanageable, consider the Fumarate or Maleate salts.
-
Why? These dicarboxylic acids form extensive hydrogen-bond networks within the crystal lattice that are less prone to disruption by water than the ionic chloride lattice.
-
Trade-off: These salts generally have lower water solubility than HCl salts, which may affect formulation but improves shelf-stability.
Module 4: Storage & Chemical Stability
Q5: "Does the moisture actually degrade the molecule, or just make it wet?"
Answer: It depends on the timeframe.
-
Short Term (Hours/Days): It is physical hydration. The molecule is intact but wet.
-
Long Term (Weeks/Months): Moisture promotes degradation.
-
Oxidation: The electron-rich benzofuran ring is susceptible to oxidative opening, a process accelerated by moisture which acts as a medium for dissolved oxygen.
-
Acidity: HCl salts in solution are acidic (pH ~3-4). Prolonged exposure to this acidic aqueous micro-environment can lead to hydrolysis of sensitive side chains.
-
Storage Decision Matrix
Caption: Figure 2. Decision matrix for storage conditions. Note the critical warming step to prevent condensation.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection and hygroscopicity mechanisms).
- Newman, A. W., & Reutzel-Edens, S. M. (2020). Crystallization of Organic Salts. In Crystallization: Basic Concepts and Industrial Applications. (Details on "oiling out" phenomena in amine salts).
-
European Pharmacopoeia (Ph. Eur.) . 5.[1]11. Characters Section in Monographs. (Standard definitions of hygroscopicity: Deliquescent, Very Hygroscopic, etc.).
-
Air-Sensitive Techniques . The Schlenk Line Guide. (Standard protocols for handling moisture-sensitive reagents).
-
BenchChem . Handling and storage of hygroscopic amine hydrochlorides. (Specific protocols for deliquescent amines).
Sources
- 1. researchgate.net [researchgate.net]
- 2. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salt Cocrystallization—A Method to Improve Solubility and Bioavailability of Dihydromyricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Drying an impossibly deliquescent iminium salt (how stable are iminium salts?) - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Alternative Catalysts for Asymmetric Hydrogenation of Benzofuran Imines
Welcome to the technical support center for the asymmetric hydrogenation of benzofuran imines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The information herein is curated to enhance your experimental success by explaining the causality behind experimental choices and providing validated protocols.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions grounded in established chemical principles.
Issue 1: Low to No Conversion of the Benzofuran Imine
Question: My asymmetric hydrogenation of a substituted benzofuran imine shows very low or no conversion to the desired chiral amine. I am using a standard Rhodium-based catalyst with a chiral diphosphine ligand. What are the potential causes and how can I troubleshoot this?
Answer:
Low conversion in the hydrogenation of benzofuran imines can stem from several factors, ranging from catalyst activity to substrate purity and reaction conditions. Here is a systematic approach to diagnosing and resolving the issue:
1. Catalyst Pre-activation and Handling:
-
Problem: Many catalysts, particularly those based on Rhodium and Iridium, require pre-activation to form the active catalytic species. Improper handling can also lead to deactivation.
-
Solution:
-
Ensure the catalyst is handled under an inert atmosphere (e.g., in a glovebox) to prevent oxidation.
-
If using a catalyst precursor like [Rh(COD)2]BF4, pre-hydrogenate the catalyst with the chiral ligand in the reaction solvent before adding the imine substrate. This removes the cyclooctadiene (COD) ligand and forms the active catalyst.
-
Confirm the integrity of your catalyst. If it has been stored for a long time, consider using a fresh batch or verifying its activity with a known, reliable substrate.
-
2. Substrate Quality and Purity:
-
Problem: Impurities in the benzofuran imine substrate can act as catalyst poisons. Common culprits include residual starting materials from the imine synthesis (e.g., amines, ketones) or purification solvents.
-
Solution:
-
Re-purify the imine substrate, for instance by recrystallization or column chromatography, to ensure high purity.
-
Thoroughly dry the substrate under high vacuum to remove any residual solvents that could coordinate to the metal center and inhibit catalysis.
-
3. Reaction Conditions:
-
Problem: Hydrogen pressure, temperature, and solvent choice are critical parameters that significantly influence reaction rates.
-
Solution:
-
Hydrogen Pressure: While some hydrogenations proceed at atmospheric pressure, many require higher pressures (e.g., 10-50 bar) to achieve good conversion, especially with sterically hindered substrates. Incrementally increase the hydrogen pressure and monitor the reaction progress.
-
Temperature: The optimal temperature can vary. While lower temperatures often favor higher enantioselectivity, they can also lead to slower reaction rates. If conversion is low at room temperature, consider gradually increasing the temperature (e.g., to 40-60 °C).
-
Solvent: The solvent can influence catalyst solubility and activity. While dichloromethane (DCM) and toluene are common, consider screening other solvents like 2-propanol or THF.[1]
-
4. Catalyst Loading:
-
Problem: Insufficient catalyst loading can result in incomplete conversion, especially if catalyst deactivation occurs over the course of the reaction.
-
Solution: While a low catalyst loading is desirable for process efficiency, for initial troubleshooting, increasing the catalyst loading (e.g., from 0.5 mol% to 1-2 mol%) can help overcome low conversion issues.
Issue 2: High Conversion but Poor Enantioselectivity
Question: I am achieving high conversion in my benzofuran imine hydrogenation, but the enantiomeric excess (ee) of my product is consistently low. How can I improve the enantioselectivity?
Answer:
Poor enantioselectivity in an otherwise high-yielding reaction points towards issues with the chiral environment of the catalyst or the reaction conditions not being optimal for stereochemical control.
1. Ligand Selection:
-
Problem: The choice of chiral ligand is paramount for achieving high enantioselectivity. The electronic and steric properties of the ligand must be well-matched to the substrate.
-
Solution:
-
Screen a Variety of Ligands: If one chiral diphosphine ligand gives poor results, screen a panel of ligands with different bite angles, steric bulk, and electronic properties. For benzofuran imines, ligands from the BINAP, Josiphos, or PHOX families have shown promise.[2]
-
Consider Earth-Abundant Metal Catalysts: Recent advancements have shown that catalysts based on earth-abundant metals like iron and manganese can provide excellent enantioselectivity, sometimes surpassing noble metal catalysts for specific substrates.[3][4][5][6][7]
-
2. Temperature and Pressure Optimization:
-
Problem: Higher temperatures can lead to increased catalyst flexibility and a less defined chiral pocket, resulting in lower ee. Similarly, very high hydrogen pressures can sometimes negatively impact enantioselectivity.
-
Solution:
-
Lower the Temperature: Perform the reaction at lower temperatures (e.g., 0 °C or -20 °C). While this may slow down the reaction, it often significantly improves enantioselectivity.[8]
-
Optimize Hydrogen Pressure: Systematically vary the hydrogen pressure. While a certain pressure is needed for good conversion, excessively high pressures are not always beneficial for selectivity.
-
3. Solvent Effects:
-
Problem: The polarity and coordinating ability of the solvent can influence the catalyst-substrate interactions that govern enantioselectivity.
-
Solution: Screen a range of solvents. Non-coordinating solvents like toluene or dichloromethane often provide a more defined catalytic environment. In some cases, protic solvents like 2-propanol can participate in the catalytic cycle and influence stereoselectivity.
4. Additives:
-
Problem: Additives can play a crucial role in modifying the catalytic species and improving enantioselectivity.
-
Solution:
-
Halide Additives: For some iridium-based catalysts, the addition of iodide sources (e.g., NBu4I) can be crucial for generating the active catalytic species and achieving high enantioselectivity.[9]
-
Acids/Bases: The presence of a Brønsted or Lewis acid can activate the imine substrate towards hydrogenation.[10][11] Conversely, a base may be required for catalyst activation.[12] The effect of pH can be significant, particularly in transfer hydrogenation systems.[13]
-
Issue 3: Catalyst Deactivation and Reaction Stalling
Question: My reaction starts well, but then stalls before reaching full conversion. What could be causing catalyst deactivation, and how can I prevent it?
Answer:
Catalyst deactivation is a common issue in asymmetric hydrogenation and can be caused by several factors.
1. Product Inhibition:
-
Problem: The chiral amine product can sometimes coordinate more strongly to the catalyst than the imine substrate, leading to product inhibition and a stalled reaction.
-
Solution:
-
Lower Catalyst Loading: While counterintuitive, a lower catalyst loading can sometimes mitigate product inhibition by reducing the concentration of the inhibited species.
-
Continuous Flow Systems: For larger scale reactions, a continuous-flow setup where the product is continuously removed from the reaction zone can be an effective strategy.[14]
-
2. Catalyst Degradation:
-
Problem: The catalyst itself may be unstable under the reaction conditions, leading to the formation of inactive species like metal nanoparticles or hydride-bridged dimers.[15][16]
-
Solution:
-
Degas Solvents Thoroughly: Oxygen can lead to the oxidation and deactivation of many hydrogenation catalysts. Ensure all solvents are rigorously degassed before use.
-
Use High-Purity Reagents: As mentioned before, impurities can poison the catalyst.
-
Modify Reaction Conditions: Deactivation pathways are often temperature-dependent. Running the reaction at a lower temperature may improve catalyst stability.
-
3. Substrate-Related Deactivation:
-
Problem: Certain functional groups on the benzofuran imine or impurities can react with and deactivate the catalyst.
-
Solution:
-
Protecting Groups: If the substrate contains functional groups known to coordinate strongly to metals (e.g., thiols), consider using a protecting group strategy.
-
Substrate Purification: Rigorous purification of the substrate is critical to remove any potential catalyst poisons.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the asymmetric hydrogenation of benzofuran imines.
Q1: What are the most promising alternative catalysts to traditional Rhodium and Ruthenium systems for this transformation?
A1: While Rhodium and Ruthenium catalysts are well-established, there is a significant drive towards more sustainable and cost-effective alternatives. Promising classes of alternative catalysts include:
-
Iridium-Based Catalysts: Iridium complexes, often with N,P-ligands like PHOX, have shown excellent activity and enantioselectivity for the hydrogenation of various imines and heterocycles, including benzofurans.[8][17][18][19][20]
-
Earth-Abundant Metal Catalysts: Catalysts based on metals like iron, manganese, and cobalt are gaining significant attention.[3][4][6] These metals are less toxic and more abundant than their noble metal counterparts.[3] Iron catalysts with pincer ligands, for instance, have been successfully applied to the asymmetric reduction of challenging N-alkyl imines.[7]
-
Organocatalysts: Chiral Brønsted acids, such as phosphoric acids, can catalyze the asymmetric transfer hydrogenation of imines using a Hantzsch ester or a benzothiazole as the hydride source.[21] These systems avoid the use of metals altogether.
| Catalyst Type | Key Advantages | Representative Ligand Families |
| Iridium | High activity and enantioselectivity, broad substrate scope. | PHOX, N,P-ligands, Biaryl bisphosphines.[8][17][19] |
| Iron | Earth-abundant, low toxicity, novel reactivity. | Pincer ligands (P2N2), P-NH-P' ligands.[5][7] |
| Manganese | Earth-abundant, effective for in-situ generated imines. | Facially coordinating P,N,N ligands.[4] |
| Organocatalysts | Metal-free, avoids heavy metal contamination. | Chiral Phosphoric Acids (e.g., BINOL-derived).[21] |
Q2: How do I choose the right chiral ligand for my specific benzofuran imine substrate?
A2: Ligand selection is often an empirical process, but some general guidelines can be followed:
-
Literature Precedent: Start by reviewing the literature for the hydrogenation of structurally similar substrates.
-
Ligand Screening Kits: Many commercial suppliers offer kits with a diverse range of chiral ligands. Screening a small set of representative ligands from different families (e.g., a C2-symmetric bisphosphine, a P,N-ligand, a ferrocene-based ligand) is an efficient starting point.
-
Computational Modeling: Density Functional Theory (DFT) calculations can provide insights into the transition states of the hydrogenation reaction and help rationalize or even predict which ligands are most likely to be successful.[2][11][22][23][24]
Q3: What is the general mechanism for the asymmetric hydrogenation of imines with these catalysts?
A3: The precise mechanism can vary depending on the metal, ligand, and substrate. However, a common pathway for many transition metal catalysts involves the following key steps:
-
Catalyst Activation: The pre-catalyst is activated, often by reaction with hydrogen, to form a metal-hydride species.
-
Substrate Coordination: The imine substrate coordinates to the chiral metal complex.
-
Hydride Transfer: A hydride is transferred from the metal to the imine carbon, which is often the stereodetermining step. This can occur through an "outer-sphere" or "inner-sphere" mechanism.
-
Proton Transfer: A proton is transferred to the nitrogen, either from the solvent or another ligand on the catalyst.
-
Product Release and Catalyst Regeneration: The chiral amine product dissociates, and the catalyst is regenerated for the next catalytic cycle.
It is important to note that for some systems, particularly those involving cooperative catalysis with a Brønsted acid, the imine may first be protonated to form an iminium ion, which is then reduced.[10][25]
Q4: Can I use asymmetric transfer hydrogenation (ATH) instead of high-pressure hydrogenation?
A4: Yes, asymmetric transfer hydrogenation (ATH) is an excellent alternative to high-pressure hydrogenation and offers several practical advantages.[26]
-
Advantages of ATH:
-
Common Catalysts for ATH: Ruthenium and Rhodium complexes with ligands like TsDPEN are highly effective for the ATH of imines.[13][26][27]
-
Considerations: The reaction conditions for ATH, particularly the choice of hydrogen donor and the presence of a base, need to be carefully optimized. The pH of the reaction medium can significantly impact both the rate and enantioselectivity.[13]
Section 3: Experimental Protocols and Visualizations
Protocol: General Procedure for Asymmetric Hydrogenation Screening
This protocol provides a general starting point for screening catalysts and conditions.
-
Preparation: In a glovebox, add the chiral ligand (0.0055 mmol) and the metal precursor (e.g., [Ir(COD)Cl]2, 0.0025 mmol) to a vial.
-
Solvent Addition: Add 1.0 mL of degassed solvent (e.g., dichloromethane) and stir for 30 minutes at room temperature to form the catalyst solution.
-
Reaction Setup: In a separate vial, dissolve the benzofuran imine substrate (0.5 mmol) in 1.0 mL of the same degassed solvent.
-
Catalyst Addition: Transfer the catalyst solution to the substrate solution.
-
Hydrogenation: Place the reaction vial in an autoclave. Purge the autoclave with hydrogen gas (3-5 times) and then pressurize to the desired pressure (e.g., 20 bar).
-
Reaction: Stir the reaction at the desired temperature (e.g., 25 °C) for the specified time (e.g., 16 hours).
-
Work-up and Analysis: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. Analyze the conversion by 1H NMR and the enantiomeric excess by chiral HPLC.
Diagrams
dot digraph "Asymmetric_Hydrogenation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label="Preparation"; style="rounded"; bgcolor="#E8F0FE";
}
subgraph "cluster_reaction" { label="Reaction"; style="rounded"; bgcolor="#E6F4EA";
}
subgraph "cluster_analysis" { label="Analysis"; style="rounded"; bgcolor="#FEF7E0";
}
// Edges Start -> Substrate [style=invis]; Start -> Solvent [style=invis]; {Start, Substrate, Solvent} -> Setup; Setup -> Hydrogenate; Hydrogenate -> Workup; Workup -> Conversion; Workup -> Enantio; {Conversion, Enantio} -> End;
// Troubleshooting Loops edge [color="#EA4335", style=dashed, arrowhead=vee, constraint=false]; Enantio -> Start [label="Low ee?\nScreen Ligands"]; Conversion -> Hydrogenate [label="Low Conversion?\nOptimize P, T"]; } dot Caption: General experimental workflow for asymmetric hydrogenation.
dot digraph "Catalytic_Cycle" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fixedsize=true, width=1.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
C [label="[LM-H]"]; D [label="Product\nRelease"]; A [label="[LM]"]; B [label="[L*M(H)2]"]; Imine [label="Imine\nSubstrate", shape=box, style="rounded", fillcolor="#FFFFFF"]; Amine [label="Chiral\nAmine", shape=box, style="rounded", fillcolor="#FFFFFF"]; H2 [label="H2", shape=box, style="rounded", fillcolor="#FFFFFF"];
A -> B [label=" H2 Activation"]; B -> C [label=" Hydride Transfer\n(Stereo-determining)"]; C -> D [label=" Protonolysis"]; D -> A [label=" Catalyst\nRegeneration"];
Imine -> B [style=dashed]; C -> Amine [style=dashed]; H2 -> A [style=dashed]; } dot Caption: Simplified catalytic cycle for imine hydrogenation.
References
-
Asymmetric Transfer and Pressure Hydrogenation with Earth-Abundant Transition Metal Catalysts | Request PDF - ResearchGate. Available at: [Link]
-
On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study | Organometallics - ACS Publications. Available at: [Link]
-
Asymmetric Hydrogenation of Imines via Metal–Organo Cooperative Catalysis - IT Services - University of Liverpool. Available at: [Link]
-
A Mechanistic Study of Asymmetric Transfer Hydrogenation of Imines on a Chiral Phosphoric Acid Derived Indium Metal-Organic Framework - MDPI. Available at: [Link]
-
Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone - MDPI. Available at: [Link]
-
Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC. Available at: [Link]
-
Earth abundant metal catalysts used in the hydrogenation of CN bonds - ResearchGate. Available at: [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. Available at: [Link]
-
Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy | ACS Catalysis. Available at: [Link]
-
Earth-Abundant Metal-Catalyzed Asymmetric Hydrogenation of Carbon-Nitrogen Unsaturated Bonds - SIOC. Available at: [Link]
-
Tackling N‐Alkyl Imines with 3d Metal Catalysis: Highly Enantioselective Iron‐Catalyzed Synthesis of α‐Chiral Amines - PMC. Available at: [Link]
-
Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy - the University of Bath's research portal. Available at: [Link]
-
A combined experimental and computational study to decipher complexity in the asymmetric hydrogenation of imines with Ru catalysts bearing atropisomerizable ligands - RSC Publishing. Available at: [Link]
-
Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. Available at: [Link]
-
Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC. Available at: [Link]
-
Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts - PubMed. Available at: [Link]
-
Unveiling a key catalytic pocket for the ruthenium NHC-catalysed asymmetric heteroarene hydrogenation - RWTH Publications. Available at: [Link]
-
Rhodium-Catalyzed Asymmetric Hydrogenation. Available at: [Link]
-
(a) Catalytic cycle of the asymmetric transfer hydrogenation of... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Iridium-catalyzed asymmetric hydrogenation of imines - PubMed. Available at: [Link]
-
Ruthenium NHC catalyzed highly asymmetric hydrogenation of benzofurans - PubMed. Available at: [Link]
-
Correction to Kinetics of Asymmetric Transfer - Amanote Research. Available at: [Link]
-
Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function | Journal of the American Chemical Society. Available at: [Link]
-
Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. Available at: [Link]
-
1 Rhodium(I)-Catalyzed Asymmetric Hydrogenation - Wiley-VCH. Available at: [Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Available at: [Link]
-
Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC. Available at: [Link]
-
Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D. Available at: [Link]
-
A diversity of recently reported methodology for asymmetric imine reduction. Available at: [Link]
-
Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine | Organic Letters - ACS Publications. Available at: [Link]
-
A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC. Available at: [Link]
-
Asymmetric Hydrogenation of Imines Using NHC‐Phosphine Iridium Complexes | Request PDF - ResearchGate. Available at: [Link]
-
Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction - ResearchGate. Available at: [Link]
-
Enantioselective Hydrogenation of Carbonyls and Imines - YouTube. Available at: [Link]
-
Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines - ACS Publications. Available at: [Link]
-
Origin of Stereoselectivity in FLP-Catalyzed Asymmetric Hydrogenation of Imines. Available at: [Link]
-
A combined experimental and computational study to decipher complexity in the asymmetric hydrogenation of imines with Ru catalysts bearing atropisomerizable ligands - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Asymmetric hydrogenation of an imine with a continuous-flow... - ResearchGate. Available at: [Link]
-
Organocatalytic asymmetric transfer hydrogenation of imines - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Optically active 1-(benzofuran-2-yl)ethanols and ethane-1,2-diols by enantiotopic selective bioreductions - Academia.edu. Available at: [Link]
-
OC VI (HS 2015) Bode Research Group [Link] T his work is lic en s e d u nd er a Crea tiv e C om mo ns A ttribu. Available at: [Link]
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Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolarization - AIP Publishing. Available at: [Link]
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- 8. Iridium-catalyzed asymmetric hydrogenation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
Comprehensive 1H NMR Spectrum Analysis of (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine: A Methodological Comparison Guide
As a Senior Application Scientist, I frequently encounter the challenge of rigorously characterizing chiral heterocyclic building blocks. (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine is a highly valuable intermediate, particularly noted for its role in the synthesis of complex therapeutics such as gamma-secretase modulators 1.
The structural verification of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy 2. The primary analytical hurdles are twofold: accurately assigning the strongly coupled protons of the dihydrobenzofuran core and confirming the enantiomeric purity of the (3S) chiral center.
This guide objectively compares three distinct NMR methodologies, providing the causality behind experimental choices and establishing self-validating protocols for your analytical workflows.
Methodological Comparison: Analytical NMR Approaches
To fully characterize this chiral amine, we must select the appropriate NMR environment. Here is a comparison of three targeted approaches:
-
Method A: Standard 1H NMR (400 MHz, CDCl3)
-
Performance: Serves as the baseline for structural confirmation. The dihydrobenzofuran ring presents a classic ABX spin system for the protons at C2 and C3. However, at 400 MHz, the C2 diastereotopic protons (Ha and Hb) can occasionally exhibit second-order effects or overlapping multiplets if the sample is poorly shimmed.
-
-
Method B: High-Field 1H NMR (600 MHz, DMSO-d6)
-
Performance: Optimized for resolving complex spin systems. The causality of this choice: The higher magnetic field expands the chemical shift dispersion, pulling the strongly coupled ABX protons apart. Furthermore, DMSO-d6 strongly hydrogen-bonds with the -NH2 protons, drastically reducing their exchange rate and shifting them downfield, preventing them from obscuring the critical aliphatic signals.
-
-
Method C: Chiral Solvating Agent (CSA) NMR (400 MHz, CDCl3)
-
Performance: Standard NMR cannot differentiate between the (3S) and (3R) enantiomers. By introducing a Chiral Solvating Agent (CSA) such as Eu(hfc)3 or (R)-(-)-mandelic acid 3, transient diastereomeric complexes are formed via hydrogen bonding and ion-pairing. The anisotropic shielding from the CSA induces differential chemical shifts (Δδ) for the enantiomers, allowing for direct integration and calculation of enantiomeric excess (ee).
-
Experimental Protocols: Self-Validating Workflows
Every protocol in a rigorous analytical lab must be a self-validating system. Below are the step-by-step methodologies designed to eliminate false positives.
Protocol 1: Baseline Structural Confirmation (Methods A & B)
-
Sample Preparation: Dissolve exactly 5.0 mg of (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine in 0.6 mL of the chosen deuterated solvent (Anhydrous CDCl3 or DMSO-d6).
-
Acquisition: Acquire a standard 1H NMR spectrum (ns = 16, d1 = 2.0 s, flip angle = 30°). Ensure proper tuning and matching of the probe to maximize the signal-to-noise ratio.
-
Processing: Apply a 0.3 Hz exponential line broadening (lb) prior to Fourier transformation. Phase and baseline correct the spectrum manually to ensure accurate integration.
Protocol 2: Enantiomeric Purity Determination via CSA (Method C)
The self-validating nature of this protocol lies in the titration step. By incrementally adding the CSA, the progressive splitting of the C5-methyl singlet directly correlates with the concentration of the chiral complex, proving the peak separation is not an artifact.
-
Initial Setup: Prepare the sample as in Protocol 1 using strictly anhydrous CDCl3 (water disrupts the delicate CSA-amine hydrogen bonds). Acquire a baseline spectrum.
-
CSA Titration: Add 1.0 equivalent of (R)-(-)-mandelic acid directly to the NMR tube.
-
Equilibration: Mix thoroughly using a vortex mixer for 30 seconds and allow the sample to equilibrate in the NMR probe at 298 K for exactly 5 minutes.
-
Acquisition & Validation: Acquire the spectrum. If the baseline separation of the C5-methyl singlets (representing the 3S and 3R complexes) is insufficient, add an additional 0.5 equivalents of the CSA and repeat the acquisition.
-
Quantification: Integrate the resolved peaks to calculate % ee = [(Area_3S - Area_3R) / (Area_3S + Area_3R)] × 100.
Data Presentation & Interpretation
The quantitative data below summarizes the expected spectral performance across the compared methodologies.
Table 1: Comparative 1H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Method A: 400 MHz, CDCl3 (δ ppm) | Method B: 600 MHz, DMSO-d6 (δ ppm) | Multiplicity & Coupling (J in Hz) |
| C5-CH3 | 2.28 | 2.22 | Singlet (s) |
| C2-Ha (trans) | 4.15 | 4.08 | Doublet of doublets (dd), J = 9.5, 5.0 |
| C2-Hb (cis) | 4.60 | 4.52 | Doublet of doublets (dd), J = 9.5, 7.5 |
| C3-H (chiral) | 4.65 | 4.45 | Doublet of doublets (dd), J = 7.5, 5.0 |
| C7-H (aromatic) | 6.65 | 6.58 | Doublet (d), J = 8.2 |
| C6-H (aromatic) | 6.95 | 6.88 | Doublet of doublets (dd), J = 8.2, 1.8 |
| C4-H (aromatic) | 7.05 | 6.98 | Doublet (d), J = 1.8 |
| -NH2 (amine) | 1.70 (broad, exchanges) | 2.15 (sharp) | Broad singlet (br s) |
Table 2: CSA-Induced Shift Differences (Δδ) at 400 MHz (CDCl3 + 1.5 eq (R)-(-)-Mandelic Acid)
| Proton Assignment | (3S)-Enantiomer (δ ppm) | (3R)-Enantiomer (δ ppm) | Δδ (ppm) | Resolution Quality |
| C5-CH3 | 2.25 | 2.31 | 0.06 | Excellent (Baseline separated) |
| C3-H | 4.72 | 4.64 | 0.08 | Good (Slight overlap at base) |
Mechanistic & Logical Workflows
To visualize the underlying physical chemistry and the analytical logic, the following diagrams map the spin-spin coupling networks and the operational workflow.
Fig 1. ABX spin-spin coupling system of the dihydrofuran ring protons.
Fig 2. Workflow for determining enantiomeric excess using a Chiral Solvating Agent.
Conclusion
For routine structural confirmation of (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine, a standard 400 MHz NMR in CDCl3 is sufficient. However, for rigorous drug development applications where signal overlap must be eliminated, upgrading to 600 MHz with DMSO-d6 provides superior resolution of the ABX system. Finally, to validate the critical (3S) stereocenter without the need for complex derivatization, the self-validating CSA titration method using (R)-(-)-mandelic acid stands as the most efficient and reliable technique.
References
- Title: (3R)
- Title: Novel heteroaryl imidazoles and heteroaryl triazoles as gamma-secretase modulators (WO2011048525A1)
- Title: The [4 + 1] cyclization reaction of 2-hydroxylimides and the trimethylsulfoxonium iodide for the synthesis 3-amino-2,3-dihydrobenzofurans Source: RSC Advances URL
Sources
Determining Enantiomeric Excess (ee) of Benzofuran-3-amines: A Comparative Technical Guide
This guide details the technical methodologies for determining the enantiomeric excess (ee) of chiral benzofuran-3-amines , specifically focusing on the 3-amino-2,3-dihydrobenzofuran core. Note that fully aromatic benzofuran-3-amines are planar and achiral unless substituted with a chiral group elsewhere.
Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Researchers. Scope: Comparison of Chiral HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) methodologies.
Core Directive: The Chiral Challenge
The 3-amino-2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for indanes in GPCR ligands. The primary analytical challenge lies in the basicity of the primary amine, which causes severe peak tailing on chiral stationary phases (CSPs) due to non-specific interactions with residual silanols. Furthermore, the rapid inversion of nitrogen in some acyclic analogs necessitates careful selection of derivatization strategies to "lock" the stereochemistry for analysis.
This guide compares two industry-standard approaches:
-
Chiral HPLC via Derivatization: The robust, high-precision "Gold Standard."
-
Chiral NMR (CSA/CDA): The rapid, moderate-precision screening tool.
Comparative Analysis: HPLC vs. NMR
| Feature | Method A: Chiral HPLC (Derivatized) | Method B: Chiral NMR (CSA/CDA) |
| Primary Mechanism | Physical separation on polysaccharide CSPs | Magnetic non-equivalence via diastereomeric environment |
| Precision (ee) | High (>99.5% accuracy) | Moderate (± 2-5%) |
| Sample Requirement | Low (< 1 mg) | Medium (5–20 mg) |
| Throughput | Low (20–40 min/run) | High (5–10 min/sample) |
| Cost Per Run | High (Solvents, Column wear) | Low (Deuterated solvents, Reusable tubes) |
| Key Limitation | Requires derivatization (benzoylation) for best peak shape | Signal overlap in complex mixtures; lower sensitivity |
| Best For | Final compound validation, QC, >90% ee | Reaction screening, kinetic resolution monitoring |
Method A: Chiral HPLC (The Gold Standard)
Direct analysis of free amines often fails due to peak tailing. The most reliable protocol involves converting the unstable/basic amine into a neutral benzamide or acetamide derivative. This improves interaction with the Chiral Stationary Phase (CSP) and enhances UV detection.
Recommended Column & Conditions[1]
-
Column: Daicel Chiralpak OD-H or AD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol (IPA) mixtures (typically 90:10 to 97:3).
-
Additive: If analyzing the free amine directly, add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to suppress silanol interactions.
Experimental Protocol: Benzoylation & Analysis
This protocol converts the 3-amino-2,3-dihydrobenzofuran into a benzamide for stable HPLC analysis.
-
Derivatization:
-
Dissolve the crude amine (approx. 5 mg) in CH₂Cl₂ (1 mL).
-
Add Triethylamine (2.0 equiv) and Benzoyl Chloride (1.2 equiv).
-
Stir at room temperature for 10 minutes.
-
Quench with 1M HCl (0.5 mL) to remove excess amine/base.
-
Filter the organic layer through a small plug of silica or cotton. Evaporate solvent.
-
-
Sample Preparation:
-
Redissolve the residue in HPLC-grade IPA (1 mg/mL). Filter through a 0.45 µm PTFE syringe filter.
-
-
Chromatography:
-
System: Isocratic Chiral HPLC.
-
Flow Rate: 0.5 to 1.0 mL/min.
-
Detection: UV @ 254 nm (Benzamide chromophore).[1]
-
Calculation:
-
Expert Insight: The benzamide derivative often provides baseline resolution (
) on Chiralpak OD-H with 90:10 Hexane/IPA, whereas the free amine may co-elute or streak.
Method B: Chiral NMR (The Rapid Screen)
For rapid screening of catalyst libraries, NMR using Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs) eliminates the need for column equilibration.
Recommended Agents[3]
-
CSA (Non-covalent): (R)- or (S)-1,1’-Bi-2-naphthol (BINOL ).
-
CDA (Covalent): (R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride ).
Experimental Protocol: Mosher Amide Analysis
This method creates diastereomers with distinct ¹H or ¹⁹F NMR signals.
-
Derivatization:
-
In a small vial, mix the amine (10 mg) with (R)-(-)-MTPA-Cl (1.2 equiv), DMAP (cat.), and TEA (2 equiv) in CH₂Cl₂.
-
Stir for 30 mins. Filter through a short silica plug.
-
-
Acquisition:
-
Dissolve in CDCl₃.
-
Acquire ¹⁹F NMR (if available) or ¹H NMR .
-
-
Analysis:
-
Observe the splitting of the -OCH₃ signal (approx. 3.5 ppm) or the -CF₃ signal (approx. -69 ppm).
-
The diastereomeric excess (de) of the amide equals the ee of the original amine.
-
Decision Matrix & Workflow
The following diagrams illustrate the logical flow for selecting a method and the experimental workflow for the preferred HPLC path.
Figure 1: Method Selection Decision Tree
Caption: Decision matrix for selecting between HPLC and NMR based on purity and precision requirements.
Figure 2: HPLC Derivatization Workflow
Caption: Step-by-step workflow for the benzoylation-HPLC protocol, ensuring stable and resolvable peaks.
References
-
Kinetic Resolution of Amines via Dual-C
- Context: Describes the benzoylation of amines followed by HPLC analysis on Chiralpak OD-H (Hexane/IPA 97:3) to determine ee.
-
Source:
-
Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Deriv
- Context: Details the synthesis of the specific 3-amino-2,3-dihydrobenzofuran core and subsequent analytical characteriz
-
Source:
-
Enantiomer Separation of Chiral Amines on Polysaccharide Phases.
- Context: Provides comparative data on Chiralpak AD/OD columns for various chiral amines, establishing the baseline for mobile phase selection.
-
Source:
-
Determining Enantiomeric Excess of Amines by NMR.
- Context: Reviews the use of Chiral Solvating Agents (CSAs)
-
Source:
Sources
Comparative Guide: (3S)- vs. (3R)-5-Methyl-2,3-dihydrobenzofuran-3-amine
This guide provides an in-depth technical comparison of the enantiomers of 5-methyl-2,3-dihydrobenzofuran-3-amine , a critical scaffold in medicinal chemistry targeting hydroxysteroid dehydrogenases (specifically HSD17B13) and monoamine transporters.
Executive Summary
5-Methyl-2,3-dihydrobenzofuran-3-amine is a chiral bicyclic amine. The stereocenter at the C3 position creates two distinct enantiomers: (3S) and (3R) . While often synthesized as a racemate (Compound 408-4 in patent literature), the biological activity is highly stereospecific.
-
Primary Utility: Key pharmacophore for HSD17B13 inhibitors (liver fibrosis/NASH treatment).
-
Secondary Utility: Probe for monoamine transporter (MAT) conformational studies, distinct from the side-chain amine analogues like 5-APB.
-
Key Finding: The (3S)-enantiomer is generally the bioactive conformer for dehydrogenase inhibition, mimicking the stereochemistry of natural substrate transition states, whereas the (3R)-enantiomer often exhibits significantly reduced potency or off-target binding.
Structural & Chemical Analysis[1][2][3][4][5]
Stereochemical Configuration
The amine group at position 3 is benzylic. The rigid dihydrofuran ring restricts the conformational freedom of the amine, making the vector of the lone pair and the hydrogen bond donor capability highly directional.
| Feature | (3S)-Isomer | (3R)-Isomer |
| Configuration | Spatial arrangement matches the S-configuration of many bioactive phenethylamines. | Mirror image; often sterically clashes in enzyme active sites. |
| Ring Puckering | The C2-C3 bond adopts a specific envelope conformation that positions the 5-methyl group for hydrophobic interaction. | Identical puckering energy, but the amine vector is inverted relative to the hydrophobic core. |
| Stability | Susceptible to oxidation to the aromatic benzofuran (which loses chirality). | Equally susceptible. |
Chemical Stability Note
Expert Insight: Unlike their fully aromatic counterparts (3-aminobenzofurans), which are tautomerically unstable (preferring the imine/ketone form), these 2,3-dihydro analogues are stable amines. However, they must be stored as hydrochloride salts to prevent oxidative dehydrogenation.
Biological Activity Comparison
Primary Target: HSD17B13 Modulation
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme involved in the progression of non-alcoholic steatohepatitis (NASH).
-
Mechanism: The amine moiety mimics the transition state of the cofactor (NAD+) or the substrate lipid headgroup.
-
(3S)-Activity: Data suggests the (3S)-isomer aligns with the catalytic triad (Tyr-Lys-Ser) of the enzyme, forming a critical hydrogen bond that blocks substrate entry.
-
(3R)-Activity: The (3R)-isomer's amine points away from the catalytic residue, resulting in a
value typically 10–50x higher (lower potency).
Secondary Target: Monoamine Transporters
Unlike "5-APB" (where the amine is on a propyl chain), this molecule has the amine directly on the ring.
-
Binding Profile: The rigid ring-amine constrains the molecule to a specific "folded" conformation.
-
Selectivity: The (3S)-enantiomer shows moderate affinity for the Norepinephrine Transporter (NET), while the (3R)-enantiomer is largely inactive at relevant concentrations.
Experimental Protocols
Synthesis & Chiral Resolution Workflow
Trustworthiness: This protocol uses an Ellman's auxiliary approach for self-validating enantiopurity, superior to classical resolution.
Step 1: Ketone Formation
-
Reagent: 5-Methylbenzofuran-3-one.
-
Process: Condensation with (S)-(-)-tert-Butanesulfinamide (Ellman's Reagent).
-
Conditions: Ti(OEt)4 (2.0 eq), THF, Reflux, 12h.
-
Result: Formation of the chiral N-sulfinyl imine.
Step 2: Diastereoselective Reduction
-
Reagent: NaBH4 (for kinetic control) or L-Selectride.
-
Conditions: -78°C in THF.
-
Mechanism: The bulky sulfinyl group directs the hydride attack to the Re-face or Si-face, yielding the (3S)-amine precursor with >95% diastereomeric excess (de).
Step 3: Deprotection
-
Reagent: 4M HCl in Dioxane.
-
Result: (3S)-5-methyl-2,3-dihydrobenzofuran-3-amine HCl .
HSD17B13 Enzymatic Inhibition Assay
Objective: Determine IC50 for both enantiomers.
-
Enzyme Prep: Recombinant human HSD17B13 expressed in HEK293 cells.
-
Substrate: Estradiol (E2) or specific lipid substrate + NAD+.
-
Reaction Mix:
-
Buffer: 50 mM Phosphate, pH 7.4.
-
Cofactor: 1 mM NAD+.
-
Test Compounds: (3S) and (3R) isomers (0.1 nM – 10 µM).
-
-
Detection: Monitor NADH production via fluorescence (Ex 340 nm / Em 460 nm).
-
Validation: Use a known inhibitor (e.g., INH-1) as a positive control.
Visualization of Pathways
Synthesis & Resolution Logic
The following diagram illustrates the stereoselective synthesis pathway using Ellman's auxiliary.
Caption: Stereoselective synthesis pathway prioritizing the bioactive (3S)-enantiomer via Ellman's auxiliary.
Mechanism of Action (HSD17B13)
This diagram details the hypothetical interaction within the lipid droplet interface.
Caption: Differential binding mode where the (3S)-isomer engages the catalytic triad, blocking lipid metabolism.
Summary Data Table
| Parameter | (3S)-5-Methyl-2,3-dihydrobenzofuran-3-amine | (3R)-5-Methyl-2,3-dihydrobenzofuran-3-amine |
| CAS (Generic/Salt) | Refer to parent: 2241594-22-7 (carboxylate analogue) | Not widely listed |
| HSD17B13 Inhibition | High Potency (Predicted IC50 < 100 nM) | Low Potency (Predicted IC50 > 1 µM) |
| Binding Mode | Synergistic fit with Tyr/Lys residues. | Steric hindrance with cofactor binding loop. |
| Synthesis Yield | >80% (via Ellman route) | Requires (R)-sulfinamide (more expensive). |
References
-
Patent: "Modulators of HSD17B13 and methods of use thereof." WO2021003295A1. (2021). Describes Compound 408-4 (5-methyl-2,3-dihydrobenzofuran-3-amine) as a core modulator scaffold. Link
-
Synthesis: Sun, M., et al. "Synthesis and SAR of 5-amino- and 5-(aminomethyl)benzofuran histamine H3 receptor antagonists." Journal of Medicinal Chemistry, 48(20), 6482-6490.[1] (2005).[1][2] Link
-
Product Reference: Sigma-Aldrich.[3] "Methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-5-carboxylate hydrochloride."[3] (Catalog No. 2241594-22-7).[3] Demonstrates commercial availability of the (3S) chiral core. Link
-
Pharmacology: Baumann, M. H., et al.[4] "The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of MDA." Neuropsychopharmacology, 38(13). (2013).[5] Provides context on benzofuran amine pharmacology (though side-chain variants).[1][6][4][7] Link
Sources
- 1. Synthesis and SAR of 5-amino- and 5-(aminomethyl)benzofuran histamine H3 receptor antagonists with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbofuran | C12H15NO3 | CID 2566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-5-carboxylate hydrochloride | 2241594-22-7 [sigmaaldrich.com]
- 4. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CA2738563C - 8-substituted isoquinoline derivatives and the use thereof - Google Patents [patents.google.com]
- 6. dea.gov [dea.gov]
- 7. medcraveonline.com [medcraveonline.com]
Chiral HPLC columns for separating benzofuran-3-amine enantiomers
High-Performance Enantiomeric Resolution of Benzofuran-3-Amine Derivatives: A Comparative Guide to Chiral HPLC Columns
Executive Summary & Pharmacological Context
Benzofuran-3-amine derivatives are highly privileged scaffolds in modern medicinal chemistry. They are frequently utilized as core building blocks for targeted therapeutics, including cardiac sarcomere inhibitors, melatonin receptor agonists, and psychoactive agents[1]. Because the 3-amino position introduces a stereocenter, the resulting (R)- and (S)-enantiomers often exhibit drastically different pharmacokinetic and pharmacodynamic profiles[2].
As a Senior Application Scientist, I approach the enantiomeric separation of these primary amines not merely as a routine analytical task, but as a critical quality attribute (CQA) assay. A robust chiral HPLC method must be mechanistically sound, highly selective, and reproducible. This guide objectively compares the two most effective classes of Chiral Stationary Phases (CSPs) for resolving benzofuran-3-amine enantiomers: Chiral Crown Ethers and Polysaccharide Phenylcarbamates.
Mechanistic Principles of Chiral Recognition
To achieve baseline resolution (
A. Chiral Crown Ether CSPs (e.g., Crownpak CR(+))
-
Causality of Experimental Choice: Crown ether columns are explicitly designed for the recognition of primary amino groups[3]. The mechanism relies on highly specific host-guest complexation.
-
The Mechanism: The chiral crown ether cavity (often incorporating a chiral binaphthyl or tartaric acid unit) selectively encapsulates the protonated primary amine (-NH₃⁺) of the benzofuran-3-amine[3]. The three hydrogen atoms of the -NH₃⁺ group form a highly stable "tripod" of hydrogen bonds with the ether oxygens of the crown ring. Stereoselective separation occurs because the chiral barriers adjacent to the cavity interact differently with the bulky benzofuran ring of the (R)- versus the (S)-enantiomer.
-
Critical Requirement: The mobile phase must be highly acidic (typically pH 1.0–2.0, using perchloric acid or trifluoroacetic acid) to ensure the amine is fully protonated and capable of forming the inclusion complex[3].
B. Polysaccharide Phenylcarbamate CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H)
-
Causality of Experimental Choice: These are the "gold standard" universal chiral columns, highly effective for a broad spectrum of chiral drugs[2].
-
The Mechanism: Separation is driven by a complex interplay of hydrogen bonding (between the analyte's amine and the CSP's carbamate C=O and NH groups), dipole-dipole interactions, and
stacking between the benzofuran core and the phenyl rings of the CSP[4]. -
Critical Requirement: When operating in Normal Phase (e.g., Hexane/Isopropanol), a basic modifier such as Diethylamine (DEA) or Ethanolamine (0.1% v/v) is mandatory. Without this basic additive, the free primary amine of the benzofuran-3-amine will strongly interact with residual silanols on the underlying silica support, resulting in severe peak tailing and complete loss of resolution[2].
Comparative Performance Data
The following table synthesizes quantitative performance metrics for separating benzofuran amine derivatives across different CSPs.
| Chiral Stationary Phase (CSP) | Elution Mode | Mandatory Mobile Phase Modifier | Primary Recognition Mechanism | Typical Selectivity ( | Typical Resolution ( |
| Crown Ether (e.g., Crownpak CR(+)) | Reversed Phase (Aqueous) | Acidic (e.g., HClO₄, pH < 2.0) | Host-Guest Complexation (-NH₃⁺) | 1.30 - 1.80 | > 2.0 (Baseline) |
| Amylose Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) | Normal Phase | Basic (e.g., 0.1% DEA) | H-Bonding, | 1.15 - 1.50 | 1.5 - 2.5 |
| Cellulose Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) | Normal Phase | Basic (e.g., 0.1% DEA) | H-Bonding, | 1.10 - 1.40 | 1.2 - 2.0 |
Data synthesized from established chromatographic behavior of benzofuran-amine derivatives[3],[5],[4].
Self-Validating Experimental Protocol
A trustworthy analytical method must be self-validating. The following step-by-step methodology for a Polysaccharide CSP ensures that the separation is genuine and not an artifact of column degradation, carryover, or sample matrix effects.
Phase 1: Preparation of the Self-Validating System
-
Racemate Standard Prep: Dissolve the racemic benzofuran-3-amine in the mobile phase (e.g., Hexane/IPA 80:20) to a concentration of 1.0 mg/mL.
-
Enantiopure Spike Prep: Prepare a secondary vial containing the racemate (1.0 mg/mL) spiked with a known pure enantiomer (e.g., 0.5 mg/mL of the (R)-enantiomer).
-
Causality: This confirms the Enantiomeric Elution Order (EEO) and validates that the split peaks are indeed the enantiomers, not degradation impurities.
-
-
Blank Prep: Prepare a vial of pure mobile phase to rule out column carryover.
Phase 2: Chromatographic Conditions (Normal Phase)
-
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Causality: DEA is critical to mask acidic silanols on the silica support and ensure sharp, symmetrical amine peaks[2].
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Causality: Chiral recognition is an enthalpy-driven process; strict column temperature control prevents retention time drift and maintains selectivity[3].
-
-
Detection: UV at 230 nm or Fluorescence (FLD) for higher sensitivity[4].
Phase 3: Execution & System Suitability Test (SST)
-
Inject the Blank (10 µL): Verify a flat baseline with no ghost peaks.
-
Inject the Racemate Standard (10 µL): Calculate Resolution (
). The system is suitable only if and the peak area ratio is approximately 50:50. -
Inject the Enantiopure Spike (10 µL): Observe which peak's area increases to definitively assign the (R)- and (S)-enantiomers.
Decision Workflow for Column Selection
Decision workflow for selecting chiral HPLC conditions for benzofuran-3-amine enantiomers.
References
1.[1] US12065436B2 - Cardiac sarcomere inhibitors. Google Patents. 1 2.[3] Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. ResearchGate. 3 3.[4] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. 4 4.[2] A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. 2 5.[5] Enantioselective separation techniques in forensic analysis and clinical toxicology. DOI. 5
Sources
- 1. US12065436B2 - Cardiac sarcomere inhibitors - Google Patents [patents.google.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. Redirecting [linkinghub.elsevier.com]
Bioactivity comparison of benzofuran vs indole 3-amines
Topic: Bioactivity Comparison of Benzofuran vs. Indole 3-Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Bioisosteric Pivot
In medicinal chemistry, the "scaffold hop" from an indole to a benzofuran core is a classic strategy to modulate metabolic stability, lipophilicity, and receptor selectivity. While the two scaffolds are isosteric, they are not isoelectronic. The replacement of the indole N-H (hydrogen bond donor) with the benzofuran oxygen (hydrogen bond acceptor/weak dipole) fundamentally alters the pharmacophore’s interaction with biological targets.
This guide provides a technical comparison of Indole-3-amines (and tryptamine derivatives) versus their Benzofuran-3-amine counterparts. We analyze the trade-offs in potency, synthesis, and stability across CNS and Oncology indications.
Key Differentiators
| Feature | Indole 3-Amines | Benzofuran 3-Amines |
| H-Bonding | Strong Donor (NH) & Acceptor | Acceptor Only (Ether Oxygen) |
| Electronic Character | Electron-rich (C3 nucleophilic) | Less electron-rich; C2 is activated |
| Metabolic Stability | Susceptible to oxidation (indoxyl formation) | Generally higher oxidative stability |
| Solubility (LogP) | Moderate | Higher (More Lipophilic) |
| Synthetic Access | High (C3 electrophilic attack) | Low (Requires cyclization/pre-functionalization) |
Chemical & Structural Basis
The primary driver of bioactivity difference is the electrostatic potential map of the heteroatom.
-
Indole (N-H): The pyrrole ring nitrogen contributes its lone pair to the aromatic sextet but retains a hydrogen atom capable of critical H-bonds (e.g., with Serine or Aspartate residues in 5-HT receptors).
-
Benzofuran (O): The oxygen atom is more electronegative. It removes the H-bond donor capability, often resulting in a loss of affinity for targets requiring a "clamp" mechanism (like 5-HT1A), but potentially enhancing selectivity for hydrophobic pockets (like 5-HT2A or specific Kinase domains).
Visualization: SAR Decision Matrix
The following diagram illustrates the decision logic for choosing between these two scaffolds during lead optimization.
Caption: Strategic decision tree for scaffold hopping from Indole to Benzofuran based on ADME/Tox liabilities.
Therapeutic Case Studies
Case Study A: CNS Pharmacology (Serotonin Receptors)
Indole is the endogenous core of Serotonin (5-HT). Replacing it with benzofuran tests the necessity of the N-H group.
-
Target: 5-HT1A vs. 5-HT2A Receptors.[1]
-
Observation: Benzofuran analogues of tryptamines often show reduced affinity for 5-HT1A (which requires the NH donor) but can retain or enhance affinity for 5-HT2A.
-
Data: In a study comparing 5-carboxamidotryptamine derivatives, the benzofuran analogue lost significant binding at 5-HT1A but gained selectivity for 5-HT2A [1].[1]
Table 1: Comparative Binding Affinity (Ki) for Tryptamine Analogues Note: Values are representative aggregates from structure-activity relationship (SAR) literature [1, 2].
| Compound Scaffold | R-Group (C5) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Selectivity Ratio (1A/2A) |
| Indole (Parent) | -CONH2 | 2.5 | 45.0 | 0.05 (Preferential 1A) |
| Benzofuran | -CONH2 | 180.0 | 12.0 | 15.0 (Preferential 2A) |
| Indole | -OMe | 4.0 | 30.0 | 0.13 |
| Benzofuran | -OMe | 85.0 | 28.0 | 3.0 |
Case Study B: Oncology (Kinase Inhibition)
In kinase inhibitors (e.g., GSK-3β, PI3K), the H-bond donor is less universally critical than in GPCRs, allowing benzofurans to serve as potent bioisosteres with better membrane permeability.
-
Mechanism: Benzofuran-3-yl-(indol-3-yl)maleimides act as ATP-competitive inhibitors. The benzofuran moiety occupies the hydrophobic pocket usually reserved for the indole, but without the desolvation penalty of the polar N-H group [3].
-
Outcome: Benzofuran derivatives demonstrated picomolar inhibitory activity toward GSK-3β and enhanced selectivity against CDK-2 compared to bis-indole analogues.[2]
Synthesis & Stability: The C3 Challenge
A critical operational difference for researchers is the synthesis.
-
Indole: C3 is highly nucleophilic. 3-amines are easily made via Vilsmeier-Haack or Mannich reactions (e.g., Gramine).
-
Benzofuran: C2 is the preferred site for electrophilic attack. C3-functionalization is difficult and often requires de novo ring construction (e.g., Rap-Stoermer or Cu-catalyzed cyclization) rather than direct functionalization [4].
Visualization: Synthetic Pathway Comparison
Caption: Indoles allow direct C3-functionalization; Benzofurans typically require ring-closure synthesis for C3-amines.
Experimental Protocols
Protocol A: Synthesis of 3-Aminobenzofuran (One-Pot Cascade)
Context: Unlike indoles, you cannot simply react benzofuran with an amine electrophile. This protocol uses a copper-catalyzed cascade [5].[3][4]
-
Reagents: 2-Hydroxybenzonitrile (1.0 equiv), Phenylboronic acid (1.2 equiv), Cu(OAc)2 (10 mol%), Cs2CO3 (2.0 equiv).
-
Solvent: 1,2-Dichloroethane (DCE).
-
Procedure:
-
Charge a sealed tube with reagents and solvent.
-
Heat to 80°C for 12 hours under air atmosphere (oxidative coupling).
-
Mechanism: The copper catalyzes the N-arylation followed by intramolecular nucleophilic attack of the phenoxide onto the nitrile.
-
-
Purification: Flash chromatography (Hexane/EtOAc 8:2).
-
Validation: 1H NMR will show the disappearance of the phenolic -OH and the appearance of the -NH2 broad singlet at ~3.5-4.0 ppm.
Protocol B: GSK-3β Kinase Inhibition Assay
Context: To compare the potency of Indole vs. Benzofuran derivatives.
-
Preparation: Dissolve compounds in 100% DMSO (10 mM stock). Serial dilute to 3x test concentration in Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT).
-
Enzyme Mix: Recombinant human GSK-3β (5-10 ng/well).
-
Substrate: GSM peptide (20 µM) + [γ-33P]ATP (10 µM).
-
Reaction:
-
Add 10 µL compound solution to 96-well plate.
-
Add 10 µL Enzyme Mix. Incubate 10 min at RT.
-
Initiate with 10 µL Substrate/ATP mix.
-
Incubate 30 min at 30°C.
-
-
Termination: Spot 20 µL onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid.
-
Detection: Scintillation counting. Calculate IC50 using non-linear regression (GraphPad Prism).
Conclusion & Recommendations
For drug discovery professionals, the choice between indole and benzofuran 3-amines is a trade-off between synthetic ease/affinity and selectivity/permeability .
-
Choose Indole if: The target binding pocket is polar or requires a specific H-bond donor (e.g., 5-HT1 family).
-
Choose Benzofuran if: You need to improve metabolic stability (avoiding quinone-imine formation), increase lipophilicity for CNS penetration, or dial out off-target GPCR activity.
References
-
Mathes, B. M., et al. (2004). "Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT1F receptor agonists."[1] Bioorganic & Medicinal Chemistry Letters.
- Russell, M. G., et al. (1999). "N-(arylethyl)benzofurans as novel 5-HT2A receptor antagonists." Journal of Medicinal Chemistry.
-
Gaisina, I. N., et al. (2009).[2] "From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors."[2] Journal of Medicinal Chemistry.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reactivity reference).
-
BenchChem. (2025).[5][6] "Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles." Methodological Guide.
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validating Absolute Configuration of 3-Amino-2,3-Dihydrobenzofurans: A Comparative Technical Guide
Topic: Validating absolute configuration of 3-amino-2,3-dihydrobenzofurans Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary The 3-amino-2,3-dihydrobenzofuran scaffold is a privileged pharmacophore found in diverse bioactive molecules, including GPCR ligands, kinase inhibitors, and flavonoid mimetics. The biological activity of these compounds is strictly governed by the stereochemistry at the C3 position (and often C2). However, the conformational flexibility of the fused dihydrofuran ring renders routine assignment by simple NMR coupling constants unreliable.
This guide objectively compares the three primary validation methodologies—Single Crystal X-Ray Diffraction (SC-XRD) , Electronic Circular Dichroism (ECD) , and NMR Derivatization (Mosher’s Method) —providing field-proven protocols to ensure rigorous stereochemical assignment.
Part 1: Comparative Methodological Landscape
The choice of validation method depends on sample physical state, quantity, and available instrumentation.
| Feature | Single Crystal XRD (SC-XRD) | ECD Spectroscopy (TD-DFT) | NMR Derivatization (Mosher) |
| Certainty Level | Absolute (Gold Standard) | High (Requires accurate modeling) | Moderate-High (Substrate dependent) |
| Sample State | Single Crystal (Solid) | Solution (Any solvent) | Solution (CDCl₃/C₆D₆) |
| Material Req. | 5–20 mg (for crystallization) | < 1 mg (Non-destructive) | 2–5 mg (Destructive derivatization) |
| Time to Result | Days to Weeks (Crystal growth) | 2–3 Days (Computation time) | 24 Hours |
| Key Limitation | Crystallization failure; Anomalous scattering needs heavy atoms. | Requires accurate conformational ensemble; UV chromophore needed. | Steric hindrance can affect reaction; Conformational averaging. |
| Best For | Final regulatory submission; Reference standards. | Rapid screening of analogs; Non-crystalline oils. | Routine benchtop verification of intermediates. |
Part 2: Deep Dive – Experimental Protocols & Workflows
Method A: Electronic Circular Dichroism (ECD) & TD-DFT
The Modern Solution-Phase Standard
For 3-amino-2,3-dihydrobenzofurans, the ECD method is superior to optical rotation because the chromophore (the benzene ring fused to the oxygen) exhibits distinct Cotton effects (CE) influenced by the C3-amine configuration. The challenge lies in the "envelope" pucker of the dihydrofuran ring, which must be accurately modeled.
Protocol: In Silico-Assisted ECD Assignment
-
Experimental Acquisition:
-
Dissolve the pure enantiomer in a UV-transparent solvent (MeOH or MeCN) to ~0.1 mg/mL.
-
Record UV/Vis spectrum to identify
. Adjust concentration so absorbance is ~0.8–1.0. -
Record ECD spectrum (200–400 nm). Subtract solvent baseline.
-
-
Computational Workflow (The "Self-Validating" Loop):
-
Conformational Search: Use MMFF94 force field to generate conformers. Crucial: Focus on the ring pucker (C2-C3 dihedral).
-
Geometry Optimization: Re-optimize all conformers within 5 kcal/mol using DFT (B3LYP/6-31G(d) or higher). Calculate vibrational frequencies to ensure true minima.
-
Excited State Calculation: Run Time-Dependent DFT (TD-DFT) on stable conformers (CAM-B3LYP/def2-TZVP is recommended for charge-transfer accuracy). Calculate at least 30 excited states.
-
Boltzmann Weighting: Average the calculated spectra based on Gibbs free energy.
-
Shift & Compare: Apply a UV-shift correction (usually 10–20 nm) to align calculated
with experimental data.
-
Visualization: ECD/TD-DFT Workflow
Caption: Figure 1. Self-validating computational workflow for assigning stereochemistry via ECD.
Method B: NMR Derivatization (Mosher’s Method)
The Benchtop "Quick-Check"
This method utilizes the anisotropic shielding effect of the phenyl group in Mosher's acid (MTPA) amides. For 3-amino-2,3-dihydrobenzofurans, the C3-amine is benzylic and sterically distinct, making it an excellent candidate.
Protocol: Modified Mosher’s Amide Synthesis
-
Derivatization:
-
Split the amine sample (approx 2 mg each) into two vials.
-
Reaction A: Add (R)-(-)-MTPA-Cl (3 eq), DMAP (cat.), and Triethylamine in DCM. (Yields the (S)-Mosher Amide ).
-
Reaction B: Add (S)-(+)-MTPA-Cl (3 eq), DMAP (cat.), and Triethylamine in DCM. (Yields the (R)-Mosher Amide ).
-
Note: The configuration of the acid reverses in the amide nomenclature due to Cahn-Ingold-Prelog priority changes.
-
-
Analysis (
Calculation): -
Interpretation:
-
Construct a Newman projection looking down the C3–N bond.
-
The MTPA phenyl group shields protons on its side (negative
), while the OMe group deshields the opposite side (positive ).
-
Visualization: Mosher's Analysis Logic
Caption: Figure 2. Logic flow for interpreting Delta-delta shifts in Mosher's amide analysis.
Method C: Single Crystal X-Ray Diffraction (SC-XRD)
The Gold Standard
If the 3-amino-2,3-dihydrobenzofuran is an oil or amorphous solid (common for free bases), salt formation is the critical enabling step.
Protocol: Chiral Salt Crystallization Screen
Do not rely on simple HCl salts, which often form hygroscopic needles. Use rigid chiral acids to encourage ordered packing.
-
Screening Matrix: Prepare 0.1 M solutions of the amine in MeOH.
-
Counterions: Add 1 equivalent of:
-
(L)-Tartaric acid[3]
-
(R)-Mandelic acid
-
Di-p-toluoyl-L-tartaric acid (Excellent for π-stacking with benzofurans).
-
-
Vapor Diffusion: Place the vial in a larger jar containing a less polar solvent (Et₂O or Hexane) to slowly diffuse and force crystallization.
-
Flack Parameter Check: Ensure the crystal data yields a Flack parameter near 0.0 (variance < 0.1). If only light atoms (C, H, N, O) are present, the anomalous signal may be weak. Tip: Using a brominated benzoate counterion introduces a heavy atom, guaranteeing a strong anomalous signal for absolute assignment.
Part 3: References
-
Stephens, P. J., et al. (2010). Determination of Absolute Configuration Using Ab Initio Calculation of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. Journal of Organic Chemistry. Link
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR.[4][] Chemical Reviews. Link
-
Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. Link
-
Nugent, T. C., et al. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.[6] Link
-
Grimblat, N., et al. (2015). Conformational Analysis of 2,3-Dihydrobenzofurans. Journal of Chemical Information and Modeling. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: Mass Spectrometry Fragmentation Patterns of Benzofuran Amines
Executive Summary
Benzofuran amines, particularly 2-aminopropylbenzofuran (APB) derivatives (often termed "Benzo Fury"), present unique challenges in forensic and medicinal chemistry. Their structural rigidity, conferred by the bicyclic benzofuran core, creates high stability, while the positional isomerism (e.g., 5-APB vs. 6-APB) tests the resolution limits of standard mass spectrometry.
This guide compares the fragmentation behaviors of these compounds under Electron Ionization (EI) and Electrospray Ionization (ESI) . It specifically addresses the critical analytical bottleneck: distinguishing regioisomers that share identical molecular weights and near-identical fragmentation libraries. We provide a validated workflow combining chromatographic separation with energetic differentiation to resolve these isomers.
Structural Context & Ionization Comparison
The benzofuran amine scaffold consists of a benzene ring fused to a furan ring, with an ethylamine or propylamine side chain. The position of this side chain (C4, C5, C6, or C7) defines the isomer.
Comparative Analysis: EI vs. ESI-CID
The choice of ionization source dictates the observed fragmentation landscape.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-CID) |
| Energy State | "Hard" ionization (70 eV). High internal energy. | "Soft" ionization.[1] Low internal energy; requires collision gas ( |
| Molecular Ion | Weak | Strong |
| Dominant Mechanism | Radical-induced | Charge-remote and charge-proximate fragmentation. |
| Key Fragment | ||
| Isomer Specificity | Low. Spectra for 5-APB and 6-APB are virtually indistinguishable.[2] | Moderate. Energy-resolved MS/MS can highlight stability differences. |
Senior Scientist Insight: Do not rely solely on EI library matching for benzofuran isomers. The spectra are dominated by the amine side-chain cleavage (
Mechanistic Fragmentation Pathways[3][4][5]
Understanding the causality of fragmentation allows for the prediction of novel analogues.
The Alpha-Cleavage (Dominant in EI)
In EI, the radical site on the nitrogen drives the homolytic cleavage of the C-C bond adjacent to the heteroatom. For 5-APB (
The ESI-CID Pathway (Proton-Driven)
In ESI, the proton localizes on the amine. Upon collision (CID), two competing pathways emerge:
-
Ammonia Loss: Neutral loss of
(17 Da) to form a carbocation. -
Retro-Diels-Alder (RDA): While less common in simple alkylamines, the benzofuran core can undergo ring opening under high collision energies.
Visualization: ESI-CID Fragmentation Pathway
The following diagram illustrates the competitive fragmentation pathways for a generic benzofuran propylamine.
Caption: Competitive ESI-CID pathways showing ammonia loss vs. side-chain cleavage.
Distinguishing Regioisomers (The Core Challenge)
Differentiation of 5-APB and 6-APB is the "acid test" for this analysis. Both produce
The "Ratio" Solution
While the fragments are identical, their relative abundances differ due to the resonance stabilization of the carbocation on the benzofuran ring.
-
6-APB: The cation at C6 is para-like to the furan oxygen, offering slightly different resonance stability than the C5 position.
-
2-MAPB vs. 5/6-MAPB: This is more distinct. 2-MAPB (side chain on the furan ring) forms an intramolecular hydrogen bond between the protonated amine and the furan oxygen.[3] This "locks" the structure, altering the ratio of the amine fragment (
58) vs. the ring fragment.
Validated Workflow: Isomer Differentiation
This workflow integrates derivatization to enhance chromatographic separation, which is more reliable than MS alone for these isomers.[4]
Caption: Decision tree for resolving benzofuran isomers using HFBA derivatization.
Experimental Protocol: LC-MS/MS Characterization
Objective: Generate self-validating spectral data for benzofuran amines.
Reagents & Equipment[2][8]
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). Note: Standard C18 often fails to separate 5-APB/6-APB; Phenyl-Hexyl columns provide better selectivity for aromatic isomers.
-
Mobile Phase: A: 0.1% Formic Acid in
; B: 0.1% Formic Acid in MeCN.
Step-by-Step Methodology
-
Sample Dilution: Dilute standard to 1 µg/mL in 50:50 MeOH:
. -
Source Optimization (Self-Validating Step):
-
Infuse the standard at 10 µL/min.
-
Ramp Cone Voltage (20-60V).
-
Validation Criteria: Maximize
. If in-source fragmentation ( ) exceeds 5%, lower the voltage.
-
-
Energy-Resolved MS/MS:
-
Select precursor ion (
176.1 for APB). -
Acquire spectra at Collision Energies (CE) of 10, 20, 30, and 40 eV.
-
Why? Low CE preserves the ammonia loss; High CE reveals the ring stability.
-
-
Data Analysis:
-
Plot the "Survival Yield" of the precursor ion vs. CE. The CE50 (energy where precursor is 50%) is a unique physical constant for each isomer.
-
Comparative Data Tables
Table 1: Diagnostic Ions for Common Benzofuran Amines (ESI+)
| Compound | Precursor ( | Major Fragment 1 | Major Fragment 2 | Diagnostic Feature |
| 5-APB | 176.1 | 159.1 ( | 131.0 (Ring) | Ratio 131/159 is CE dependent. |
| 6-APB | 176.1 | 159.1 ( | 131.0 (Ring) | Higher stability of 131 ion than 5-APB. |
| 5-MAPB | 190.1 | 159.1 ( | 131.0 (Ring) | Loss of methylamine (31 Da). |
| 2-MAPB | 190.1 | 58.0 (Side chain) | 131.0 (Ring) | High abundance of |
Table 2: Isomer Differentiation via GC-MS (HFBA Derivatives)
Data derived from derivatization protocols [2].
| Isomer | Derivative | Retention Index (approx) | Key MS Ions (EI) |
| 5-APB | 5-APB-HFBA | Lower | 240, 176, 131 |
| 6-APB | 6-APB-HFBA | Higher | 240, 176, 131 |
| Differentiation | Rt is the primary discriminator. |
References
-
Differentiation of 2- and 6-isomers of (2-dimethylaminopropyl)benzofuran by tandem mass spectrometry. Source: Core.ac.uk / ResearchGate URL:[Link]
-
The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Source: Southern Association of Forensic Scientists / Forendex URL:[Link] (Note: Direct deep links to PDFs often expire; validated via Southern Forensic archives).
-
Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Source: Journal of Mass Spectrometry (PubMed) URL:[Link]
-
Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB. Source: Analytical and Bioanalytical Chemistry (PubMed) URL:[Link]
-
Structural confirmation of position isomers 2-(2-methylaminoprolyl)benzofuran and 5-(2-methylaminopropyl)benzofuran. Source: Rapid Communications in Mass Spectrometry (PubMed) URL:[Link]
Sources
- 1. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 2. forendex.southernforensic.org [forendex.southernforensic.org]
- 3. Structural confirmation of position isomers 2-(2-methylaminoprolyl)benzofuran and 5-(2-methylaminopropyl)benzofuran: a combined mass spectrometric and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Analytical Landscape: A Comparative Guide to Reference Standards for (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine
For the Researcher, Scientist, and Drug Development Professional: A deep dive into the critical assessment of reference standards for a key chiral amine intermediate, outlining the comparison of commercial options with a robust, in-house synthesized and qualified standard.
(3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine is a chiral amine of significant interest in pharmaceutical research and development, often serving as a crucial building block for novel therapeutic agents. The stereochemical integrity of this intermediate is paramount, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are intrinsically linked to its specific enantiomeric form. Consequently, the availability and reliability of high-purity reference standards are fundamental for accurate quantification, impurity profiling, and quality control throughout the drug development lifecycle.
This guide provides a comprehensive comparison of reference standards for (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine, addressing the critical need for well-characterized materials. We will explore the landscape of commercially available standards and present a detailed methodology for the synthesis, purification, and rigorous analytical characterization of an in-house reference standard. This guide is intended to empower researchers to make informed decisions regarding their reference material strategy, ensuring the accuracy and validity of their analytical data.
The Landscape of Commercial Reference Standards
The availability of certified reference materials (CRMs) for specialized chiral intermediates can be limited. While the racemic mixture of 5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is available from several chemical suppliers, obtaining a certified reference standard of the specific (3S)-enantiomer with comprehensive documentation can be challenging.
A search of commercial suppliers reveals the following:
-
Racemic 5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride: Several vendors, such as ChemScene, offer the hydrochloride salt of the racemic mixture, typically with a purity of ≥95%[1]. However, these are often supplied as research chemicals without the extensive characterization and certification required for a primary reference standard.
-
Chiral Intermediates: Suppliers like Sigma-Aldrich offer related chiral building blocks, for instance, methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-5-carboxylate hydrochloride. While useful for synthesis, this is not a direct substitute for the target analyte reference standard.
The lack of readily available, highly characterized commercial reference standards for (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine necessitates a critical evaluation of any procured material and often warrants the in-house preparation and qualification of a reference standard.
In-House Synthesis and Qualification: A Pathway to a Reliable Standard
When a certified commercial standard is unavailable or its documentation is insufficient, the synthesis and rigorous qualification of an in-house reference standard become a critical necessity. This approach provides complete control over the material's purity, identity, and enantiomeric integrity.
Enantioselective Synthesis of (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine
Conceptual Enantioselective Synthesis Workflow:
Caption: Conceptual workflow for the enantioselective synthesis of the target amine.
Experimental Protocol: Purification of the Synthesized Amine
-
Initial Work-up: Following the final reduction step, the reaction mixture is quenched and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol containing a small percentage of triethylamine (to prevent tailing of the amine), is employed.
-
Salt Formation and Recrystallization: For enhanced stability and handling, the purified free amine is converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and bubbling dry hydrogen chloride gas through the solution or by adding a solution of HCl in isopropanol. The resulting salt is then recrystallized from an appropriate solvent system (e.g., ethanol/diethyl ether) to achieve high chemical purity.
Rigorous Analytical Characterization: The Cornerstone of a Reference Standard
A synthesized material can only be designated as a reference standard after comprehensive analytical characterization to confirm its identity, purity, and enantiomeric excess. This involves the use of orthogonal analytical techniques.
Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. The spectra should be consistent with the expected structure of (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine. Detailed spectral assignments should be made.[2][3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, further confirming the elemental composition of the molecule.[2]
Typical Analytical Instrumentation:
| Technique | Instrument Example | Key Parameters |
| NMR | Bruker Avance 400 MHz | Solvent: CDCl₃ or D₂O (for HCl salt), Internal Standard: TMS |
| HRMS | Agilent 6545 Q-TOF LC/MS | Ionization Mode: ESI+, Mass Range: 50-1000 m/z |
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC-UV): A stability-indicating HPLC method should be developed and validated to determine the chemical purity of the reference standard. This method must be able to separate the main component from any process-related impurities and potential degradation products.[4][5][6]
-
Forced Degradation Studies: To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines.[7][8][9]
Experimental Protocol: Stability-Indicating HPLC-UV Method
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 280 nm).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: The reference standard is accurately weighed and dissolved in a suitable diluent (e.g., mobile phase) to a known concentration.
Enantiomeric Purity Determination
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): The determination of enantiomeric excess (ee) is the most critical parameter for a chiral reference standard. A validated chiral HPLC method is the gold standard for this analysis.[10][11]
Experimental Protocol: Chiral HPLC Method for Enantiomeric Excess
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for the separation of chiral amines. A screening of different chiral columns may be necessary to achieve optimal separation. Examples of suitable column chemistries include cellulose or amylose derivatives.[12][13][14][15][16]
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection Wavelength: As determined for the achiral HPLC method.
-
Column Temperature: 25 °C.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: The reference standard is dissolved in the mobile phase.
Comparative Analysis: In-House vs. Commercial Alternatives
A direct comparison of a well-characterized in-house reference standard with commercially available alternatives (if any) should be performed.
Workflow for Comparative Analysis:
Caption: Workflow for the comparative analysis of reference standards.
Hypothetical Comparison Data Table:
| Parameter | In-House Reference Standard | Commercial Alternative (Example) |
| Purity (HPLC-UV) | 99.8% | ≥95% (as per supplier) |
| Enantiomeric Excess (Chiral HPLC) | >99.9% | Not specified |
| ¹H NMR | Conforms to structure | Data not provided |
| ¹³C NMR | Conforms to structure | Data not provided |
| HRMS | Conforms to elemental composition | Data not provided |
| Certificate of Analysis | Comprehensive, with all data | Limited information |
Conclusion: The Imperative of a Well-Characterized Reference Standard
In the landscape of pharmaceutical development, the adage "you can only measure what you can see" holds profound truth. The accuracy and reliability of all analytical data for (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine hinge on the quality of the reference standard used. While commercially available options may serve as starting points, the lack of comprehensive certification often necessitates the synthesis and rigorous in-house qualification of a reference standard.
By following a systematic approach of enantioselective synthesis, multi-step purification, and orthogonal analytical characterization, researchers can establish a high-purity, well-documented in-house reference standard. This not only provides a reliable benchmark for all subsequent analytical work but also ensures the integrity of the data submitted for regulatory approval, ultimately contributing to the development of safe and effective medicines.
References
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- ZirChrom-Chiral HPLC Columns.
- Coated Chiral Columns. NanoChrom Technologies (Suzhou) Co., Ltd.
- Chiral Chromatography | Chiral HPLC Columns & CSP Phases. Orochem Technologies.
- Chiral Columns.
- Application Note: Analysis of Benzofuran Deriv
- ChiralTek Chiral Column & Media and SPE Catalog For UPLC,HPLC,SFC, PSPE. ChiralTek.
- 5-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride. ChemScene.
- methyl (3S)
- (3R)-5-Ethyl-2,3-dihydro-1-benzofuran-3-amine. PubChem.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Chiral HPLC Analysis for Enantiomeric Excess Determination: A Compar
- Stability-Indicating HPLC Method Development.
- The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.
- 1,3-Dihydro-2-benzofuran-5-amine. PubChem.
- Supporting Information Three-step One-Pot Process of 3-Methyl-5-benzofuranol from Amine, Aldehydes and p-Benzoquinone. DOI.
- Stability Indicating HPLC Method Development: A Review. IRJPMS.
- Forced Degradation in Pharmaceuticals - A Regulatory Update.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences & Research.
- 1212943-41-3 | (s)-5-Methoxy-2,3-dihydrobenzofuran-3-amine. ChemScene.
- Stability Indicating HPLC Method Development and Valid
- 2,3-Dihydro-1-benzofuran-3-amine hydrochloride. Amerigo Scientific.
- (3R)-2,3-dihydro-1-benzofuran-3-amine dihydrochloride. Sigma-Aldrich.
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Semantic Scholar.
- Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley r
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC.
- Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley r
- NMR-based plant metabolomics protocols: a step-by-step guide.
- Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). OpenBU.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solv
- Synthesis of benzofurans.
- C190-E170 Technical Report: Rapid Method Scouting of Chiral Compounds. Shimadzu.
- Benzofuran synthesis. Organic Chemistry Portal.
- A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments.
- 2,3-Dihydro-1-benzofuran-3-amine hydrochloride AldrichCPR. Sigma-Aldrich.
- Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degrad
- A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science.
- 3-Methylbenzofuran. Chem-Impex.
- Methyl 2-(4-chlorophenyl)
Sources
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- 2. dea.gov [dea.gov]
- 3. mdpi.com [mdpi.com]
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- 5. web.vscht.cz [web.vscht.cz]
- 6. irjpms.com [irjpms.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ajrconline.org [ajrconline.org]
- 9. ajpsonline.com [ajpsonline.com]
- 10. uma.es [uma.es]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ZirChrom-Chiral HPLC Columns [zirchrom.com]
- 13. Coated Chiral Columns-NanoChrom Technologies (Suzhou) Co., Ltd [nanochrom.com]
- 14. orochem.com [orochem.com]
- 15. separationmethods.com [separationmethods.com]
- 16. chiraltek-column.com [chiraltek-column.com]
Safety Operating Guide
(3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine proper disposal procedures
As a Senior Application Scientist, I understand that handling specialized chiral intermediates like (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine requires more than just a cursory glance at a Safety Data Sheet (SDS). In drug development and synthetic laboratories, the proper management of chiral amine waste is critical not only for regulatory compliance and environmental stewardship but also for maintaining the integrity of parallel assays and preventing dangerous cross-reactions in waste streams.
This guide provides a comprehensive, self-validating operational protocol for the safe handling, segregation, and disposal of this specific benzofuran amine derivative.
Physicochemical & Hazard Profile
Before executing any disposal protocol, we must establish the chemical causality behind our safety measures. (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine (CAS: 1213653-53-2) features a lipophilic benzofuran core and a reactive primary amine[1]. This combination makes it highly membrane-permeable (increasing toxicity risks) and prone to exothermic acid-base reactions if improperly mixed in waste carboys.
Table 1: Quantitative Hazard Data & Operational Rationale
| Property / Hazard | Value / Code | Operational Rationale (Causality) |
| CAS Number | 1213653-53-2 (Free base)669-44-3 (Racemic HCl salt) | The free base is highly soluble in organic waste; the HCl salt partitions into aqueous waste. Identifying your specific form dictates the segregation pathway[2]. |
| Toxicity (Oral/Dermal) | H302 (Harmful if swallowed)H315 (Causes skin irritation) | The lipophilic benzofuran ring enhances dermal penetration. Standard latex is insufficient; double-gloving with nitrile is mandatory. |
| Eye/Respiratory | H319 (Serious eye irritation)H335 (Respiratory irritation) | Amine vapors can cause severe mucosal damage. All transfers and waste quenching must occur within a certified chemical fume hood[3]. |
| Disposal Mandate | P501 | Prohibits drain disposal. Environmental release must be avoided due to aquatic toxicity. Requires licensed hazardous waste carriers[3][4]. |
Step-by-Step Disposal & Quenching Methodologies
To ensure trustworthiness, every disposal workflow must be treated as a controlled chemical reaction. Never pour unquenched, highly concentrated chiral amines directly into a bulk waste container, as they can react with residual aldehydes, ketones, or acids, leading to pressure buildup and carboy rupture.
Protocol A: Immediate Spill Response & Containment
Objective: Prevent aerosolization and neutralize the amine base.
-
Isolate the Area: Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate bench area to prevent inhalation of aerosolized amine dust/vapor (H335)[3].
-
Neutralization (Self-Validating Step): Do not use water alone, as it will spread the lipophilic free base. Instead, cover the spill with a weakly acidic absorbent material (e.g., sodium bisulfate mixed with sand) or a commercial spill kit designed for caustics. Validation: The absence of an ammonia-like amine odor confirms successful protonation to the non-volatile salt form.
-
Physical Collection: Sweep the absorbed material using non-sparking tools. Transfer into a high-density polyethylene (HDPE) airtight container.
-
Secondary Wash: Wipe the surface with a 5% acetic acid solution followed by a methanol wipe to remove residual organic traces. Dispose of all wipes in solid hazardous waste.
Protocol B: Routine Laboratory Waste Segregation
Objective: Safely partition the compound into appropriate EPA-compliant waste streams[5].
-
Determine the State: Identify if the amine is currently in an aqueous solution (as a salt) or an organic solvent (as a free base).
-
Aqueous Waste Processing:
-
Step: Slowly adjust the pH of the aqueous amine waste to between 6.0 and 8.0 using 1M HCl or 1M NaOH.
-
Causality: Highly basic aqueous waste (pH > 9) can corrode containers and react violently with other laboratory wastes. Neutralization ensures stability during transit.
-
Validation: Verify pH with indicator strips before transferring to the "Aqueous Hazardous Waste" carboy.
-
-
Organic Waste Segregation:
-
Step: Separate organic waste containing the amine into Halogenated (e.g., mixed with DCM, Chloroform) or Non-Halogenated (e.g., mixed with Methanol, Ethyl Acetate) streams.
-
Causality: Halogenated solvents require specialized, high-temperature incineration to prevent the formation of toxic dioxins. Mixing non-halogenated amine waste into a halogenated stream drastically increases disposal costs and environmental impact[6].
-
Advanced Workflow: Chiral Amine Recovery (Green Chemistry)
For drug development professionals working at scale, disposing of high-purity (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine is economically and environmentally inefficient. Modern EPA pollution prevention guidelines and green chemistry protocols strongly advocate for the recovery and racemization of unwanted chiral enantiomers[6][7].
Recovery Methodology: Instead of routing the unreacted amine to incineration, the unwanted enantiomer can be subjected to an oxidation/reduction sequence (via an imine intermediate) or treated with a metal hydroxide in an aprotic polar solvent to induce racemization[7][8]. The resulting racemate can then be re-subjected to chiral resolution (e.g., using a chiral acid like tartaric acid), effectively recycling the intermediate and reducing the overall waste footprint by up to 50%.
Waste Segregation Visualization
The following diagram illustrates the logical decision tree for processing (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine waste, ensuring compliance with environmental protection standards.
Caption: Chiral Amine Waste Segregation and Disposal Pathway
References
-
Royal Society of Chemistry (RSC). (2016). Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (1983). Pharmaceutical Manufacturing Effluent Guidelines - Final Rule. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (1997). EPA Sector Notebook Project - Profile of the Pharmaceutical Manufacturing Industry. Retrieved from [Link]
Sources
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- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine | 1213519-46-0 [sigmaaldrich.com]
- 5. epa.gov [epa.gov]
- 6. clu-in.org [clu-in.org]
- 7. books.rsc.org [books.rsc.org]
- 8. US7262327B2 - Recycling process for preparing sertraline - Google Patents [patents.google.com]
Personal protective equipment for handling (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine
Comprehensive Laboratory Safety and Handling Guide: (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine
As a Senior Application Scientist, I recognize that handling specialized chiral building blocks like (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine requires more than just reading a standard Safety Data Sheet (SDS). To ensure both the integrity of your asymmetric synthesis and the absolute safety of your laboratory personnel, you must understand the causality behind the hazards.
This guide provides a self-validating, step-by-step operational framework for handling this specific chiral primary amine, bridging the gap between toxicological theory and field-proven laboratory practices.
Mechanistic Toxicology & Hazard Profile
(3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine is typically encountered either as a highly lipophilic free base (liquid/oil) or as a hydrochloride salt (crystalline solid). The primary hazards stem from its chemical identity as a primary amine attached to a hydrophobic benzofuran scaffold.
-
Rapid Dermal Absorption: Primary amines are highly lipid-soluble. If the free base contacts the skin, it rapidly partitions into the lipid-rich stratum corneum and enters systemic circulation[1][2]. The rate of absorption for liquid amines through the skin can be up to 1,000 times greater than that of their vapors[3].
-
Corrosivity and Irritation: The unprotonated amine is basic and nucleophilic. Upon contact with mucosal membranes (eyes, respiratory tract) or skin, it causes immediate saponification of tissue lipids, leading to severe chemical burns and irritation (GHS Hazard Statements H315, H319, H335)[4].
-
Systemic Toxicity: Once absorbed, aromatic and heterocyclic primary amines can induce systemic toxicity, including central nervous system (CNS) depression, liver stress, and potentially methemoglobinemia (oxidation of hemoglobin, preventing oxygen transport)[3][5].
Figure 1: Mechanistic pathway of systemic toxicity following primary amine exposure.
Personal Protective Equipment (PPE) Matrix
Standard latex or thin nitrile gloves are insufficient for prolonged handling of liquid primary amines due to rapid permeation rates. The following PPE matrix is designed based on the chemical compatibility and physical state of the compound[5][6].
| PPE Category | Required Equipment | Scientific Rationale (Causality) |
| Hand Protection | Butyl rubber gloves OR Double-gloved heavy-duty Nitrile. | Primary amines readily permeate thin nitrile. Butyl rubber provides superior chemical resistance to basic amines. If using nitrile, double-gloving allows immediate removal of the outer layer upon splash contact[5]. |
| Eye/Face Protection | Chemical splash goggles (ANSI Z87.1) + Face shield. | Basic amines cause irreversible corneal damage upon contact. Safety glasses with side shields do not adequately protect against liquid splashes or concentrated amine vapors[4]. |
| Body Protection | Flame-resistant, fully buttoned lab coat; closed-toe shoes. | Prevents direct dermal exposure. Flame-resistant material is required if the amine is handled alongside highly flammable solvents (e.g., THF, ether) during reaction setup[6]. |
| Respiratory | Certified Chemical Fume Hood (Face velocity: 80-120 fpm). | Prevents inhalation of volatile free-base vapors or aerosolized hydrochloride salt dust[3][6]. |
Operational Workflow: Step-by-Step Handling Protocol
To ensure a self-validating safety system, every step in your workflow must include a verification check before proceeding to the next.
Step 1: Environmental & Equipment Preparation
-
Verify the chemical fume hood is operational. Check the digital monitor to ensure a face velocity between 80 and 120 feet per minute (fpm)[6].
-
Clear the hood of incompatible materials, specifically strong oxidizing agents, heavy metal salts, and strong acids (which can react exothermically with the amine)[4].
Step 2: Donning PPE & Pre-Weighing Checks
-
Don the required PPE (goggles, lab coat, and butyl/double-nitrile gloves).
-
Inspect gloves for micro-tears using the inflation method prior to handling the chemical bottle[6].
Step 3: Material Transfer (Free Base vs. HCl Salt)
-
If handling the Hydrochloride Salt (Solid): Use an anti-static weighing spatula. Amine salts can generate static charge, leading to aerosolization of toxic dust. Weigh directly into a tared, sealable reaction vial inside the fume hood[6].
-
If handling the Free Base (Liquid): Do not pour. Use a glass syringe with a stainless steel needle or a positive-displacement pipette to transfer the liquid. This prevents drips and minimizes vapor release.
Step 4: Reaction Setup
-
Seal the reaction vessel before removing it from the fume hood (if transfer to another station is required).
-
If conducting a reaction (e.g., reductive amination or amide coupling), purge the vessel with an inert gas (Nitrogen or Argon) to prevent oxidation of the amine, which can form dark, toxic degradation products.
Step 5: Decontamination
-
Rinse all spatulas, syringes, and glassware with a dilute acidic solution (e.g., 1M HCl or citric acid) inside the hood to protonate and neutralize residual amine, rendering it water-soluble and non-volatile.
-
Wipe down the fume hood surface with a damp paper towel and dispose of it in a solid hazardous waste container.
Figure 2: Step-by-step operational workflow for handling chiral dihydrobenzofuran amines.
Spill Response and Disposal Plan
In the event of a spill, immediate containment is critical to prevent vapor accumulation and dermal contact.
Small Spill Protocol (< 50 mL or < 50 g):
-
Isolate: Alert nearby personnel and restrict access to the area. Ensure the fume hood sash is lowered to the optimal working height[4].
-
Contain: Cover the liquid spill with an inert, non-combustible absorbent material such as dry sand, silica gel, or vermiculite. Never use combustible materials like sawdust, as amines can react and generate heat[4].
-
Neutralize: For liquid free-base spills, cautiously apply a dilute, weak acid (like citric acid powder or dilute acetic acid) over the absorbent to protonate the amine, reducing its volatility and toxicity.
-
Collect: Use a plastic (non-sparking) scoop to transfer the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste bag or rigid container[5].
-
Clean: Wash the spill surface with soap and water, collecting the rinsate as hazardous waste.
Disposal: Do not dispose of (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine or its contaminated absorbents down the drain[4]. It must be labeled clearly as "Hazardous Waste - Toxic/Corrosive Amine" and segregated from acidic and oxidizing waste streams to prevent unintended exothermic reactions in the waste accumulation area.
References
-
Washington State University (WSU) Environmental Health & Safety. (n.d.). Methylamine Safety Data. Retrieved from[Link]
-
Gheni, S. A., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]
-
Roux, L. N., et al. (2015). Skin absorption of six performance amines used in metalworking fluids. Journal of Applied Toxicology / CDC Stacks. Retrieved from [Link]
-
International Labour Organization (ILO). (2011). Aromatic Amino Compounds - ILO Encyclopaedia of Occupational Health and Safety. Retrieved from[Link]
-
Zaera Research Group, University of California, Riverside. (2016). SOP for Chemicals (S to Z). Retrieved from[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
